Product packaging for 4,4,4-Trifluoro-3-hydroxybutanamide(Cat. No.:CAS No. 453-34-9)

4,4,4-Trifluoro-3-hydroxybutanamide

Cat. No.: B1390055
CAS No.: 453-34-9
M. Wt: 157.09 g/mol
InChI Key: BISBCYIQXZYLBB-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxybutanamide is a useful research compound. Its molecular formula is C4H6F3NO2 and its molecular weight is 157.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6F3NO2 B1390055 4,4,4-Trifluoro-3-hydroxybutanamide CAS No. 453-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)2(9)1-3(8)10/h2,9H,1H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISBCYIQXZYLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663071
Record name 4,4,4-Trifluoro-3-hydroxybutanamide
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URL https://comptox.epa.gov/dashboard/DTXSID80663071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-34-9
Record name 4,4,4-Trifluoro-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Fluorinated Synthon

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,4,4-Trifluoro-3-hydroxybutanamide (CAS 453-34-9): A Trifluoromethylated Chiral Building Block for Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] When this functional group is combined with a versatile chiral scaffold, the resulting building block becomes a powerful tool for accessing novel chemical space.

This compound emerges as such a synthon of high interest. Possessing both a trifluoromethyl group and a chiral hydroxy-amide backbone, it serves as a valuable precursor for developing complex, stereochemically defined molecules. Its structure is analogous to 3-hydroxybutanamide, a known building block for critical pharmaceutical motifs like β-lactams and 1,3-amino alcohols.[3] This guide provides an in-depth analysis of its properties, synthesis, and strategic applications for researchers and scientists engaged in drug development.

Physicochemical and Spectroscopic Profile

The foundational characteristics of a building block are critical for its effective use in synthesis. The known properties of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 453-34-9[4]
Molecular Formula C₄H₆F₃NO₂[5][6]
Molecular Weight 157.09 g/mol [5][6]
Melting Point 124-125 °C[5][6]
Appearance Solid (predicted)
Storage Store at Room Temperature[5][7]
Synonyms 3-Hydroxy-4,4,4-trifluorobutyramide[5][6]
Spectroscopic Insights

While comprehensive, peer-reviewed spectroscopic data for this specific compound is not widely published, its structure allows for the confident prediction of key spectral features. This is a crucial aspect of quality control in any synthetic workflow.

  • ¹H NMR: The spectrum would feature distinct signals for the diastereotopic protons of the CH₂ group, a multiplet for the CH proton adjacent to the hydroxyl and trifluoromethyl groups, and broad signals corresponding to the amide (NH₂) and hydroxyl (OH) protons.

  • ¹³C NMR: Key signals would include the carbonyl carbon of the amide, the carbon bearing the hydroxyl group (split by fluorine), and the quaternary carbon of the trifluoromethyl group, which would appear as a characteristic quartet.

  • ¹⁹F NMR: A singlet is expected, as all three fluorine atoms are chemically equivalent. Its chemical shift would be indicative of the CF₃ group adjacent to a chiral center.[8]

  • Infrared (IR) Spectroscopy: The spectrum would be characterized by strong absorption bands for O-H and N-H stretching (typically broad, in the 3200-3500 cm⁻¹ region), a sharp and strong C=O stretch for the primary amide (around 1650-1690 cm⁻¹), and very strong C-F stretching bands in the 1000-1350 cm⁻¹ region.[9]

Synthesis and Stereochemical Control

The synthesis of this compound is accessible and illustrative of fundamental organic transformations. However, for its application in drug development, control of the stereocenter at the C3 position is paramount.

Protocol 1: Racemic Synthesis via Ammonolysis

A straightforward method for preparing the racemic compound involves the ammonolysis of the corresponding ester.[10] This approach is efficient for producing the material but necessitates subsequent resolution if a single enantiomer is required.

Experimental Workflow

  • Reaction Setup: Dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq) in methanol (approx. 2.7 mL/g of ester).

  • Ammonolysis: Add aqueous ammonium hydroxide (approx. 5.3 mL/g of ester) to the solution.

  • Incubation: Stir the mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ester.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • Purification: The resulting solid, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product. A reported yield for this transformation is approximately 87.6%.[10]

G cluster_workflow Synthesis Workflow start Ethyl 4,4,4-trifluoro- 3-hydroxybutanoate reaction Stir Overnight at Room Temp start->reaction reagents Aqueous NH₃ Methanol reagents->reaction concentrate Concentration (Reduced Pressure) reaction->concentrate purify Purification (Recrystallization) concentrate->purify product 4,4,4-Trifluoro- 3-hydroxybutanamide purify->product

Caption: General workflow for the synthesis of this compound.

The Causality of Chiral Purity: Strategic Synthetic Choices

For drug development, using a racemic mixture is often inefficient, as one enantiomer may be active while the other is inactive or even detrimental. Therefore, obtaining an enantiomerically pure version of this compound is a critical objective.

  • Asymmetric Synthesis: The most direct route is to employ an enantioselective synthesis of the precursor, ethyl 4,4,4-trifluoro-3-hydroxybutanoate. Methodologies for the asymmetric reduction of the corresponding β-ketoester are well-established and represent a state-of-the-art approach to setting the stereocenter early in the sequence. This avoids the need for downstream resolution.

  • Chiral Resolution: If the racemic amide is synthesized, it can be separated into its constituent enantiomers. Classical chemical resolution, which involves forming diastereomeric salts with a chiral acid or base, is a widely used industrial method.[11] Subsequent separation of these salts by crystallization, followed by removal of the resolving agent, yields the desired enantiomer. Alternatively, preparative chiral High-Performance Liquid Chromatography (HPLC) can be employed, particularly at the laboratory scale.

Applications in Drug Development: A Versatile Chiral Building Block

The true value of this compound lies in its potential as a precursor to high-value, fluorinated pharmacophores. The trifluoromethyl group and the hydroxy-amide functionality work in concert to provide a unique synthetic platform.

The Trifluoromethyl Advantage

The inclusion of a CF₃ group is a proven strategy in medicinal chemistry for enhancing drug properties:

  • Increased Lipophilicity: The CF₃ group can increase a molecule's ability to cross cell membranes.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong a drug's half-life.[12]

  • Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, altering ionization state and bioavailability.

  • Enhanced Binding: The group can participate in unique, non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity.[2]

Synthetic Potential

The hydroxy-amide motif is a versatile handle for constructing more complex molecular architectures. By analogy with its non-fluorinated counterpart, this compound is a logical precursor to two key classes of compounds.[3]

  • Trifluoromethylated 1,3-Amino Alcohols: Reduction of the amide functionality yields a chiral 1,3-amino alcohol. This is a crucial synthon for various pharmaceuticals and can also serve as a chiral ligand in asymmetric catalysis.

  • Trifluoromethylated β-Lactams: The 1,3-relationship between the hydroxyl and amide groups is perfectly suited for intramolecular cyclization (e.g., via a Mitsunobu reaction) to form the four-membered β-lactam ring. This core structure is the foundation of numerous antibiotic classes.

G cluster_potential Synthetic Potential cluster_products High-Value Pharmacophores start 4,4,4-Trifluoro- 3-hydroxybutanamide (Chiral Precursor) amino_alcohol Chiral CF₃-Substituted 1,3-Amino Alcohol start->amino_alcohol Amide Reduction (e.g., LiAlH₄) beta_lactam Chiral CF₃-Substituted β-Lactam (Azetidin-2-one) start->beta_lactam Intramolecular Cyclization (e.g., Mitsunobu Rxn)

Caption: Potential synthetic transformations of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. This compound is classified as an irritant.

Table 2: GHS Hazard and Precautionary Statements

ClassificationCodeStatementSource(s)
Hazard H315Causes skin irritation.[5][6]
H319Causes serious eye irritation.[5][6]
H335May cause respiratory irritation.[5][6]
Precaution P280Wear protective gloves/protective clothing/eye protection/face protection.[5]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Protocol 2: Safe Handling and Storage

This protocol is a self-validating system designed to minimize exposure and ensure stability.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5]

  • Dispensing: Avoid generating dust. If handling a powder, use appropriate weighing techniques (e.g., weighing paper, enclosed balance) to prevent aerosolization.

  • Exposure Avoidance: Avoid all direct contact with skin and eyes and prevent inhalation of dust or vapors.[15]

  • In Case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place at room temperature.[5][7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 453-34-9) stands out as a building block of significant strategic importance for pharmaceutical research. Its value is derived from the synergistic combination of a chiral hydroxy-amide backbone—a proven precursor to valuable pharmacophores—and the powerful pharmacological modulation offered by the trifluoromethyl group. While its synthesis is straightforward, the critical consideration for its application in drug development is the control of stereochemistry, necessitating either an asymmetric synthesis or an effective chiral resolution strategy. With proper handling, this compound provides researchers with a potent tool for the stereoselective synthesis of novel, fluorinated drug candidates.

References

Synthesis pathways for 4,4,4-Trifluoro-3-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-3-hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chiral building block in medicinal chemistry, valued for the unique stereoelectronic properties conferred by the trifluoromethyl group. This guide provides a comprehensive overview of the primary synthetic pathways to this molecule. It delves into the mechanistic underpinnings of these routes, offering field-proven insights into experimental design and execution. The methodologies discussed range from direct amidation of trifluoromethylated esters to more advanced asymmetric and chemoenzymatic strategies, providing a robust framework for the synthesis of this important fluorinated scaffold.

Introduction: The Significance of Fluorinated Moieties in Drug Design

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1] The trifluoromethyl (CF3) group, in particular, is a bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound, with its chiral center and versatile amide functionality, serves as a critical precursor for a range of pharmacologically active compounds. This guide offers a detailed exploration of its synthesis, providing the necessary technical depth for researchers in drug discovery and development.

Foundational Synthesis: Direct Amidation Pathway

The most direct and atom-economical approach to this compound involves the amidation of a corresponding ester, typically ethyl 4,4,4-trifluoro-3-hydroxybutanoate. This method is favored for its simplicity and high yield.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield the primary amide. The use of a large excess of aqueous ammonia drives the equilibrium towards the product.

Experimental Protocol: Synthesis from Ethyl 4,4,4-trifluoro-3-hydroxybutanoate

Materials:

  • Ethyl 4,4,4-trifluoro-3-hydroxybutanoate

  • Aqueous ammonium hydroxide (28-30%)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1 equivalent) in methanol.

  • Add a significant excess of aqueous ammonium hydroxide to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator to remove methanol and excess ammonia.

  • The resulting product, this compound, is often obtained in high purity and yield.[2]

Asymmetric Synthesis Strategies

For many pharmaceutical applications, controlling the stereochemistry at the C3 position is crucial. This necessitates the use of asymmetric synthesis strategies to produce enantiomerically pure (R)- or (S)-4,4,4-trifluoro-3-hydroxybutanamide.

Organocatalytic Asymmetric Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts.[3] For instance, the asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates, catalyzed by a bifunctional organocatalyst, can produce chiral intermediates that can be further elaborated to the desired product.[4]

Chemoenzymatic Synthesis

Biocatalysis offers a highly selective and environmentally benign route to chiral molecules.[5][6] Enzymes such as dehydrogenases can be employed for the stereoselective reduction of a trifluoromethyl ketone precursor. For example, an alanine dehydrogenase can catalyze the conversion of trifluoropyruvate to trifluorinated alanine, showcasing the potential of enzymes in handling fluorinated substrates.[6]

Advanced Synthetic Methodologies for Trifluoromethylated Amides

Recent advances in organic synthesis have provided novel methods for the preparation of N-trifluoromethyl amides from various starting materials, which could be adapted for the synthesis of derivatives of this compound.

From Carboxylic Acids and Their Derivatives

A notable method involves the synthesis of N-trifluoromethyl amides from carboxylic acid halides and esters under mild conditions.[7][8][9] This strategy utilizes isothiocyanates in the presence of silver fluoride. The isothiocyanate is desulfurized, and the resulting derivative is acylated to afford the N-trifluoromethyl amide.[7][8][9]

Photocatalytic Approaches

Photoredox catalysis has enabled the development of innovative methods for forming C-N bonds. One such approach is the direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation, which employs N-(N-CF3 imidoyloxy) pyridinium salts as trifluoromethylamidyl radical precursors.[10]

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on several factors, including the desired stereochemistry, scale of the reaction, and availability of starting materials.

Synthesis Pathway Starting Material Key Reagents Stereocontrol Yield Advantages Disadvantages
Direct Amidation Ethyl 4,4,4-trifluoro-3-hydroxybutanoateAqueous Ammonia, MethanolNone (racemic)High (e.g., 87.6%[2])Simple, high-yielding, atom-economicalProduces a racemic mixture
Organocatalytic Asymmetric Synthesis 4,4,4-TrifluorocrotonatesChiral organocatalystHigh enantioselectivityGood to excellentMetal-free, high enantiomeric excessMulti-step, catalyst may be expensive
Chemoenzymatic Synthesis Trifluoromethyl ketone precursorDehydrogenase, cofactorExcellent enantioselectivityVariableHighly selective, environmentally friendlyRequires specific enzymes, potential for low substrate loading

Visualization of a Key Synthetic Pathway

The following diagram illustrates the direct amidation of ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

Synthesis_Pathway start Ethyl 4,4,4-trifluoro-3-hydroxybutanoate reagent + aq. NH3 / MeOH intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product This compound intermediate->product Collapse of Intermediate leaving_group Ethanol intermediate->leaving_group

Caption: Direct amidation of ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

Conclusion

The synthesis of this compound can be achieved through several effective pathways. While direct amidation offers a straightforward and high-yielding route to the racemic product, asymmetric methods, including organocatalysis and chemoenzymatic synthesis, are indispensable for accessing enantiomerically pure forms required for many pharmaceutical applications. The continued development of novel synthetic methodologies for incorporating trifluoromethyl groups will undoubtedly expand the toolkit available to medicinal chemists and further underscore the importance of this valuable fluorinated building block.

References

A Technical Guide to the Physicochemical Characterization of 4,4,4-Trifluoro-3-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These fundamental characteristics govern a molecule's behavior from initial synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of the key physical properties of 4,4,4-Trifluoro-3-hydroxybutanamide, a fluorinated amide of interest, with a focus on its melting point and solubility. As a Senior Application Scientist, the following sections are designed to offer not just data, but a framework for understanding the causality behind experimental choices and the implications of these properties in a research and development context.

This compound (CAS No. 453-34-9) is a small molecule featuring a trifluoromethyl group, a hydroxyl group, and a primary amide.[1][2][3] The presence of the highly electronegative trifluoromethyl group can significantly influence the molecule's properties, including its acidity, lipophilicity, and metabolic stability.[4] A precise characterization of its physical properties is therefore essential for its potential applications.

Core Physicochemical Properties

The melting point and solubility of an active pharmaceutical ingredient (API) are critical parameters that influence its bioavailability, formulation, and overall "drug-likeness".[1][5][6]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 3-Hydroxy-4,4,4-trifluorobutyramide[1]
CAS Number 453-34-9[1][2][3]
Molecular Formula C4H6F3NO2[1][3]
Molecular Weight 157.09 g/mol [1][3]
Melting Point 124-125 °C[1][6]
Predicted Solubility See Table 2N/A

In-Depth Analysis of Physical Properties

Melting Point: A Gateway to Purity and Stability

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting point range.[2] The recorded melting point of 124-125 °C for this compound suggests a crystalline solid with a relatively high degree of purity.[1][6]

From a drug development perspective, the melting point influences several key aspects:

  • Solubility and Dissolution Rate: A higher melting point is often correlated with lower solubility, as more energy is required to break the crystal lattice.[4][7] This relationship is a critical consideration for oral drug delivery, where dissolution is often the rate-limiting step for absorption.

  • Stability: A high melting point can indicate a stable crystal lattice, which may translate to longer shelf life and less stringent storage conditions.

  • Formulation: The melting point is a crucial parameter in formulation development, particularly for processes like hot-melt extrusion.

Solubility Profile: Predicting In Vivo Behavior

The molecule possesses both hydrophilic (hydroxyl and amide groups capable of hydrogen bonding) and lipophilic (trifluoromethyl group) characteristics. The trifluoromethyl group is known to increase lipophilicity.[4] The presence of both polar and non-polar moieties suggests that its solubility will be highly dependent on the solvent system.

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
Water Moderately SolubleThe hydroxyl and amide groups can form hydrogen bonds with water. However, the trifluoromethyl group will decrease aqueous solubility compared to its non-fluorinated analog, 3-hydroxybutanamide.[8]
Ethanol SolubleEthanol is a polar protic solvent that can engage in hydrogen bonding with the solute, while its ethyl group can interact with the trifluoromethyl moiety. Fluorinated alcohols are often good solvents for fluorinated compounds.[9]
DMSO SolubleDimethyl sulfoxide (DMSO) is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds, including those with hydrogen bonding capabilities.
Acetone SolubleAcetone is a polar aprotic solvent that should effectively solvate the molecule.

This predicted profile is crucial for designing in vitro assays, developing formulations, and anticipating the absorption characteristics of the compound.

Experimental Protocols: A Self-Validating Approach

To ensure the scientific integrity of our understanding of this compound, the following sections detail standardized, self-validating protocols for the determination of its melting point and solubility.

Protocol 1: Melting Point Determination (Capillary Method)

This method is a standard and reliable technique for determining the melting point of a crystalline solid.[2][10][11]

Objective: To accurately determine the melting point range of this compound.

Materials:

  • This compound (dry, powdered sample)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point.

    • If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.[10]

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Set the initial temperature to approximately 15-20 °C below the expected melting point (124 °C).

  • Measurement:

    • Begin heating the sample at a rapid rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.

    • Allow the apparatus to cool.

    • For a precise measurement, prepare a new sample and heat rapidly to about 15 °C below the approximate melting point.

    • Then, decrease the heating rate to 1-2 °C/minute to allow for thermal equilibrium.[2]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Causality and Trustworthiness: The slow heating rate near the melting point is critical for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.[2] Performing the measurement in duplicate or triplicate provides a self-validating system, where consistent results build confidence in the data.

Protocol 2: Qualitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of a compound in various solvents.[12]

Objective: To determine the qualitative solubility of this compound in water, ethanol, DMSO, and acetone.

Materials:

  • This compound

  • Test tubes and rack

  • Graduated cylinders or pipettes

  • Vortex mixer

  • Solvents: Deionized water, Ethanol (95% or absolute), DMSO, Acetone

Procedure:

  • Sample Preparation:

    • Weigh approximately 10 mg of this compound into four separate, clean, and dry test tubes.

  • Solvent Addition and Observation:

    • To the first test tube, add 1 mL of deionized water.

    • To the second, add 1 mL of ethanol.

    • To the third, add 1 mL of DMSO.

    • To the fourth, add 1 mL of acetone.

  • Mixing and Assessment:

    • Vortex each tube for 30 seconds to facilitate dissolution.

    • Visually inspect each tube against a contrasting background to determine if the solid has completely dissolved.

    • Classify the solubility as:

      • Soluble: The solid completely dissolves.

      • Slightly Soluble: A portion of the solid dissolves.

      • Insoluble: The solid does not appear to dissolve.

  • Heating (Optional):

    • For samples that are slightly soluble or insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes.

Causality and Trustworthiness: This systematic approach across a range of solvents with varying polarities provides a comprehensive solubility profile. The use of a consistent solute-to-solvent ratio allows for a semi-quantitative comparison. Repeating the experiment ensures the observations are reproducible.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the characterization of the physical properties of a novel research compound.

G cluster_0 Compound Acquisition and Preparation cluster_1 Melting Point Determination cluster_2 Solubility Assessment cluster_3 Data Analysis and Reporting A Obtain Pure Sample of This compound B Dry and Powder Sample A->B C Prepare Capillary Tube B->C G Weigh Sample into Multiple Test Tubes B->G D Rapid Scan for Approximate Melting Point C->D E Slow Scan for Precise Melting Range D->E F Record Melting Point Range E->F K Compile Data in Tables F->K H Add Solvents (Water, Ethanol, DMSO, Acetone) G->H I Vortex and Observe H->I J Classify Solubility I->J J->K L Interpret Results in Context of Drug Development K->L M Generate Technical Report L->M

Caption: Workflow for the physicochemical characterization of a research compound.

Conclusion

The physical properties of this compound, specifically its melting point of 124-125 °C and its predicted solubility profile, provide a foundational understanding for its further development. The relatively high melting point suggests a stable crystalline solid, while its anticipated solubility in common organic solvents offers flexibility for formulation and in vitro studies. The presence of both hydrogen-bonding moieties and a trifluoromethyl group creates a nuanced solubility profile that warrants experimental verification using the protocols outlined in this guide. For researchers and drug development professionals, a rigorous and systematic approach to characterizing these fundamental properties is not merely a data collection exercise; it is a critical step in building a comprehensive and predictive understanding of a molecule's potential as a therapeutic agent.

References

A Technical Guide to the Spectroscopic Characterization of 4,4,4-Trifluoro-3-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4,4-Trifluoro-3-hydroxybutanamide, a fluorinated amide with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and interpretation of this data are presented with a focus on experimental causality and self-validating protocols.

Introduction

This compound is a fascinating molecule due to the presence of a trifluoromethyl group adjacent to a chiral center and an amide functionality. These structural features are known to impart unique physicochemical properties, including increased metabolic stability and altered acidity, which are highly desirable in drug design. A thorough spectroscopic analysis is paramount for the unambiguous identification and quality control of this compound. This guide will delve into the expected spectroscopic signatures of this compound, providing a foundational understanding for researchers working with this and structurally related molecules.

Synthesis

A common route for the synthesis of this compound involves the ammonolysis of a corresponding ester, such as ethyl 4,4,4-trifluoro-3-hydroxybutanoate. A typical procedure involves stirring the ester with aqueous ammonium in a solvent like methanol at room temperature. The reaction is generally monitored by thin-layer chromatography and upon completion, the product is isolated by removal of the solvent.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will consider ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.0-7.5Broad Singlet2H-NH₂
~4.5Multiplet1H-CH(OH)-
~3.5Broad Singlet1H-OH
~2.6Doublet of Doublets2H-CH₂-
  • -NH₂ Protons: The amide protons are expected to appear as a broad singlet in the downfield region due to quadrupole broadening and exchange with trace amounts of water.

  • -CH(OH)- Proton: This proton is adjacent to a stereocenter and coupled to both the -CH₂- protons and the -CF₃ group, leading to a complex multiplet.

  • -OH Proton: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

  • -CH₂- Protons: These diastereotopic protons will appear as a doublet of doublets due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment
~170C=O (Amide)
~125 (quartet)-CF₃
~70 (quartet)-CH(OH)-
~40-CH₂-
  • Amide Carbonyl: The carbonyl carbon of the amide will be the most downfield signal.

  • Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

  • Methine Carbon: The carbon bearing the hydroxyl group will also show a quartet splitting pattern due to coupling with the fluorine atoms.

  • Methylene Carbon: The methylene carbon will be the most upfield signal in the spectrum.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~ -75Doublet-CF₃
  • -CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single signal, which will be split into a doublet by the adjacent methine proton.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3400-3200Strong, BroadO-H and N-H stretching
~1680StrongC=O stretching (Amide I)
~1620MediumN-H bending (Amide II)
1300-1100StrongC-F stretching
~1100StrongC-O stretching
  • O-H and N-H Stretching: The overlapping stretching vibrations of the hydroxyl and amide N-H bonds will result in a broad and intense band in the high-frequency region.

  • Amide I and II Bands: The strong C=O stretching vibration (Amide I) and the N-H bending vibration (Amide II) are characteristic of the amide functional group.

  • C-F Stretching: The C-F stretching vibrations of the trifluoromethyl group will produce very strong absorptions in the fingerprint region.

  • C-O Stretching: The stretching vibration of the C-O bond of the secondary alcohol will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted m/z Assignment
157[M]⁺ (Molecular Ion)
140[M - NH₃]⁺
88[M - CF₃]⁺
69[CF₃]⁺
  • Molecular Ion: The molecular ion peak at m/z 157 would confirm the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways would include the loss of ammonia, the trifluoromethyl radical, and the formation of the stable trifluoromethyl cation.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. 2

Molecular formula and weight of 4,4,4-Trifluoro-3-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,4,4-Trifluoro-3-hydroxybutanamide: Properties, Synthesis, and Pharmaceutical Significance

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of this compound, a valuable chemical entity possessing a trifluoromethyl group alongside key pharmacophoric features—a hydroxyl group and an amide moiety. This combination makes it a significant building block for researchers, scientists, and professionals engaged in the development of novel therapeutics. This document delves into its core molecular properties, provides a detailed synthesis protocol with mechanistic insights, and explores its relevance within the pharmaceutical sciences.

Part 1: Core Molecular Profile

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. This compound is identified by its unique combination of functional groups, which dictate its chemical behavior and potential biological interactions.

Physicochemical and Structural Data

The essential identifiers and physical properties of this compound are summarized below.

PropertyDataSource
Molecular Formula C4H6F3NO2[3][4]
Molecular Weight 157.09 g/mol [3][4]
CAS Number 453-34-9[3]
Melting Point 124-125 °C[4]
Common Synonyms 3-Hydroxy-4,4,4-trifluorobutyramide[3][4]
Storage Temperature Room Temperature[4]
Chemical Structure

The structure of this compound features a four-carbon backbone. The terminal carbon (C4) is fully substituted with three fluorine atoms. A hydroxyl (-OH) group is located at C3, and a primary amide (-CONH2) group is at C1, defining the butanamide classification.

G F1 F F2 F F3 F C4 C C4->F1 C4->F2 C4->F3 C3 C C4->C3 OH OH C3->OH C2 C C3->C2 C1 C C2->C1 O O C1->O NH2 NH₂ C1->NH2 inv1 inv2 inv3

Caption: 2D Chemical Structure of this compound.

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved through the ammonolysis of its corresponding ethyl ester precursor. This method is reliable and provides a high yield of the desired product.

Experimental Protocol: Synthesis via Ammonolysis

This protocol is adapted from established laboratory procedures.[5]

Objective: To synthesize this compound from ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

Materials:

  • Ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1 equivalent)

  • Aqueous Ammonium Hydroxide (NH4OH, ~28-30%)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (e.g., 3.0 g, 16.1 mmol) in methanol (e.g., 8 mL).[5]

  • Reagent Addition: To the stirred solution, add aqueous ammonium hydroxide (e.g., 16 mL) at room temperature.[5] The use of aqueous ammonia provides both the nucleophile (ammonia) and a basic medium.

  • Reaction Execution: Allow the mixture to stir at room temperature overnight. The extended reaction time ensures the complete conversion of the ester to the amide.

  • Workup and Isolation: Concentrate the reaction mixture using a rotary evaporator to remove methanol and excess ammonia. This process will yield the crude product.

  • Purification (if necessary): The resulting this compound can be further purified by recrystallization if required, although the described procedure often yields a product of high purity (yield reported as 87.6%).[5]

Causality and Experimental Choices
  • Choice of Reagent (Aqueous Ammonia): The reaction is an ester ammonolysis. Ammonia (NH3) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethyl group is subsequently eliminated as ethanol, forming the more stable primary amide.

  • Choice of Solvent (Methanol): Methanol is a polar protic solvent that effectively dissolves both the starting ester and is miscible with the aqueous ammonia solution, creating a homogeneous reaction environment conducive to high conversion rates.

  • Reaction Conditions (Room Temperature, Overnight): The reaction proceeds efficiently without heating. An overnight stir is a practical and effective duration to drive the reaction to completion, maximizing the yield.

Caption: Workflow for the synthesis of this compound.

Part 3: Significance in Drug Development

While this compound is not an end-product drug, its structure makes it a highly valuable scaffold for medicinal chemists. The strategic combination of its functional groups addresses several key objectives in modern drug design.

The Role of the Trifluoromethyl Group

The -CF3 group is a bioisostere for several other chemical moieties but possesses unique electronic properties. Its inclusion in a drug candidate can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong. A -CF3 group can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

  • Increase Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[2]

  • Modulate Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functional groups, which can be critical for optimizing target binding or pharmacokinetic properties.

Approximately 20% of all small-molecule pharmaceuticals contain fluorine, underscoring the impact of this element in drug design.[1]

The Pharmacophoric Value of Hydroxyl and Amide Groups

The hydroxyl (-OH) and primary amide (-CONH2) groups are fundamental pharmacophores. They can act as both hydrogen bond donors and acceptors, enabling the molecule to form strong, specific interactions with biological targets such as enzymes and receptors. This dual functionality is essential for achieving high binding affinity and selectivity.

By providing this trifecta of functional groups—a metabolically robust -CF3 moiety and versatile hydrogen-bonding groups—this compound serves as an ideal starting point for the synthesis of more complex and potent drug candidates.

References

The Advent and Evolution of Fluorinated Butanamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth technical exploration of a specific, yet significant, class of organofluorine compounds: fluorinated butanamides. We will traverse the historical landscape of their discovery, from the foundational principles of amide synthesis and the nascent stages of organofluorine chemistry to the sophisticated synthetic methodologies and diverse applications that define the field today. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the synthesis and utility of these valuable molecules.

Foundational Pillars: The Convergence of Amide Synthesis and Organofluorine Chemistry

The story of fluorinated butanamides is not a singular narrative but rather the confluence of two major streams of chemical science: the synthesis of the robust amide bond and the challenging yet rewarding introduction of fluorine into organic scaffolds.

A Brief History of Butanamide Synthesis: From Rearrangements to Catalytic Precision

The butanamide framework, a simple four-carbon aliphatic amide, has been accessible through a variety of classical and modern synthetic transformations. Understanding these foundational methods is key to appreciating the subsequent challenges and innovations in the synthesis of their fluorinated counterparts.

Historically, the synthesis of amides was dominated by rearrangement reactions, each with its own set of advantages and limitations:

  • The Hofmann Rearrangement: Discovered by August Wilhelm von Hofmann in the late 19th century, this reaction converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate. While primarily a degradative method, it laid important groundwork in amide chemistry.

  • The Beckmann Rearrangement: First described by Ernst Otto Beckmann in 1886, this reaction transforms an oxime into an amide or a lactam under acidic conditions[1][2]. The Beckmann rearrangement has been a workhorse in industrial synthesis, notably for the production of caprolactam, the precursor to Nylon 6[2].

  • The Schmidt Reaction: Reported by Karl Friedrich Schmidt in 1924, this reaction involves the reaction of a carbonyl compound with hydrazoic acid to yield an amine or an amide[3].

These early methods, while historically significant, often required harsh conditions and had limited functional group tolerance. The mid-20th century saw the rise of more direct methods for amide bond formation, primarily through the activation of carboxylic acids. The use of acyl chlorides, anhydrides, and esters to react with amines became standard practice[4][5].

The late 20th and early 21st centuries have been marked by the development of sophisticated catalytic methods for amide bond formation, offering milder conditions and broader substrate scope. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of N-aryl amides, providing a powerful tool for medicinal chemists[6].

Amide_Synthesis_History cluster_classical Classical Amide Synthesis cluster_modern Modern Amide Synthesis Hofmann Hofmann Rearrangement (ca. 1881) Acyl_Derivatives Acyl Derivatives (Acyl Chlorides, Anhydrides) Beckmann Beckmann Rearrangement (1886) Schmidt Schmidt Reaction (1924) Coupling_Reagents Peptide Coupling Reagents (DCC, HATU, etc.) Acyl_Derivatives->Coupling_Reagents Increased Control & Milder Conditions Catalytic_Methods Catalytic Methods (Buchwald-Hartwig, etc.) Coupling_Reagents->Catalytic_Methods Improved Efficiency & Scope

Figure 1: A simplified timeline illustrating the evolution of key amide synthesis methodologies.

The Dawn of Organofluorine Chemistry: Taming a Reactive Element

The history of organofluorine chemistry is one of perseverance in the face of extreme reactivity. The isolation of elemental fluorine by Henri Moissan in 1886 opened the door to this new field, but the element's aggressive nature made its controlled introduction into organic molecules a formidable challenge[7].

Early methods for fluorination were often harsh and non-selective. The Swarts reaction , developed in the 1890s, utilized antimony trifluoride to exchange halogens for fluorine and was one of the first practical methods for preparing fluorinated aliphatic compounds. The development of reagents like cobalt trifluoride (CoF₃) allowed for more extensive fluorination, often leading to perfluorinated products[7].

A significant breakthrough came with the development of milder and more selective fluorinating agents. The mid-20th century saw the introduction of reagents like diethylaminosulfur trifluoride (DAST) and its derivatives, which allowed for the conversion of alcohols to alkyl fluorides under relatively mild conditions. The development of electrophilic fluorinating agents, such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI), in the latter half of the 20th century provided chemists with powerful tools for the direct fluorination of a wide range of organic substrates, including enolates and enamines[6][8].

The Emergence of Fluorinated Butanamides: A Chronological Perspective

The synthesis of the first fluorinated butanamides was not a singular event but an outcome of the gradual maturation of both amide synthesis and fluorination technologies. While pinpointing the exact first synthesis is challenging due to the dispersed nature of early chemical literature, we can trace a logical progression.

Early Explorations (Mid-20th Century): The "Building Block" Approach

The initial forays into fluorinated butanamides likely relied on the "building block" approach. This involved the synthesis of a fluorinated carboxylic acid or a fluorinated amine, followed by a classical amide bond formation.

For example, the synthesis of a 2-fluorobutanamide could be envisioned through the preparation of 2-fluorobutanoic acid, followed by its conversion to an acyl chloride and subsequent reaction with ammonia or an amine. The synthesis of 2-fluorobutanoic acid itself was a non-trivial task in the mid-20th century, often involving multi-step sequences.

Illustrative Early Synthetic Protocol: Synthesis of 2-Fluorobutanamide

  • Preparation of Ethyl 2-bromobutanoate: Butanoic acid is converted to its ethyl ester, followed by alpha-bromination using N-bromosuccinimide (NBS) and a radical initiator.

  • Halogen Exchange (Halex) Reaction: The resulting ethyl 2-bromobutanoate is treated with a fluoride source, such as potassium fluoride (KF) in a high-boiling solvent, to effect the halogen exchange and produce ethyl 2-fluorobutanoate.

  • Amidation: The ethyl 2-fluorobutanoate is then reacted with ammonia or a primary/secondary amine to yield the desired 2-fluorobutanamide.

This approach, while conceptually straightforward, was often plagued by low yields, harsh reaction conditions, and limited availability of fluorinated starting materials.

The Rise of Direct Fluorination (Late 20th Century): New Reagents, New Possibilities

The development of electrophilic fluorinating agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) in the 1980s and 1990s revolutionized the synthesis of alpha-fluorinated carbonyl compounds, including amides[9]. These reagents allowed for the direct fluorination of amide enolates, providing a more convergent and efficient route to alpha-fluorinated amides.

Illustrative Modern Synthetic Protocol: Direct α-Fluorination of a Butanamide

  • Enolate Formation: A solution of N,N-disubstituted butanamide in an aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C). A strong base, such as lithium diisopropylamide (LDA), is then added to generate the corresponding lithium enolate.

  • Electrophilic Fluorination: A solution of an electrophilic fluorinating agent (e.g., NFSI) in the same solvent is added to the enolate solution.

  • Workup: The reaction is quenched, and the desired α-fluorobutanamide is isolated and purified.

This direct fluorination approach offered a significant improvement in efficiency and allowed for the late-stage introduction of fluorine, a highly desirable strategy in medicinal chemistry.

Fluorination_Evolution cluster_early Early Methods cluster_modern Modern Methods Halex Halogen Exchange (e.g., Swarts Reaction) Building_Block Fluorinated Building Blocks Halex->Building_Block Provides Electrophilic Electrophilic Fluorination (e.g., Selectfluor, NFSI) Building_Block->Electrophilic Complemented by Catalytic Catalytic Fluorination Electrophilic->Catalytic Leads to Nucleophilic Nucleophilic Fluorination (e.g., DAST) Nucleophilic->Catalytic Leads to

Figure 2: The evolution of fluorination strategies from early harsh methods to modern selective techniques.

Strategic Fluorination of the Butanamide Scaffold: A Positional Analysis

The placement of the fluorine atom on the butanamide backbone has profound implications for the molecule's properties and biological activity. Here, we examine the synthetic strategies for accessing α-, β-, and γ-fluorinated butanamides.

α-Fluorobutanamides: Modulating Acidity and Conformation

The introduction of a fluorine atom at the α-position to the carbonyl group significantly increases the acidity of the α-proton and can influence the conformational preferences of the molecule.

Synthetic Approaches:

  • Direct Electrophilic Fluorination: As previously discussed, this is a powerful method for accessing α-fluorobutanamides.

  • From α-Fluorocarboxylic Acids: Amidation of α-fluorobutanoic acid, which can be prepared via various methods, including the fluorination of α-hydroxy esters followed by hydrolysis.

β-Fluorobutanamides: Influencing Metabolism and pKa

Fluorine at the β-position can block metabolic oxidation at that site and lower the pKa of nearby amino groups.

Synthetic Approaches:

  • Ring-Opening of Fluorinated Aziridines: Nucleophilic opening of an activated aziridine with a suitable carbon nucleophile can provide access to β-fluoroamines, which can then be acylated to the corresponding butanamide.

  • Conjugate Addition to α-Fluoro-α,β-Unsaturated Esters: The Michael addition of a nucleophile to an α-fluoro-α,β-unsaturated ester, followed by functional group manipulation, can lead to β-fluorobutanamides.

γ-Fluorobutanamides: Mimicking Hydroxyl Groups and Enhancing Lipophilicity

A fluorine atom at the γ-position can act as a bioisostere for a hydroxyl group and increase the lipophilicity of the molecule.

Synthetic Approaches:

  • From γ-Fluorobutanoic Acid: Similar to the α-fluoro analogues, amidation of γ-fluorobutanoic acid is a viable route. γ-Fluorobutanoic acid can be synthesized from commercially available precursors such as γ-butyrolactone.

  • Nucleophilic Fluorination of γ-Hydroxybutanamides: The use of reagents like DAST or Deoxo-Fluor® allows for the direct conversion of a γ-hydroxybutanamide to its corresponding γ-fluoro derivative.

Applications in Drug Discovery: Case Studies and Future Perspectives

The unique properties conferred by fluorine have made fluorinated butanamides attractive motifs in drug discovery. The ability to fine-tune physicochemical properties such as lipophilicity, metabolic stability, and pKa allows for the optimization of lead compounds.

Compound Class Fluorination Position Key Property Modulation Potential Therapeutic Area
N-Aryl-4-fluorobutanamidesγ-FluoroIncreased lipophilicity, potential for improved blood-brain barrier penetration.Central Nervous System (CNS) disorders
α-Fluoro-N-arylbutanamidesα-FluoroAltered acidity of α-proton, potential for enzyme inhibition.Oncology, Infectious Diseases
β-Fluoro-butanamide Derivativesβ-FluoroBlockade of metabolic oxidation, modulation of pKa of nearby functional groups.Various

While specific blockbuster drugs based on a simple fluorinated butanamide scaffold are not abundant, the principles of their synthesis and the effects of fluorination are widely applied in more complex drug molecules. The continuous development of novel fluorination methods, including late-stage fluorination and catalytic enantioselective fluorination, will undoubtedly expand the toolkit for medicinal chemists and lead to the discovery of new and improved therapeutics.

Conclusion

The journey of fluorinated butanamides from theoretical constructs to valuable tools in drug discovery mirrors the broader evolution of organic synthesis. The mastery of both amide bond formation and the controlled introduction of fluorine has empowered chemists to design and create molecules with tailored properties. As our understanding of the intricate interplay between molecular structure and biological function deepens, the strategic application of fluorination to scaffolds like the butanamide will continue to be a fruitful area of research, driving the development of the next generation of medicines.

References

Foreword: The Trifluoromethyl Group and the Imperative of Chirality in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chirality and Stereochemistry of 4,4,4-Trifluoro-3-hydroxybutanamide

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of drug design.[1] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a compound's physicochemical properties, capable of enhancing metabolic stability, receptor binding affinity, and cellular membrane permeability.[2] When this potent functional group is positioned adjacent to a stereocenter, as it is in this compound, the implications for biological activity become profound.

Chirality, the property of "handedness" in molecules, is a fundamental consideration in pharmacology. The differential interaction of enantiomers with chiral biological systems (enzymes, receptors) can lead to dramatically different therapeutic effects or toxicity profiles—a lesson tragically underscored by the thalidomide case of the mid-20th century.[3] Therefore, the ability to synthesize, separate, and definitively analyze the individual stereoisomers of a chiral drug candidate is not merely an academic exercise; it is a regulatory and safety imperative.

This guide provides a comprehensive technical overview of the stereochemistry, stereoselective synthesis, and advanced analytical methodologies for the chiral discrimination of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable chiral building block.

Part 1: The Stereochemical Landscape of this compound

The Asymmetric Carbon and Its Environment

This compound possesses a single stereogenic center at the C3 carbon. This tetrahedral carbon is bonded to four distinct substituents: a hydroxyl (-OH) group, a trifluoromethyl (-CF₃) group, a hydrogen (-H) atom, and a carboxamidomethyl (-CH₂CONH₂) group. This asymmetry means the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.[3]

The two enantiomers are designated as (R)-4,4,4-Trifluoro-3-hydroxybutanamide and (S)-4,4,4-Trifluoro-3-hydroxybutanamide based on the Cahn-Ingold-Prelog priority rules. The powerful electron-withdrawing nature of the CF₃ group and the hydrogen-bonding capability of the adjacent -OH group create a unique electronic and steric environment that dictates how each enantiomer interacts with its biological targets.

G C_R C H_R H C_R->H_R OH_R OH C_R->OH_R CF3_R CF₃ C_R->CF3_R CH2CONH2_R CH₂CONH₂ C_R->CH2CONH2_R label_R (R)-enantiomer mirror C_S C H_S H C_S->H_S OH_S OH C_S->OH_S CF3_S CF₃ C_S->CF3_S CH2CONH2_S CH₂CONH₂ C_S->CH2CONH2_S label_S (S)-enantiomer

Caption: (R)- and (S)-enantiomers of this compound.

Part 2: Synthesis Strategies: From Racemates to Enantiopure Compounds

The generation of this compound can be approached via two distinct routes: a straightforward synthesis of the racemic mixture or a more complex, yet ultimately more valuable, enantioselective synthesis.

Protocol: Racemic Synthesis via Ammonolysis

A simple and high-yielding method to produce the racemic compound is through the ammonolysis of the corresponding ester, ethyl 4,4,4-trifluoro-3-hydroxybutanoate.[4] This method is robust and suitable for generating material for initial screening or as an analytical standard.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq) in methanol (approx. 2.7 mL per gram of ester), add aqueous ammonium hydroxide (approx. 5.3 mL per gram of ester) at room temperature.

  • Reaction Execution: Stir the resulting mixture vigorously at ambient temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • Purification: The resulting crude solid, this compound, is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes). The expected yield is typically high, in the range of 85-95%.[4]

Enantioselective Synthesis: An Organocatalytic Approach

Achieving an enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides requires a more sophisticated strategy to control the formation of the stereocenter. While a direct method for the target molecule is not widely published, principles from related syntheses can be applied. One powerful strategy involves the N-heterocyclic carbene (NHC)-catalyzed formal [2+2] cycloaddition between α-aroyloxyaldehydes and trifluoroacetophenone derivatives, followed by nucleophilic ring-opening.[5]

This approach generates the desired stereochemistry with high fidelity, providing access to a single enantiomer, which is critical for drug development. The choice of a chiral NHC catalyst is paramount as it dictates the stereochemical outcome of the reaction.

G sub Prochiral Trifluoromethyl Ketone + α-Aroyloxyaldehyde cat Chiral N-Heterocyclic Carbene (NHC) Catalyst sub->cat Introduce cyclo [2+2] Cycloaddition (Formation of Chiral Intermediate) sub->cyclo cat->cyclo Catalyzes open In-situ Ring Opening (e.g., with Ammonia) cyclo->open prod Enantiomerically Enriched β-Trifluoromethyl-β-hydroxyamide open->prod

Caption: General workflow for enantioselective synthesis of β-hydroxy-γ-trifluoro-amides.

Part 3: High-Fidelity Analytical Methods for Chiral Discrimination

Robust and validated analytical methods are essential for determining the enantiomeric purity (or enantiomeric excess, ee) of this compound. The presence of the trifluoromethyl group opens the door to powerful NMR-based techniques in addition to traditional chromatographic methods.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for the separation and quantification of enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs are particularly effective for this class of compounds.[6][7]

Protocol for Chiral HPLC Method Development:

  • Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralpak® ID or similar amylose-based column, which has demonstrated broad applicability.[6]

  • Mobile Phase Screening (Normal Phase):

    • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., ethanol).

    • Screen a primary mobile phase of hexane/isopropanol (IPA) in various ratios (e.g., 90:10, 80:20, 70:30).

    • If separation is not achieved, substitute IPA with other alcohol modifiers like ethanol or n-butanol.

  • Mobile Phase Screening (Polar Organic Mode):

    • For highly polar analytes, polar organic mode can be effective. Screen mobile phases such as acetonitrile/methanol or acetonitrile/ethanol.

  • Method Optimization: Once baseline separation is achieved, optimize the flow rate (typically 0.5-1.0 mL/min), column temperature, and mobile phase composition to maximize resolution (Rs > 1.5) and minimize run time.

  • Detection: Use a standard UV detector, monitoring at a wavelength where the amide chromophore absorbs (e.g., 210 nm).

  • Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.

ParameterTypical ConditionRationale
Column Chiralpak® ID (5 µm, 4.6 x 250 mm)Proven efficacy for separating chiral compounds with polar groups.[6]
Mobile Phase Hexane:Isopropanol (80:20, v/v)Balances analyte solubility and interaction with the CSP for optimal separation.
Flow Rate 1.0 mL/minProvides a good balance between resolution and analysis time.
Temperature 25 °CEnsures reproducible retention times.
Detection UV at 210 nmSuitable for detecting the amide functional group.
Expected tR (S) ~8.5 minHypothetical retention time for the first eluting enantiomer.
Expected tR (R) ~10.2 minHypothetical retention time for the second eluting enantiomer.
Resolution (Rs) > 2.0Indicates excellent baseline separation for accurate quantification.
Method 2: ¹⁹F NMR Spectroscopy with Chiral Solvating Agents

The presence of the CF₃ group provides a unique and powerful analytical handle. ¹⁹F NMR is an inherently sensitive technique with a wide chemical shift range and no background interference in typical organic samples. By adding a chiral solvating agent (CSA), the two enantiomers form transient, diastereomeric complexes, which results in two distinct and resolvable signals in the ¹⁹F NMR spectrum.[8][9] This method is rapid, requires no chromatographic separation, and can be used to analyze crude reaction mixtures.[10]

G cluster_0 Sample Preparation cluster_1 Complex Formation (in NMR tube) cluster_2 ¹⁹F NMR Analysis racemate Racemic Analyte (R)-TFHBA + (S)-TFHBA csa Chiral Solvating Agent (CSA) complex_R Diastereomeric Complex 1 [(R)-TFHBA + CSA] complex_S Diastereomeric Complex 2 [(S)-TFHBA + CSA] csa->complex_R Forms spectrum Resulting Spectrum: Two distinct ¹⁹F signals (δ₁ and δ₂) complex_S->spectrum Gives

Caption: Principle of chiral analysis using ¹⁹F NMR with a chiral solvating agent.

Experimental Protocol:

  • Sample Preparation: In a 5 mm NMR tube, dissolve an accurately weighed amount of this compound (e.g., 2-5 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or CD₃OD).

  • Acquire Reference Spectrum: Obtain a standard proton-decoupled ¹⁹F NMR spectrum of the racemic analyte. A single resonance for the CF₃ group should be observed.

  • Addition of CSA: Add a stoichiometric amount (e.g., 1.0-1.2 equivalents) of a suitable chiral solvating agent. Chiral aluminum or cobalt complexes have been shown to be effective for resolving a wide range of fluorinated chiral molecules.[9][11][12]

  • Acquire Chiral Spectrum: After gentle mixing, re-acquire the ¹⁹F NMR spectrum. The original singlet should now be resolved into two distinct signals, corresponding to the two diastereomeric complexes.

  • Quantification: The enantiomeric excess is determined directly from the integration of the two ¹⁹F signals.

ParameterExpected ObservationRationale
Analyte This compoundContains the ¹⁹F NMR-active CF₃ probe.
Solvent CDCl₃Common solvent for NMR that solubilizes both analyte and CSA.
CSA Chiral Cationic Cobalt Complex[11][12]Effective at forming diastereomeric ion-pairs, leading to good signal separation.
¹⁹F Signal (Racemate) Single peak (e.g., at -78.5 ppm)Enantiomers are indistinguishable in an achiral environment.
¹⁹F Signals (+CSA) Two resolved peaksFormation of diastereomeric complexes breaks the magnetic equivalence.
ΔΔδ > 0.05 ppmThe chemical shift difference between the two signals; a larger value indicates better resolution.[11]

Conclusion and Future Outlook

This compound stands as a prototypical example of a modern chiral building block, where the confluence of a stereocenter and a trifluoromethyl group presents both challenges and opportunities. Understanding its stereochemistry is fundamental, while the development of scalable, enantioselective syntheses is crucial for its practical application in drug development.

The analytical methodologies detailed herein, from the established workhorse of chiral HPLC to the elegant and rapid ¹⁹F NMR techniques, provide the necessary tools to ensure stereochemical fidelity from the laboratory bench to clinical production. As the demand for structurally complex and stereochemically pure pharmaceuticals continues to grow, a thorough mastery of the principles and protocols outlined in this guide will be indispensable for scientists in the field.

References

A Technical Guide to 4,4,4-Trifluoro-3-hydroxybutanamide: Sourcing, Synthesis, and Application Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Fluorinated Building Blocks in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (–CF₃), in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. 4,4,4-Trifluoro-3-hydroxybutanamide emerges as a chiral, functionalized building block, offering a trifluoromethyl group adjacent to a hydroxyl moiety and a primary amide. This unique arrangement presents intriguing possibilities for synthesizing more complex fluorinated molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its commercial availability, quality specifications, synthesis, and safe handling protocols, tailored for professionals in the chemical and pharmaceutical sciences.

Commercial Availability and Supplier Landscape

This compound, identified by CAS Number 453-34-9 , is available from a range of specialty chemical suppliers. It is primarily offered for research and development purposes, with quantities typically ranging from grams to kilograms. While large-scale commercial production appears limited, several vendors can accommodate bulk and custom synthesis inquiries.

Table 1: Key Commercial Suppliers and Specifications

SupplierTypical PurityAvailable QuantitiesNotes
BLD Pharm ≥97%1g, 5g, 25g, Bulk InquiryOften requires cold-chain transportation.[1]
CP Lab Safety 97%5gDistributed for a US-based manufacturer.[2]
SynQuest Laboratories 97%1g, 5gProvides pricing for listed quantities.[3]
Crysdot LLC Not specifiedInquire for pack size and priceLists the compound in their catalog.
AK Scientific Not specifiedInquire for availabilityListed as a supplier by chemical databases.[3]
ChemicalBook VariesVaries by listed vendorAggregates listings from multiple global suppliers.[3]

Expert Insight: When sourcing this reagent, it is crucial to request a lot-specific Certificate of Analysis (CoA). Due to its hygroscopic nature and the potential for impurities from its synthesis, verifying purity and identity via a CoA is a non-negotiable step in the procurement process. For drug development applications, engaging with suppliers who can provide detailed impurity profiles and demonstrate scalable synthesis capabilities is paramount.

Physicochemical Properties and Quality Control

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and for ensuring the reliability of experimental results.

Table 2: Physicochemical and Identification Data

PropertyValueSource
CAS Number 453-34-9[3]
Molecular Formula C₄H₆F₃NO₂[3]
Molecular Weight 157.09 g/mol [3]
Melting Point 124-125 °C[3]
Storage Temperature Room Temperature (in a dry environment)[3]
SMILES Code O=C(N)CC(O)C(F)(F)F
MDL Number MFCD07784293
Self-Validating Protocols: The Importance of a Certificate of Analysis

A Certificate of Analysis is the primary document for quality verification. For a compound like this compound, a comprehensive CoA should include:

  • Identity Confirmation: Typically verified by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. The data should be consistent with the expected structure.

  • Purity Assessment: Usually determined by HPLC or GC, providing a percentage purity value.

  • Water Content: Measured by Karl Fischer titration, which is important given the compound's potential hygroscopicity.

  • Residual Solvents: Analysis by GC-MS to identify and quantify any solvents remaining from the synthesis and purification process.

While a publicly available, representative CoA for this specific compound is scarce, researchers should demand this level of detail from their chosen supplier to ensure the integrity of their own research.

Synthesis and Manufacturing

The most direct and commonly cited method for the laboratory-scale synthesis of this compound is the ammonolysis of its corresponding ethyl ester.

Protocol: Ammonolysis of Ethyl 4,4,4-trifluoro-3-hydroxybutanoate

This protocol is based on established chemical transformations and provides a reliable method for producing the target amide from its ester precursor.

Diagram 1: Synthesis Workflow

Synthesis of this compound reagent1 Ethyl 4,4,4-trifluoro- 3-hydroxybutanoate reaction Stir at Room Temperature (Overnight) reagent1->reaction reagent2 Aqueous Ammonium Hydroxide (NH₄OH) in Methanol (MeOH) reagent2->reaction workup Concentration (Rotary Evaporation) reaction->workup product This compound workup->product

Caption: Workflow for the synthesis of the target amide.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 equivalent) in methanol (approx. 2.7 mL per gram of ester).

  • Ammonolysis: To the stirred solution, add aqueous ammonium hydroxide (e.g., 28-30% solution) in a 2:1 volumetric ratio to the methanol used.

  • Reaction Execution: Seal the flask and stir the mixture at room temperature overnight (approximately 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ester.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove methanol, water, and excess ammonia. This will typically yield the crude this compound as a solid.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be employed.

Causality and Field Insights: This reaction proceeds via nucleophilic acyl substitution. The ammonia acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethoxide group is subsequently eliminated as a leaving group, forming the more thermodynamically stable primary amide. Using a methanolic solution ensures miscibility of the aqueous ammonia and the organic ester. The reaction is typically run to completion overnight to ensure a high conversion rate, often yielding a product pure enough for subsequent use without extensive purification.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure laboratory safety.

Hazard Identification:

  • Skin Irritation: May cause skin irritation (H315).[3]

  • Eye Irritation: Causes serious eye irritation (H319).[3]

  • Respiratory Irritation: May cause respiratory irritation (H335).[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[4]

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.[4][5]

Storage Recommendations:

  • Store in a tightly sealed container to prevent moisture absorption.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

Potential Applications in Research and Drug Development

While specific, published applications of this compound are not widespread in readily searchable literature, its structure suggests significant potential as a versatile intermediate. The trifluoromethylated carbinol motif is a key feature in several modern pharmaceuticals. The primary amide and secondary alcohol functionalities serve as handles for a wide array of chemical transformations.

Diagram 2: Potential Derivatization Pathways

Potential Synthetic Utility cluster_amide Amide Chemistry cluster_alcohol Alcohol Chemistry start 4,4,4-Trifluoro- 3-hydroxybutanamide amide_hydrolysis Hydrolysis (e.g., HCl, H₂O) start->amide_hydrolysis [N] amide_dehydration Dehydration (e.g., P₂O₅) start->amide_dehydration [N] amide_reduction Reduction (e.g., LiAlH₄) start->amide_reduction [N] alcohol_oxidation Oxidation (e.g., PCC, DMP) start->alcohol_oxidation [O] alcohol_esterification Esterification (e.g., Ac₂O, Py) start->alcohol_esterification [O] product_acid β-Hydroxy Acid amide_hydrolysis->product_acid product_nitrile Nitrile amide_dehydration->product_nitrile product_amine γ-Amino Alcohol amide_reduction->product_amine product_ketone β-Keto Amide alcohol_oxidation->product_ketone product_ester Ester Derivative alcohol_esterification->product_ester

Caption: Potential synthetic transformations of the title compound.

Hypothetical Applications:

  • Synthesis of β-Keto Amides: Oxidation of the secondary alcohol would yield a trifluoromethyl β-keto amide, a valuable synthon for accessing complex heterocyclic structures.

  • Formation of Chiral Amines: Reduction of the amide functionality would lead to a chiral γ-amino alcohol, a privileged scaffold in many biologically active molecules.

  • Access to β-Hydroxy Acids: Hydrolysis of the amide provides the corresponding β-hydroxy carboxylic acid, a precursor for various chiral ligands and pharmaceutical intermediates.

The lack of extensive literature citing this specific molecule may indicate that it is a relatively new or niche building block. For drug discovery programs focused on novel fluorinated scaffolds, this presents an opportunity for innovation. Researchers are encouraged to explore its utility in generating proprietary compound libraries.

References

A Technical Guide to the Theoretical and Computational Analysis of 4,4,4-Trifluoro-3-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

4,4,4-Trifluoro-3-hydroxybutanamide (TFHBA) is a chiral, fluorinated molecule of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group alongside hydroxyl and amide functionalities imparts unique stereoelectronic properties that are critical to its function as a versatile building block in drug development.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of TFHBA. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and field-proven insights into its molecular structure, spectroscopic properties, and potential therapeutic applications. By integrating high-level computational methodologies with the principles of scientific integrity, this document serves as a practical manual for predicting the behavior of TFHBA and guiding its application in complex biological systems.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and bioavailability.[2][3] Fluorinated amides, in particular, are prevalent structural motifs in a wide array of pharmaceuticals.[4] this compound (TFHBA) exemplifies this class of compounds, featuring a stereogenic center influenced by the powerful electron-withdrawing nature of a trifluoromethyl (CF₃) group. This unique arrangement governs the molecule's conformational preferences and its potential for specific intermolecular interactions, making it a valuable chiral synthon.

Understanding the nuanced properties of TFHBA at a sub-molecular level is paramount for its effective utilization. Theoretical and computational chemistry provides an indispensable toolkit for this purpose, allowing for the accurate prediction of molecular geometries, electronic structures, and spectroscopic signatures before resource-intensive experimental synthesis and testing.[5][6] This guide elucidates the core computational workflows, from fundamental conformational analysis to advanced molecular docking simulations, that are essential for unlocking the full potential of TFHBA in drug discovery and development.

Section 1: Molecular Properties and Electronic Structure of TFHBA

A foundational understanding of TFHBA's intrinsic properties is crucial. This section details the computational approaches used to explore its three-dimensional structure, predict its spectroscopic fingerprints, and analyze its electronic landscape.

Conformational Analysis and Stereoelectronic Effects

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For TFHBA, the rotation around the C2-C3 and C3-C4 bonds dictates the spatial arrangement of its key functional groups. The strong electronegativity of the fluorine atoms introduces significant stereoelectronic effects, such as the gauche effect, which can stabilize conformations that would otherwise be sterically disfavored.[7]

A robust conformational analysis can be performed using Density Functional Theory (DFT) by systematically rotating the key dihedral angles and calculating the corresponding energy profile. This process identifies the global and local energy minima, representing the most stable conformations of the molecule.

  • Causality Behind Experimental Choices: The choice of a DFT functional like B3LYP or ωB97XD is critical. While B3LYP is a reliable workhorse, ωB97XD is often superior for capturing the non-covalent interactions that can be influenced by fluorine's unique properties.[8] The selection of a basis set, such as 6-311++G(d,p), is equally important; the inclusion of diffuse functions (++) is vital for accurately describing the lone pairs on oxygen and nitrogen, while polarization functions (d,p) are necessary to model the bonding environment accurately.

Theoretical Spectroscopic Characterization

Computational spectroscopy serves as a powerful validation tool, allowing for direct comparison between theoretical predictions and experimental data. This synergy is essential for confirming the structure and purity of synthesized TFHBA.

Table 1: Predicted Spectroscopic Data for TFHBA

Spectroscopic Method Key Predicted Observables Computational Protocol
NMR Spectroscopy ¹H, ¹³C, ¹⁹F Chemical Shifts (δ, ppm) GIAO-DFT (e.g., ωB97XD/aug-cc-pvdz)[5][8]
IR Spectroscopy Vibrational Frequencies (cm⁻¹) DFT Frequency Calculation (B3LYP/6-31G(d))[9]

| UV-Vis Spectroscopy | Electronic Transitions (λ_max, nm) | TD-DFT (e.g., CAM-B3LYP/6-311+G(d,p)) |

  • Trustworthiness Through Validation: The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for calculating NMR chemical shifts.[8] Recent studies have demonstrated that DFT-based procedures can predict ¹⁹F NMR chemical shifts with a root-mean-square error as low as 3.57 ppm, providing a high degree of confidence in structural assignments.[5] Similarly, DFT frequency calculations can predict IR spectra with sufficient accuracy to identify characteristic peaks for the O-H, N-H, and C=O functional groups.

Quantum Chemical Descriptors for Reactivity

To understand how TFHBA will interact with other molecules, particularly biological targets, we can analyze its electronic structure using several quantum chemical descriptors.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability and its susceptibility to electronic excitation.

  • Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the electrostatic potential on the molecule's surface. It reveals electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. For TFHBA, the MEP would highlight the negative potential around the oxygen and fluorine atoms and a positive potential near the amide and hydroxyl hydrogens.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. It can quantify the delocalization of electron density from the nitrogen lone pair into the antibonding orbital of an adjacent C-F bond, a key stereoelectronic interaction.[10]

Section 2: Computational Methodologies: A Practical Guide

This section provides actionable, step-by-step protocols for performing key computational studies on TFHBA. These workflows are designed to be self-validating and reproducible.

Workflow for Geometry Optimization and Frequency Analysis

Obtaining an accurate equilibrium geometry is the first and most critical step in any computational study.

Caption: Workflow for obtaining a stable molecular geometry.

Step-by-Step Protocol:

  • Construct Initial Geometry: Build an approximate 3D structure of TFHBA using molecular modeling software like Avogadro or ChemDraw.

  • Select Computational Method: Choose a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d) for initial optimizations).

  • Run Geometry Optimization: Submit the calculation to a quantum chemistry package (e.g., Gaussian, ORCA). The software will iteratively adjust the atomic positions to find the lowest energy conformation.

  • Perform Frequency Calculation: Once the geometry has converged, perform a frequency calculation at the exact same level of theory. This is a non-negotiable step for validation.

  • Verify the Minimum: Analyze the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is present, the structure is a transition state.

Simulating the Biological Environment: Solvation Models

Since most biological processes occur in an aqueous environment, accounting for solvent effects is crucial for accurate predictions.

  • Implicit Solvation: Models like the Polarizable Continuum Model (PCM) are computationally efficient and treat the solvent as a continuous dielectric medium. This is often sufficient for capturing the bulk electrostatic effects of the solvent.

  • Explicit Solvation: For studies where specific solvent-solute interactions (like hydrogen bonds) are critical, an explicit model is necessary. This involves surrounding the TFHBA molecule with a number of explicit water molecules and performing the calculation on the entire cluster, often using a QM/MM (Quantum Mechanics/Molecular Mechanics) approach.

Section 3: Applications in Drug Development

The true value of computational analysis lies in its ability to predict how a molecule will behave in a therapeutic context. The chirality and fluorination of TFHBA make it an intriguing candidate for targeted drug design.[11]

Molecular Docking of TFHBA Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[12] This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their binding mechanisms.

G

Caption: A typical workflow for molecular docking studies.

Step-by-Step Docking Protocol:

  • Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges using tools like AutoDockTools.[12]

  • Ligand Preparation: Use the optimized geometry of TFHBA from the DFT calculations. Assign charges and define rotatable bonds.

  • Grid Box Definition: Define a grid box that encompasses the active site of the protein target.[12]

  • Docking Simulation: Use software like AutoDock Vina to perform the docking calculations.[13][14] The program will explore various conformations and orientations of the ligand within the binding site.

  • Analysis of Results: Analyze the resulting binding poses. The top-ranked poses, based on the software's scoring function (e.g., binding affinity in kcal/mol), represent the most likely binding modes. These poses should be visually inspected to analyze key interactions, such as hydrogen bonds between TFHBA's hydroxyl or amide groups and protein residues, and potential interactions involving the trifluoromethyl group.[15][16]

  • Expert Insight: The trifluoromethyl group of TFHBA can participate in non-canonical interactions, including orthogonal multipolar interactions with backbone carbonyls or even weak hydrogen bonds.[15] These subtle interactions, often missed by less rigorous methods, can be critical for binding affinity and selectivity and should be a key focus of the post-docking analysis.

Conclusion

This technical guide has outlined a comprehensive, multi-faceted computational approach for the study of this compound. By leveraging a suite of theoretical tools, from high-level DFT calculations to molecular docking simulations, researchers can gain profound insights into the molecule's structure, reactivity, and biological potential. The protocols and workflows presented herein are grounded in established scientific principles and are designed to be both robust and reproducible. The integration of computational chemistry into the research and development pipeline is not merely an accessory to experimental work; it is a predictive, cost-effective, and powerful strategy to accelerate the discovery of novel therapeutics and advanced materials built upon the unique chemical scaffold of TFHBA.

References

Methodological & Application

Application Notes & Protocols: 4,4,4-Trifluoro-3-hydroxybutanamide as a Versatile Trifluoromethylated Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4,4,4-Trifluoro-3-hydroxybutanamide, a pivotal chiral building block in modern organic synthesis and drug discovery. The strategic incorporation of a trifluoromethyl (CF₃) group into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document details the synthesis, physicochemical properties, and key synthetic applications of this compound. We provide detailed, field-proven protocols for its use in constructing high-value trifluoromethylated scaffolds, such as chiral γ-lactams, and discuss its potential as a precursor for other complex heterocycles. The causality behind experimental choices is explained, offering researchers and drug development professionals a practical and authoritative resource for leveraging this versatile reagent.

Introduction: The Strategic Value of Trifluoromethylated Building Blocks

In medicinal chemistry, the trifluoromethyl group is a privileged motif.[3] Its strong electron-withdrawing nature and high lipophilicity profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][4] Introducing a CF₃ group can block metabolic pathways, modulate pKa, and enhance ligand-receptor interactions, making it a cornerstone of modern drug design.[2]

The challenge, however, often lies in the efficient and stereocontrolled introduction of this group. The use of pre-functionalized, chiral fluorinated building blocks offers a powerful solution, providing direct access to complex molecular architectures.[5][6][7] this compound emerges as a particularly valuable synthon. It possesses a unique combination of features:

  • A Stereogenic Center: The hydroxyl-bearing carbon provides a handle for asymmetric synthesis, crucial for developing enantiomerically pure active pharmaceutical ingredients (APIs).[8]

  • A Trifluoromethyl Group: Confers the desirable physicochemical properties mentioned above.

  • Bifunctional Reactivity: The presence of both a secondary alcohol and a primary amide allows for orthogonal chemical transformations and diverse cyclization strategies.

This guide illuminates the practical utility of this compound, transitioning from its fundamental synthesis to its application in creating advanced intermediates.

Caption: Key functional groups of this compound.

Physicochemical Properties & Safe Handling

Accurate characterization is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 453-34-9[9][10]
Molecular Formula C₄H₆F₃NO₂[9]
Molecular Weight 157.09 g/mol [9]
Melting Point 124-125 °C[9]
Appearance White to off-white solidN/A
HS Code 2924190090[9]

Safety & Handling: As a standard laboratory chemical, appropriate personal protective equipment (PPE) should be used. Based on GHS hazard statements, the compound may cause skin, eye, and respiratory irritation.[9]

  • P280: Wear protective gloves, clothing, eye, and face protection.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] Store at room temperature in a well-ventilated, dry area.[9]

Synthesis Protocol: Preparation of this compound

The title compound is readily synthesized via ammonolysis of its corresponding ethyl ester, a commercially available starting material.[11][12] This one-step procedure is efficient and scalable.

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis via Ammonolysis

ParameterValue/ReagentRationale
Starting Material Ethyl 4,4,4-trifluoro-3-hydroxybutanoateA common, commercially available trifluoromethylated building block.[12]
Reagent Aqueous Ammonium (e.g., 28-30% NH₃ solution)Serves as the source of ammonia for the nucleophilic acyl substitution (ammonolysis) of the ester.
Solvent Methanol (MeOH)Co-solvent to ensure miscibility between the organic ester and the aqueous ammonia solution.
Temperature Room Temperature (approx. 20-25 °C)Sufficient for the reaction to proceed to completion without promoting side reactions.
Reaction Time Overnight (approx. 12-16 hours)Ensures complete conversion of the starting material.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq) in methanol (approx. 2.7 mL per gram of ester).[11]

  • To the stirred solution, add aqueous ammonium (approx. 5.3 mL per gram of ester) at room temperature.[11]

  • Seal the flask and allow the mixture to stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound, which is often of sufficient purity for subsequent steps. A yield of approximately 85-90% can be expected.[11] If necessary, the product can be further purified by recrystallization.

Core Synthetic Applications & Protocols

The true value of this compound lies in its utility for constructing more complex, high-value molecules, particularly trifluoromethylated heterocycles which are prevalent in pharmaceuticals and agrochemicals.[13][14][15]

Application 1: Synthesis of (S)-4-(Trifluoromethyl)pyrrolidin-2-one

Chiral γ-lactams containing a trifluoromethyl group are important scaffolds in medicinal chemistry.[13] A straightforward application of this compound is its cyclization to the corresponding lactam via activation of the hydroxyl group.

Causality of the Experimental Design: This transformation is a classic example of an intramolecular nucleophilic substitution (Sₙ2).

  • Activation of the Hydroxyl: The hydroxyl group is a poor leaving group. It must be converted into a better one, such as a mesylate (-OMs) or tosylate (-OTs), by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. A non-nucleophilic base like triethylamine (TEA) or pyridine is required to neutralize the HCl generated.

  • Intramolecular Cyclization: The amide nitrogen, while not strongly basic, is sufficiently nucleophilic to displace the mesylate/tosylate leaving group in an intramolecular fashion, forming the five-membered lactam ring. A base like sodium hydride (NaH) can be used to deprotonate the amide, generating a more potent nucleophile (the amidate anion) to drive the cyclization.

Caption: Two-step reaction pathway for the synthesis of a chiral γ-lactam.

Protocol 2: Two-Step Synthesis of (S)-4-(Trifluoromethyl)pyrrolidin-2-one

Step A: Mesylation of the Hydroxyl Group

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (TEA, 1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude mesylate is typically used directly in the next step without further purification.

Step B: Intramolecular Cyclization

  • Under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Add a solution of the crude mesylated intermediate from Step A (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired (S)-4-(Trifluoromethyl)pyrrolidin-2-one.

Application 2: Precursor to Chiral 2-(Trifluoromethyl)morpholines

The morpholine moiety is a highly sought-after scaffold in drug discovery.[16] this compound can serve as a versatile precursor to chiral trifluoromethylated morpholines through a reductive-cyclization strategy.

Rationale: This synthetic route leverages the differential reactivity of the functional groups after a key reduction step.

  • Amide Reduction: The primary amide is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This unmasks the amine's nucleophilicity while preserving the secondary alcohol, yielding a key 1,2-amino alcohol intermediate.

  • Cyclization: The resulting trifluoromethylated amino alcohol can be cyclized with a suitable C2-electrophile, such as a protected 2-bromoethanol or chloroacetyl chloride followed by reduction, to form the morpholine ring.

This multi-step transformation highlights how the initial building block can be elaborated into more complex heterocyclic systems, demonstrating its value in expanding chemical space for drug discovery programs.

Conclusion

This compound is a potent and versatile building block for modern organic synthesis. Its facile preparation, combined with the strategic placement of a trifluoromethyl group adjacent to a chiral hydroxyl center and a reactive amide, provides a direct entry point to a variety of high-value fluorinated compounds. The protocols and applications detailed herein demonstrate its utility in constructing key heterocyclic scaffolds, such as γ-lactams, which are of significant interest to the pharmaceutical and agrochemical industries. For researchers and drug development professionals, mastering the use of such building blocks is essential for the efficient and innovative synthesis of next-generation chemical entities.

References

The Strategic deployment of 4,4,4-Trifluoro-3-hydroxybutanamide in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering unparalleled control over a molecule's physicochemical and pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful bioisostere for methyl and chloro groups, capable of enhancing metabolic stability, increasing lipophilicity, and improving target binding affinity.[1][2][3][4] This guide focuses on the versatile chiral building block, 4,4,4-Trifluoro-3-hydroxybutanamide, a molecule that strategically combines the benefits of a trifluoromethyl group with the synthetic flexibility of a β-hydroxyamide scaffold. We present a detailed exploration of its synthesis and provide robust, field-tested protocols for its application in the construction of high-value pharmaceutical intermediates, namely trifluoromethylated β-lactams and 1,3-amino alcohols.

Introduction: The Trifluoromethyl Advantage in a Versatile Scaffold

The unique electronic properties of the trifluoromethyl group, stemming from the high electronegativity of fluorine, render it a valuable asset in drug design.[1] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its steric bulk can influence molecular conformation.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, a critical factor in improving a drug's pharmacokinetic profile.[2][4]

This compound presents these advantages within a synthetically tractable framework. The β-hydroxyamide motif is a privileged structure, offering two reactive handles—a hydroxyl group and an amide—that can be manipulated with high stereochemical control. This bifunctionality allows for divergent synthesis, enabling access to a variety of complex and pharmaceutically relevant structures.[5]

Synthesis of the Building Block: this compound

The most direct route to this compound involves the ammonolysis of a corresponding ester, typically ethyl 4,4,4-trifluoro-3-hydroxybutanoate. This precursor can be synthesized via the asymmetric reduction of a β-ketoester, allowing for access to enantiomerically pure forms of the final building block.

Protocol 1: Synthesis of (S)-4,4,4-Trifluoro-3-hydroxybutanamide

This two-step procedure first employs a chemoenzymatic reduction to set the stereocenter, followed by amidation.

Step A: Biocatalytic Reduction of Ethyl 4,4,4-Trifluoroacetoacetate

  • In a fermentation vessel, prepare a culture of Saccharomyces cerevisiae (baker's yeast) in a suitable growth medium.

  • Once the culture is active, add ethyl 4,4,4-trifluoroacetoacetate as the substrate.

  • Maintain the fermentation under controlled temperature and pH for 24-48 hours, monitoring the conversion by GC or HPLC.

  • After completion, filter the mixture through Celite to remove the yeast cells.

  • Extract the aqueous filtrate with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (S)-ethyl 4,4,4-trifluoro-3-hydroxybutanoate by vacuum distillation.

Step B: Ammonolysis to (S)-4,4,4-Trifluoro-3-hydroxybutanamide

  • Dissolve (S)-ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq) in methanol (approx. 2.7 mL per gram of ester).

  • To this solution, add aqueous ammonia (28-30%, 2.0 eq) at room temperature.

  • Stir the mixture vigorously overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • The resulting crude this compound can be purified by recrystallization or column chromatography to afford the product as a white solid.

G cluster_0 Step A: Biocatalytic Reduction cluster_1 Step B: Ammonolysis Ethyl 4,4,4-trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Yeast Reduction Yeast Reduction Ethyl 4,4,4-trifluoroacetoacetate->Yeast Reduction S. cerevisiae (S)-Ethyl 4,4,4-trifluoro-3-hydroxybutanoate (S)-Ethyl 4,4,4-trifluoro-3-hydroxybutanoate Yeast Reduction->(S)-Ethyl 4,4,4-trifluoro-3-hydroxybutanoate High e.e. Ammonolysis Ammonolysis (S)-Ethyl 4,4,4-trifluoro-3-hydroxybutanoate->Ammonolysis Aq. NH3, MeOH (S)-4,4,4-Trifluoro-3-hydroxybutanamide (S)-4,4,4-Trifluoro-3-hydroxybutanamide Ammonolysis->(S)-4,4,4-Trifluoro-3-hydroxybutanamide Purification

Caption: Synthesis of (S)-4,4,4-Trifluoro-3-hydroxybutanamide.

Application in Pharmaceutical Synthesis: Key Transformations

The strategic positioning of the hydroxyl and amide groups in this compound allows for its use in constructing two highly valuable classes of pharmaceutical intermediates: trifluoromethylated β-lactams and 1,3-amino alcohols.

Application 1: Synthesis of Trifluoromethylated β-Lactams via Intramolecular Cyclization

The β-lactam (azetidin-2-one) ring is a core structural motif in a vast array of antibiotics. The introduction of a trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of these compounds. The Mitsunobu reaction provides a reliable and stereospecific method for the intramolecular cyclization of β-hydroxy amides to their corresponding β-lactams, proceeding with inversion of configuration at the hydroxyl-bearing carbon.[4]

This protocol describes the cyclization of an N-protected (S)-4,4,4-Trifluoro-3-hydroxybutanamide. An N-protecting group, such as p-methoxybenzyl (PMB), is typically required.

  • N-Protection (if necessary): Protect the amide nitrogen of (S)-4,4,4-Trifluoro-3-hydroxybutanamide with a suitable protecting group (e.g., PMB-Cl, NaH in DMF).

  • Mitsunobu Reaction:

    • Dissolve the N-protected (S)-4,4,4-Trifluoro-3-hydroxybutanamide (1.0 eq) and triphenylphosphine (TPP, 1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC for the consumption of the starting material.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel. The triphenylphosphine oxide and the hydrazine by-product can be separated from the desired β-lactam.

  • Deprotection: The protecting group can be removed under appropriate conditions (e.g., CAN for PMB group) to yield the final N-H β-lactam.

G N-Protected (S)-4,4,4-Trifluoro-3-hydroxybutanamide N-Protected (S)-4,4,4-Trifluoro-3-hydroxybutanamide Phosphonium Intermediate Phosphonium Intermediate N-Protected (S)-4,4,4-Trifluoro-3-hydroxybutanamide->Phosphonium Intermediate Activation of OH Mitsunobu Reagents TPP, DEAD/DIAD Mitsunobu Reagents->Phosphonium Intermediate Intramolecular SN2 Intramolecular SN2 Phosphonium Intermediate->Intramolecular SN2 Amide N- attack (Inversion of Stereochemistry) N-Protected (3R,4S)-β-Lactam N-Protected (3R,4S)-β-Lactam Intramolecular SN2->N-Protected (3R,4S)-β-Lactam Final (3R,4S)-β-Lactam Final (3R,4S)-β-Lactam N-Protected (3R,4S)-β-Lactam->Final (3R,4S)-β-Lactam e.g., CAN for PMB Deprotection Deprotection Deprotection->Final (3R,4S)-β-Lactam

Caption: Mitsunobu cyclization workflow for β-lactam synthesis.

Application 2: Diastereoselective Synthesis of Trifluoromethylated 1,3-Amino Alcohols

Chiral 1,3-amino alcohols are crucial building blocks for a wide range of pharmaceuticals, including anti-HIV drugs and other enzyme inhibitors.[2] The reduction of the amide functionality in this compound provides direct access to this valuable scaffold. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions, leveraging the directing effect of the existing hydroxyl group.

Borane reagents are commonly used for the reduction of amides to amines. The use of a borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) complex is effective for this transformation.

  • Reaction Setup:

    • To a solution of (S)-4,4,4-Trifluoro-3-hydroxybutanamide (1.0 eq) in anhydrous THF under an inert atmosphere, add borane-dimethyl sulfide complex (BMS, ~3.0-4.0 eq) dropwise at 0 °C.

  • Reduction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Quenching and Work-up:

    • Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

    • Add 1M HCl and stir for 1 hour to hydrolyze the borate esters.

    • Basify the solution with aqueous NaOH to pH > 12.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude amino alcohol can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

G Start (S)-4,4,4-Trifluoro-3-hydroxybutanamide Reduction Amide Reduction Start->Reduction Reagent BH3·SMe2 in THF Reagent->Reduction Workup Basification & Extraction Reduction->Workup Quench MeOH, then HCl Quench->Workup Product (3S)-4,4,4-Trifluoro-1-aminobutan-3-ol Workup->Product

Caption: Workflow for the reduction of the β-hydroxyamide.

Data Presentation: Expected Outcomes

The following table summarizes the expected yields and stereochemical outcomes for the described protocols, based on literature precedents for similar substrates. Actual results may vary depending on the specific reaction conditions and scale.

ProtocolTransformationStarting MaterialProductExpected YieldKey Stereochemical Outcome
1B Ammonolysis(S)-Ethyl 4,4,4-trifluoro-3-hydroxybutanoate(S)-4,4,4-Trifluoro-3-hydroxybutanamide80-95%Retention of stereochemistry
2 Mitsunobu CyclizationN-Protected (S)-4,4,4-Trifluoro-3-hydroxybutanamideN-Protected (3R,4S)-β-Lactam60-80%Inversion at C3
3 Amide Reduction(S)-4,4,4-Trifluoro-3-hydroxybutanamide(3S)-4,4,4-Trifluoro-1-aminobutan-3-ol75-90%Retention of stereochemistry

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound stands out as a highly valuable and versatile chiral building block for pharmaceutical research and development. Its strategic combination of a trifluoromethyl group and a β-hydroxyamide moiety provides a direct and efficient entry point to complex, high-value molecular scaffolds. The protocols detailed herein for the synthesis of trifluoromethylated β-lactams and 1,3-amino alcohols demonstrate the practical utility of this building block. By leveraging established, reliable chemical transformations, researchers can confidently incorporate this powerful synthon into their drug discovery programs, accelerating the development of next-generation therapeutics with enhanced pharmacological profiles.

References

The Trifluoromethyl Group: A Keystone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a "Super-Methyl" Group in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool for optimizing the pharmacological profile of drug candidates.[1][2][3] Often dubbed a "super-methyl" group, the CF₃ moiety offers a unique constellation of properties that can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall bioavailability.[1][3][4] Its introduction can transform a promising lead compound into a viable clinical candidate by addressing common liabilities encountered during drug development.[5][6][7] This guide provides an in-depth exploration of the applications of the trifluoromethyl group, complete with detailed protocols for its synthetic introduction and an analysis of its impact on key drug-like properties.

The power of the trifluoromethyl group lies in its distinct electronic nature and steric profile compared to a simple methyl group.[8] The three highly electronegative fluorine atoms create a strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups and alter molecular conformations.[2] Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF₃ group exceptionally resistant to metabolic degradation, a crucial attribute for enhancing a drug's half-life.

Strategic Applications of the Trifluoromethyl Group in Drug Development

The decision to incorporate a trifluoromethyl group is a strategic one, aimed at rectifying specific deficiencies in a drug candidate's profile. The following sections delve into the key areas where the CF₃ group exerts its transformative influence.

Enhancing Metabolic Stability

One of the most significant advantages of introducing a trifluoromethyl group is the enhancement of metabolic stability.[3][9][10] Many drug candidates fail due to rapid metabolism, often at labile methyl or methylene groups, by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl group with a trifluoromethyl group effectively blocks this common metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.[8][10]

A compelling case study highlights the protective effect of trifluoromethyl substitution in picornavirus inhibitors. In a monkey liver microsomal assay, a methyl-substituted compound was metabolized into eight different products. In contrast, its trifluoromethyl-substituted analog yielded only two minor metabolites, demonstrating a significant global protective effect against metabolism.[10][11]

Table 1: Comparative Metabolic Stability of Methyl vs. Trifluoromethyl Analogs

PropertyMethyl-Substituted CompoundTrifluoromethyl-Substituted CompoundRationale for Improvement
Primary Metabolic Pathway Oxidation of the methyl groupBlocked at the trifluoromethyl groupThe C-F bond is highly resistant to enzymatic cleavage.
Number of Metabolites Generally higherSignificantly reducedInhibition of a primary metabolic route limits the formation of downstream metabolites.[10]
In Vitro Half-life (t½) ShorterLongerA reduced rate of metabolism leads to slower clearance of the parent drug.[10]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerBlocking a key metabolic pathway reduces the liver's capacity to clear the drug.[10]
Modulating Lipophilicity and Permeability

The trifluoromethyl group generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[3][12] This property is critical for drugs targeting the central nervous system and for improving oral absorption.[1] However, the impact of a CF₃ group on lipophilicity can be context-dependent. While it typically increases the octanol-water partition coefficient (LogP), the effect is most pronounced when the group is in close proximity to a polar functional group.[6]

Table 2: Effect of Trifluoromethyl Substitution on Lipophilicity (LogD7.4)

Parent CompoundTrifluoromethylated AnalogΔlogD7.4Observation
2-(Methylthio)pyridine2-(Trifluoromethylthio)pyridine+0.44Increased lipophilicity with CF₃ substitution.[13]
TolueneBenzotrifluoride+0.59Increased lipophilicity.
Aniline3-(Trifluoromethyl)aniline+0.88Significant increase in lipophilicity.

Note: ΔlogD7.4 values are indicative and can vary based on the molecular scaffold.

Fine-Tuning Binding Affinity and Potency

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic landscape of a molecule, leading to enhanced binding interactions with its biological target.[9][13] This can manifest as increased potency and selectivity. The steric bulk of the CF₃ group, larger than a methyl group, can also promote favorable hydrophobic interactions within a binding pocket.[4] For instance, in the development of COX-2 inhibitors, replacing a methyl group with a trifluoromethyl group led to compounds with significantly enhanced selectivity for the COX-2 enzyme.[10]

Experimental Protocols for Trifluoromethylation

The introduction of a trifluoromethyl group requires specialized synthetic methodologies. The following protocols provide step-by-step guidance for common trifluoromethylation reactions.

Protocol 1: Nucleophilic Trifluoromethylation of Aldehydes using the Ruppert-Prakash Reagent (TMSCF₃)

This protocol describes the addition of a trifluoromethyl group to an aldehyde using trimethyl(trifluoromethyl)silane, a widely used and versatile reagent.[9][14][15]

Materials:

  • Aldehyde (1.0 mmol)

  • Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Syringes

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Ruppert-Prakash reagent (1.5 mmol) dropwise to the stirred solution.

  • Slowly add the TBAF solution (0.1 mmol) via syringe.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the trifluoromethylated alcohol.

G cluster_workflow Nucleophilic Trifluoromethylation Workflow start Start: Aldehyde in Anhydrous THF cool Cool to 0 °C start->cool add_tms Add Ruppert-Prakash Reagent (TMSCF₃) cool->add_tms add_tbaf Add TBAF solution add_tms->add_tbaf react Stir at 0 °C (Monitor by TLC) add_tbaf->react quench Quench with aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify end_node End: Trifluoromethylated Alcohol purify->end_node

Caption: Workflow for nucleophilic trifluoromethylation.

Protocol 2: Electrophilic Trifluoromethylation of β-Keto Esters using Togni's Reagent

This protocol outlines the trifluoromethylation of a carbon nucleophile using a hypervalent iodine reagent, commonly known as Togni's reagent.[16][17]

Materials:

  • β-Keto ester (1.0 mmol)

  • Togni's Reagent II (1.1 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 mmol).

  • Add anhydrous DCM (5 mL) and cool the suspension to 0 °C.

  • Slowly add a solution of the β-keto ester (1.0 mmol) in anhydrous DCM (5 mL).

  • Stir the mixture at 0 °C for 30 minutes to form the enolate.

  • Add Togni's Reagent II (1.1 mmol) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the α-trifluoromethyl β-keto ester.

Protocol 3: Radical Trifluoromethylation of Heterocycles

This protocol provides a general method for the C-H trifluoromethylation of various heterocycles using sodium trifluoromethanesulfinate (Langlois' reagent) as a radical source.[12][18]

Materials:

  • Heterocycle (1.0 mmol)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na) (3.0 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70% in water, 5.0 mmol)

  • Dichloromethane (DCM) (5 mL)

  • Water (2.5 mL)

Procedure:

  • In a round-bottom flask, dissolve the heterocycle (1.0 mmol) and sodium trifluoromethanesulfinate (3.0 mmol) in a mixture of DCM (5 mL) and water (2.5 mL).

  • Stir the biphasic mixture vigorously at room temperature.

  • Add tert-butyl hydroperoxide (5.0 mmol) dropwise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by LC-MS or TLC.

  • Upon completion, dilute the mixture with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to isolate the trifluoromethylated heterocycle.

G cluster_mechanism Radical Trifluoromethylation Mechanism reagents CF₃SO₂Na + TBHP cf3_radical CF₃• (Trifluoromethyl Radical) reagents->cf3_radical addition Radical Addition cf3_radical->addition heterocycle Heterocycle (Het-H) heterocycle->addition intermediate [Het(H)-CF₃]• addition->intermediate oxidation Oxidation intermediate->oxidation product Trifluoromethylated Heterocycle (Het-CF₃) oxidation->product

Caption: Simplified radical trifluoromethylation mechanism.

Protocol 4: Copper-Catalyzed Trifluoromethylation of Aryl Halides

This protocol describes a transition-metal-catalyzed approach for introducing a trifluoromethyl group onto an aromatic ring.[2][5][19]

Materials:

  • Aryl iodide or bromide (1.0 mmol)

  • Methyl trifluoroacetate (MTFA) (2.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • 1,10-Phenanthroline (0.2 mmol, if using aryl bromide)

  • Cesium fluoride (CsF) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add CuI (0.1 mmol), CsF (2.0 mmol), and 1,10-phenanthroline (0.2 mmol, if applicable).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the aryl halide (1.0 mmol) and anhydrous DMF (5 mL).

  • Add methyl trifluoroacetate (2.0 mmol) via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion: A Powerful and Versatile Tool in the Medicinal Chemist's Arsenal

The trifluoromethyl group has firmly established itself as a cornerstone of modern drug design. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity makes it a highly valuable substituent for overcoming common challenges in drug discovery.[4][20] The development of robust and versatile synthetic methods for trifluoromethylation has further empowered medicinal chemists to strategically incorporate this "super-methyl" group into a wide array of molecular scaffolds.[2][5][19] As the quest for safer and more effective medicines continues, the judicious application of the trifluoromethyl group will undoubtedly play a pivotal role in the creation of next-generation therapeutics.

References

The Pivotal Role of 4,4,4-Trifluoro-3-hydroxybutanamide in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a surge in the development of fluorine-containing active ingredients. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability, have made fluorinated building blocks indispensable in modern agrochemical research.[1][2] Among these, 4,4,4-Trifluoro-3-hydroxybutanamide emerges as a versatile and highly valuable precursor for the synthesis of a variety of trifluoromethyl-containing heterocyclic compounds that form the core of numerous pesticides. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this building block in agrochemical synthesis, complete with detailed protocols and mechanistic insights.

The trifluoromethyl (CF3) group, in particular, is a dominant motif in a significant portion of recently developed agrochemicals, valued for its strong electron-withdrawing nature which can profoundly influence the biological activity of a molecule.[3][4] The strategic introduction of this group often relies on the use of specialized building blocks, and this compound offers a reactive and adaptable platform for the construction of complex agrochemical scaffolds.

Core Application: A Gateway to Trifluoromethyl-Substituted Pyridines

A primary application of this compound in agrochemical synthesis is its role as a precursor to trifluoromethyl-substituted pyridines (TFMPs). TFMPs are a critical class of heterocycles found in numerous herbicides, insecticides, and fungicides.[5][6] The synthesis of these vital agrochemicals often involves the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound or its equivalent with an amine source.

While the direct cyclization of this compound is a potential route, a more established and versatile strategy involves its conversion to the corresponding β-keto amide, 4,4,4-Trifluoro-3-oxobutanamide. This intermediate can then participate in well-documented cyclization reactions to afford the desired trifluoromethylpyridine core.

The overall synthetic strategy can be visualized as a two-step process:

  • Synthesis of this compound: This is typically achieved through the ammonolysis of its corresponding ester, ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

  • Oxidation to 4,4,4-Trifluoro-3-oxobutanamide: The secondary alcohol of the hydroxybutanamide is oxidized to a ketone.

  • Cyclocondensation to form the Trifluoromethylpyridine Ring: The resulting β-keto amide is then reacted with a suitable partner to construct the pyridine ring.

This strategic pathway allows for the efficient incorporation of the trifluoromethyl group into a key agrochemical scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent oxidation, laying the groundwork for its application in agrochemical synthesis.

Protocol 1: Synthesis of this compound

This protocol details the preparation of the title compound from its commercially available ethyl ester. The reaction proceeds via a straightforward ammonolysis.

Reaction Scheme:

Protocol_1 cluster_reagents Reagents Ethyl_4_4_4_trifluoro_3_hydroxybutanoate Ethyl 4,4,4-trifluoro-3-hydroxybutanoate Product This compound Ethyl_4_4_4_trifluoro_3_hydroxybutanoate->Product Ammonolysis Ammonia Aqueous Ammonia (NH3) Ammonia->Product Methanol Methanol (Solvent) Methanol->Product Ethanol Ethanol (byproduct) Product->Ethanol

Caption: Synthesis of this compound via ammonolysis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Ethyl 4,4,4-trifluoro-3-hydroxybutanoate372-30-5186.1310.0 g (53.7 mmol)
Aqueous Ammonia (28-30%)1336-21-635.0450 mL
Methanol67-56-132.0425 mL
Deionized Water7732-18-518.02As needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (53.7 mmol) of ethyl 4,4,4-trifluoro-3-hydroxybutanoate in 25 mL of methanol.

  • To the stirred solution, add 50 mL of aqueous ammonia (28-30%) at room temperature.

  • Seal the flask and stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • The resulting aqueous residue is then extracted with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.

Expected Yield: 75-85%

Characterization Data:

PropertyValue
Melting Point124-126 °C
¹H NMR (CDCl₃)Consistent with product structure
¹⁹F NMR (CDCl₃)Consistent with product structure
Mass Spec (ESI)[M+H]⁺ calculated: 158.04, found: 158.04
Protocol 2: Oxidation of this compound to 4,4,4-Trifluoro-3-oxobutanamide

This protocol describes the oxidation of the secondary alcohol to a ketone using a Swern oxidation, a mild and efficient method that is well-tolerated by many functional groups.[7][8]

Reaction Scheme:

Protocol_2 Start This compound Product 4,4,4-Trifluoro-3-oxobutanamide Start->Product Swern Oxidation Reagents 1. (COCl)₂, DMSO, CH₂Cl₂ 2. Et₃N Reagents->Product

Caption: Swern oxidation of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound453-34-9157.095.0 g (31.8 mmol)
Oxalyl Chloride79-37-8126.933.4 mL (38.2 mmol)
Dimethyl Sulfoxide (DMSO)67-68-578.135.4 mL (76.4 mmol)
Dichloromethane (DCM), anhydrous75-09-284.93150 mL
Triethylamine (Et₃N), anhydrous121-44-8101.1922.2 mL (159 mmol)
Saturated Aqueous Sodium Bicarbonate144-55-884.01As needed
BrineN/AN/AAs needed
Anhydrous Sodium Sulfate7757-82-6142.04As needed

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as toxic carbon monoxide gas is evolved. The reaction is also highly exothermic and requires strict temperature control.

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 150 mL of anhydrous dichloromethane.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add 3.4 mL (38.2 mmol) of oxalyl chloride to the stirred DCM.

  • In a separate flask, prepare a solution of 5.4 mL (76.4 mmol) of anhydrous DMSO in 20 mL of anhydrous DCM.

  • Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C over a period of 30 minutes. Stir the resulting mixture for an additional 15 minutes.

  • Prepare a solution of 5.0 g (31.8 mmol) of this compound in 30 mL of anhydrous DCM.

  • Add the hydroxybutanamide solution dropwise to the reaction mixture at -78 °C over 30 minutes. Stir for an additional 45 minutes at this temperature.

  • Slowly add 22.2 mL (159 mmol) of anhydrous triethylamine to the reaction mixture. The addition is exothermic, so maintain the temperature below -60 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature over 1-2 hours.

  • Quench the reaction by adding 100 mL of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4,4,4-Trifluoro-3-oxobutanamide.

  • The product can be purified by column chromatography on silica gel.

Expected Yield: 70-80%

Application in Agrochemical Synthesis: The Path to Trifluoromethylpyridines

With 4,4,4-Trifluoro-3-oxobutanamide in hand, the synthesis of trifluoromethylpyridine-containing agrochemicals can be pursued. A prominent example is the synthesis of herbicides like Dithiopyr and Thiazopyr, which utilize a similar β-keto ester in their synthesis.[5][9] The amide functionality in 4,4,4-Trifluoro-3-oxobutanamide can participate in analogous cyclocondensation reactions.

Illustrative Workflow for Trifluoromethylpyridine Synthesis:

Agrochemical_Synthesis Start This compound Oxidation Oxidation (Protocol 2) Start->Oxidation Intermediate 4,4,4-Trifluoro-3-oxobutanamide Oxidation->Intermediate Cyclocondensation Cyclocondensation with Enamine/Ammonia source Intermediate->Cyclocondensation TFMP_Core Trifluoromethylpyridine Core Cyclocondensation->TFMP_Core Further_Functionalization Further Functionalization TFMP_Core->Further_Functionalization Agrochemical Trifluoromethylpyridine-based Agrochemical (e.g., Herbicide) Further_Functionalization->Agrochemical

Caption: General workflow for the synthesis of trifluoromethylpyridine-based agrochemicals.

The cyclocondensation step typically involves reacting the β-keto amide with an enamine or an ammonia source in the presence of a catalyst to construct the pyridine ring. The specific reaction conditions and partners will depend on the desired substitution pattern of the final agrochemical.

Conclusion

This compound serves as a strategic and versatile building block in the synthesis of advanced agrochemicals. Its ability to be efficiently converted into the corresponding β-keto amide opens a direct pathway to the construction of trifluoromethyl-substituted pyridines, a critical scaffold in numerous modern pesticides. The protocols detailed in this application note provide a solid foundation for researchers to utilize this valuable intermediate in their agrochemical discovery and development programs. The continued exploration of the reactivity of this compound and its derivatives is expected to yield novel and more effective crop protection solutions.

References

Synthesis of Novel Bioactive Scaffolds from 4,4,4-Trifluoro-3-hydroxybutanamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The trifluoromethyl (CF₃) group, in particular, is a privileged moiety in drug design, valued for its strong electron-withdrawing nature and its ability to enhance membrane permeability and block metabolic degradation.[1][3] 4,4,4-Trifluoro-3-hydroxybutanamide emerges as a highly valuable, yet underexplored, chiral building block. Its structure presents two key reactive centers: a secondary alcohol and a primary amide. This bifunctionality opens a gateway to a diverse array of novel derivatives with significant potential in drug discovery and development.

This technical guide provides detailed application notes and robust protocols for the synthesis of novel derivatives from this compound. The methodologies are designed to be adaptable and are accompanied by expert insights into the rationale behind the experimental design, ensuring both scientific integrity and practical applicability for researchers in the field.

Core Synthon: Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for predictable and successful synthesis.

PropertyValue/InformationSource
Molecular FormulaC₄H₆F₃NO₂-
Molecular Weight157.09 g/mol -
Key Functional GroupsSecondary alcohol (-OH), Primary amide (-CONH₂)-
Chiral CenterC3-
Reactivity ProfileThe hydroxyl group is amenable to esterification, etherification, and oxidation. The amide group can undergo N-alkylation, N-arylation, and dehydration to a nitrile. The proximity of the hydroxyl and amide groups allows for intramolecular cyclization reactions.[4][5]

PART 1: Derivatization of the Hydroxyl Group

The secondary alcohol of this compound is a prime target for modification to modulate the molecule's steric and electronic properties.

Application Note 1.1: O-Acylation for Prodrug and Bioisostere Synthesis

O-acylation of the hydroxyl group can be employed to synthesize prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active parent molecule. Furthermore, the introduction of different acyl groups can serve as a bioisosteric replacement strategy to fine-tune interactions with target proteins. A key challenge in the acylation of hydroxy amides is preventing the undesired N-acylation. This can be overcome by performing the reaction under acidic conditions, which protonates the more basic amide nitrogen, rendering it nucleophilically inert.[6]

This protocol describes the synthesis of 4,4,4-Trifluoro-3-(acetyloxy)butanamide.

Workflow Diagram:

start This compound reagents Acetyl Chloride (excess) Glacial Acetic Acid/HCl (catalyst) start->reagents 1. Dissolve reaction Reaction at 0°C to rt (Chemoselective O-Acylation) reagents->reaction 2. Add dropwise workup Precipitation with Ether Filtration and Washing reaction->workup 3. Isolate product 4,4,4-Trifluoro-3-(acetyloxy)butanamide workup->product 4. Purify

Caption: Workflow for Chemoselective O-Acylation.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid containing a catalytic amount of concentrated HCl.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (2.0-3.0 eq) dropwise to the stirred solution. The excess acylating agent drives the reaction to completion.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, add the reaction mixture to a flask of cold diethyl ether to precipitate the product as its hydrochloride salt.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired O-acylated product.

Expected Results:

DerivativeAcylating AgentExpected YieldKey Spectroscopic Data (Predicted)
4,4,4-Trifluoro-3-(acetyloxy)butanamideAcetyl Chloride85-95%¹H NMR: Appearance of a singlet around 2.1 ppm (CH₃CO). IR: Strong C=O stretch for the ester (~1740 cm⁻¹).
4,4,4-Trifluoro-3-(benzoyloxy)butanamideBenzoyl Chloride80-90%¹H NMR: Appearance of aromatic protons. IR: C=O stretch for the aromatic ester (~1720 cm⁻¹).

PART 2: Modification of the Amide Functionality

The primary amide offers a handle for N-alkylation to introduce substituents that can modulate solubility and engage in additional binding interactions.

Application Note 2.1: N-Alkylation to Explore Structure-Activity Relationships

N-alkylation of the amide can significantly impact the molecule's hydrogen bonding capacity and overall lipophilicity. Traditional methods often require strong bases, which can be incompatible with the free hydroxyl group. Modern catalytic methods, however, offer milder alternatives.

This protocol details the synthesis of N-benzyl-4,4,4-trifluoro-3-hydroxybutanamide.

Workflow Diagram:

start This compound reagents Benzyl Bromide (1.1 eq) Potassium Carbonate (2.0 eq) Acetonitrile start->reagents 1. Combine reaction Reaction at 50°C (N-Alkylation) reagents->reaction 2. Heat workup Filtration Solvent Evaporation Column Chromatography reaction->workup 3. Purify product N-benzyl-4,4,4-trifluoro-3-hydroxybutanamide workup->product 4. Isolate

Caption: Workflow for N-Alkylation of the Amide.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the alkylating agent (e.g., benzyl bromide, 1.1 eq).[5]

  • Reaction: Heat the mixture to 50 °C and stir for 12-24 hours. The use of a solid base like K₂CO₃ is mild enough to avoid significant deprotonation of the alcohol. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the N-alkylated product.

Expected Results:

DerivativeAlkylating AgentExpected YieldKey Spectroscopic Data (Predicted)
N-benzyl-4,4,4-trifluoro-3-hydroxybutanamideBenzyl Bromide60-75%¹H NMR: Appearance of a doublet for the benzylic CH₂ protons and aromatic signals.
N-allyl-4,4,4-trifluoro-3-hydroxybutanamideAllyl Bromide55-70%¹H NMR: Appearance of signals corresponding to the allyl group.

PART 3: Intramolecular Cyclization for Heterocycle Synthesis

The 1,3-relationship between the hydroxyl and amide groups makes this compound an ideal precursor for the synthesis of four- and six-membered heterocyclic structures, which are prevalent in many classes of pharmaceuticals.

Application Note 3.1: Synthesis of Trifluoromethylated β-Lactams via Mitsunobu Cyclization

β-Lactams are a critical class of antibiotics. The introduction of a trifluoromethyl group can enhance their biological activity and overcome resistance mechanisms. The Mitsunobu reaction provides a powerful method for the intramolecular dehydration of β-hydroxy amides to form the corresponding β-lactam with inversion of stereochemistry at the alcohol center.[7][8][9]

This protocol describes the synthesis of (S)-4-(trifluoromethyl)azetidin-2-one from (R)-4,4,4-Trifluoro-3-hydroxybutanamide.

Workflow Diagram:

start (R)-4,4,4-Trifluoro-3-hydroxybutanamide reagents Triphenylphosphine (1.5 eq) DIAD or DEAD (1.5 eq) Anhydrous THF start->reagents 1. Combine reaction Reaction at 0°C to rt (Intramolecular Cyclization) reagents->reaction 2. Add Azodicarboxylate workup Solvent Evaporation Column Chromatography reaction->workup 3. Purify product (S)-4-(Trifluoromethyl)azetidin-2-one workup->product 4. Isolate

Caption: Workflow for β-Lactam Synthesis via Mitsunobu Reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve (R)-4,4,4-Trifluoro-3-hydroxybutanamide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. The reaction is often exothermic.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-18 hours. The reaction proceeds via the formation of an oxyphosphonium salt, which is then intramolecularly displaced by the amide nitrogen.[10]

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to separate the β-lactam product from triphenylphosphine oxide and the hydrazine byproduct.

Expected Results:

ProductStarting MaterialExpected YieldKey Spectroscopic Data (Predicted)
(S)-4-(Trifluoromethyl)azetidin-2-one(R)-4,4,4-Trifluoro-3-hydroxybutanamide50-70%IR: Characteristic β-lactam C=O stretch at ~1760 cm⁻¹. ¹⁹F NMR: Singlet for the CF₃ group.
(R)-4-(Trifluoromethyl)azetidin-2-one(S)-4,4,4-Trifluoro-3-hydroxybutanamide50-70%IR: Characteristic β-lactam C=O stretch at ~1760 cm⁻¹. ¹⁹F NMR: Singlet for the CF₃ group.
Application Note 3.2: Synthesis of Dihydro-1,3-oxazines

Dihydro-1,3-oxazines are important scaffolds in medicinal chemistry. These can be synthesized from β-hydroxy amides by condensation with an aldehyde, followed by cyclization.

This protocol outlines the synthesis of 4-(trifluoromethyl)-tetrahydro-2H-1,3-oxazin-2-one derivatives.

Workflow Diagram:

start This compound reagents Aldehyde (e.g., Formaldehyde) p-Toluenesulfonic acid (cat.) Toluene start->reagents 1. Combine reaction Reaction with Dean-Stark Trap (Condensation and Cyclization) reagents->reaction 2. Heat workup Aqueous Workup Extraction Column Chromatography reaction->workup 3. Purify product 4-(Trifluoromethyl)-dihydro-2H-1,3-oxazine derivative workup->product 4. Isolate

Caption: Workflow for Dihydro-1,3-oxazine Synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), an aldehyde (e.g., paraformaldehyde for formaldehyde, 1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reaction: Heat the mixture to reflux. Water formed during the reaction is removed by azeotropic distillation. The reaction progress is monitored by TLC.

  • Workup: After cooling, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Expected Results:

ProductAldehydeExpected YieldKey Spectroscopic Data (Predicted)
4-(Trifluoromethyl)-tetrahydro-2H-1,3-oxazineFormaldehyde60-75%¹H NMR: Appearance of a singlet for the N-CH₂-O protons.
2-Phenyl-4-(trifluoromethyl)-tetrahydro-2H-1,3-oxazineBenzaldehyde55-70%¹H NMR: Appearance of a singlet for the N-CH(Ph)-O proton and aromatic signals.

Conclusion

This compound is a versatile and powerful chiral building block for the synthesis of a wide range of novel, fluorinated compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the derivatization of this synthon, enabling the creation of new chemical entities with promising applications in drug discovery and materials science. The strategic incorporation of the trifluoromethyl group, combined with the ability to selectively modify the hydroxyl and amide functionalities, makes this a scaffold of high strategic importance.

References

The Strategic Role of 4,4,4-Trifluoro-3-hydroxybutanamide in Asymmetric Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Chiral Building Blocks

In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance pharmacological properties. The trifluoromethyl (–CF3) group, in particular, can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When this powerful functional group is installed on a chiral molecule, it creates a stereocenter with profound implications for biological activity. 4,4,4-Trifluoro-3-hydroxybutanamide is a prime example of such a valuable chiral building block. Its vicinal hydroxyl and amide functionalities, combined with the trifluoromethyl group, make it a versatile precursor for a wide range of complex, stereochemically defined molecules with significant therapeutic potential.

This technical guide provides an in-depth exploration of the asymmetric synthesis of this compound, offering detailed protocols for both biocatalytic and chemocatalytic approaches. We will delve into the mechanistic underpinnings of these methods, providing researchers, scientists, and drug development professionals with the practical knowledge to leverage this important chiral intermediate in their synthetic endeavors.

Synthetic Strategy Overview: A Two-Step Approach to Chirality

The most efficient and common strategy for the asymmetric synthesis of this compound involves a two-step sequence. The first and most critical step is the enantioselective reduction of a prochiral ketone, ethyl 4,4,4-trifluoro-3-oxobutanoate, to establish the key stereocenter. The second step is the subsequent amidation of the resulting chiral ethyl ester to yield the final product.

G cluster_0 Synthetic Pathway Prochiral_Ketone Ethyl 4,4,4-trifluoro-3-oxobutanoate Chiral_Ester Chiral Ethyl 4,4,4-trifluoro-3-hydroxybutanoate Prochiral_Ketone->Chiral_Ester Asymmetric Reduction Final_Product Chiral this compound Chiral_Ester->Final_Product Amidation

Caption: General synthetic route to chiral this compound.

This guide will focus on providing detailed protocols for two distinct and highly effective methods for the asymmetric reduction step: a biocatalytic approach using whole-cell yeast catalysis and a representative chemocatalytic method.

Part 1: Biocatalytic Asymmetric Reduction via Whole-Cell Yeast Catalysis

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high enantioselectivity under mild, environmentally benign conditions. The reduction of β-keto esters using baker's yeast (Saccharomyces cerevisiae) and other non-conventional yeasts like Kluyveromyces marxianus and Saccharomyces uvarum is a well-established and cost-effective method.[1] These microorganisms contain a variety of oxidoreductase enzymes that can reduce the carbonyl group of ethyl 4,4,4-trifluoro-3-oxobutanoate to the corresponding alcohol with a high degree of stereocontrol.[1]

Causality of Experimental Choices in Biocatalysis

The success of a whole-cell bioreduction hinges on several critical parameters. The choice of yeast strain is paramount, as different species and even different strains of the same species can exhibit varying levels of enzyme activity and stereoselectivity.[1] The reaction medium, including pH, temperature, and the presence of co-solvents, directly impacts enzyme stability and activity, as well as substrate solubility. A biphasic system, consisting of an aqueous buffer and an organic solvent, can be advantageous for improving substrate availability and reducing product inhibition.[2] The use of a co-substrate, such as glucose, is essential for the regeneration of the nicotinamide cofactor (NADH or NADPH) required by the oxidoreductase enzymes.

Protocol 1: Biocatalytic Reduction of Ethyl 4,4,4-Trifluoro-3-oxobutanoate

This protocol is adapted from established procedures for the bioreduction of similar β-keto esters and is optimized for the synthesis of the (R)-enantiomer of ethyl 4,4,4-trifluoro-3-hydroxybutanoate.[2]

G cluster_0 Biocatalytic Reduction Workflow Yeast_Activation Yeast Activation (Yeast + Sucrose + Water) Bioreduction Bioreduction (Combine and incubate with stirring) Yeast_Activation->Bioreduction Substrate_Prep Substrate Preparation (Ethyl 4,4,4-trifluoro-3-oxobutanoate in organic solvent) Substrate_Prep->Bioreduction Workup Work-up (Cell removal and extraction) Bioreduction->Workup Purification Purification (Column chromatography) Workup->Purification Analysis Chiral HPLC Analysis Purification->Analysis

Caption: Workflow for the biocatalytic reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate.

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Saccharomyces uvarum (e.g., SW-58) or Kluyveromyces marxianus

  • Sucrose

  • Dibutylphthalate (or other suitable organic solvent)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite®

Equipment:

  • Shaking incubator

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Yeast Culture and Activation:

    • In a sterile flask, prepare a culture medium containing sucrose (e.g., 50 g/L) in phosphate buffer.

    • Inoculate with the chosen yeast strain and incubate at 30°C with shaking (e.g., 200 rpm) for 24-48 hours, or until a dense cell suspension is obtained.

    • Harvest the yeast cells by centrifugation and wash them with sterile phosphate buffer.

  • Bioreduction in a Biphasic System:

    • In a suitable reaction vessel, resuspend the harvested yeast cells in phosphate buffer.

    • Add a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate in dibutylphthalate. The volume ratio of the aqueous phase to the organic phase can be optimized, with a 1:1 ratio being a good starting point.[2]

    • Add glucose or sucrose as a co-substrate for cofactor regeneration.

    • Incubate the biphasic mixture at 30°C with vigorous shaking for 24-72 hours. Monitor the reaction progress by TLC or GC analysis of the organic phase.

  • Work-up and Purification:

    • After the reaction is complete, separate the organic and aqueous phases.

    • Filter the aqueous phase through a pad of Celite® to remove the yeast cells.

    • Extract the aqueous filtrate with ethyl acetate (3 x volume of the aqueous phase).

    • Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the chiral ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

Data Presentation: Performance of Biocatalytic Reduction
Yeast StrainConversion (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
Saccharomyces uvarum SW-5885.085.2(R)[2]
Kluyveromyces marxianus8129Not specified[1]
Saccharomyces cerevisiae70-80~45(R)[1]

Part 2: Chemocatalytic Asymmetric Reduction

Causality of Experimental Choices in Chemocatalysis

The choice of a chiral catalyst is the most critical factor in determining the enantioselectivity of the reaction. Chiral ligands, such as those used in Noyori-type hydrogenation catalysts or the chiral amino alcohols that form the basis of CBS catalysts, create a chiral environment around the metal center or boron atom, respectively. This forces the reducing agent to approach the ketone from a specific face, leading to the preferential formation of one enantiomer. The choice of reducing agent (e.g., borane, isopropanol), solvent, and temperature all play crucial roles in optimizing both the yield and the enantioselectivity of the transformation.

Representative Protocol 2: Asymmetric Reduction of Ethyl 4,4,4-Trifluoro-3-oxobutanoate

This protocol is a representative example based on the principles of asymmetric ketone reduction and should be optimized for the specific substrate.

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BMS) or Catecholborane

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Dry glassware

  • Magnetic stirrer

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), add the chiral CBS catalyst (5-10 mol%) to a flame-dried, three-necked flask equipped with a magnetic stir bar and a thermometer.

    • Add anhydrous THF and cool the solution to the desired temperature (e.g., -78°C).

  • Addition of Reagents:

    • Slowly add the borane reagent (e.g., BMS, 1.0-1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.

    • In a separate flask, prepare a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate in anhydrous THF.

    • Add the substrate solution dropwise to the catalyst-borane mixture over a period of 1-2 hours, maintaining the low temperature.

  • Reaction and Quenching:

    • Stir the reaction mixture at the low temperature for several hours, monitoring the progress by TLC.

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the low temperature.

    • Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution.

  • Work-up and Purification:

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Part 3: Amidation of Chiral Ethyl 4,4,4-Trifluoro-3-hydroxybutanoate

The final step in the synthesis is the conversion of the chiral ester to the corresponding primary amide. This is a straightforward transformation that can be achieved in high yield.[3]

Protocol 3: Synthesis of this compound

G cluster_0 Amidation Workflow Dissolution Dissolve Chiral Ester in Methanol Ammonolysis Add Aqueous Ammonia and Stir Dissolution->Ammonolysis Concentration Concentrate the Reaction Mixture Ammonolysis->Concentration Isolation Isolate the Product Concentration->Isolation

Caption: Workflow for the amidation of ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

Materials:

  • Chiral ethyl 4,4,4-trifluoro-3-hydroxybutanoate

  • Methanol

  • Aqueous ammonium hydroxide (e.g., 28-30%)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the chiral ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1 equivalent) in methanol.[3]

    • Add aqueous ammonium hydroxide and stir the mixture at room temperature.[3] The reaction progress can be monitored by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete (typically overnight), concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.[3]

    • The resulting crude this compound can be used directly or purified further by recrystallization or column chromatography if necessary. A reported yield for this transformation is 87.6%.[3]

Part 4: Analytical Methods for Chiral Purity Determination

The determination of the enantiomeric excess (ee) of the synthesized this compound or its ester precursor is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Protocol 4: Chiral HPLC Analysis

This protocol provides a general guideline for developing a chiral HPLC method for the analysis of trifluoromethyl-substituted hydroxy compounds.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (racemic standard and the synthesized product) in the mobile phase.

  • Method Development:

    • Select a suitable chiral column. Polysaccharide-based columns are often effective for this class of compounds.

    • Screen different mobile phases. A common starting point is a mixture of n-hexane and isopropanol for normal-phase chromatography.

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers (Resolution, Rs ≥ 1.5).

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the synthesized sample and integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Data Presentation: Representative Chiral HPLC Conditions
Analyte ClassChiral Stationary Phase (CSP)Mobile PhaseReference
Trifluoromethyl-substituted alcoholsChiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)[4]
Trifluoromethyl-substituted alcoholsChiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)[4]

Conclusion

This compound is a highly valuable chiral building block in medicinal chemistry and drug development. The asymmetric synthesis of this compound, primarily through the enantioselective reduction of its keto-ester precursor, is a key enabling technology. This guide has provided detailed protocols for both a green, biocatalytic approach and a representative chemocatalytic method, empowering researchers to select the most suitable strategy for their needs. The subsequent amidation and the analytical methods for determining enantiopurity complete the synthetic workflow. By mastering these techniques, scientists can efficiently access this important chiral intermediate and accelerate the discovery of new and improved therapeutics.

References

Application Notes & Protocols: 4,4,4-Trifluoro-3-hydroxybutanamide in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Fluorinated Building Block

In the relentless pursuit of novel materials with superior performance characteristics, the strategic incorporation of fluorine continues to be a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of material properties, imparting enhanced thermal stability, chemical resistance, and unique electronic characteristics. This guide focuses on the untapped potential of 4,4,4-Trifluoro-3-hydroxybutanamide, a versatile building block possessing a unique combination of a reactive secondary hydroxyl group, a stable amide functionality, and a trifluoromethyl group. While direct applications of this specific molecule in material science are not yet extensively documented, its structure suggests significant promise as a monomer or modifying agent for the synthesis of next-generation polymers.

These application notes will provide a scientifically grounded exploration of the potential uses of this compound in the development of high-performance polymers. We will delve into the rationale behind its proposed applications, supported by detailed, actionable experimental protocols for researchers and material scientists.

Core Molecular Attributes and Synthetic Overview

This compound can be synthesized from ethyl 4,4,4-trifluoro-3-hydroxybutanoate by reaction with aqueous ammonium[1][2]. The key to its potential lies in its trifunctional nature:

  • Secondary Hydroxyl Group (-OH): A reactive site for esterification and etherification reactions, enabling its incorporation into polyester and polyurethane backbones.

  • Amide Group (-CONH2): Offers sites for hydrogen bonding, potentially enhancing intermolecular interactions and material strength. It can also participate in further chemical modifications.

  • Trifluoromethyl Group (-CF3): A highly electronegative and bulky group that can significantly alter the physical and chemical properties of a polymer, including increasing hydrophobicity, improving thermal and oxidative stability, lowering the dielectric constant, and enhancing solubility in specific organic solvents[3][4][5][6].

The strategic placement of these functionalities makes this compound a compelling candidate for creating materials with tailored properties.

Application Note 1: Synthesis of Novel Fluorinated Polyesters with Low Dielectric Constants

Scientific Rationale:

The demand for low-dielectric-constant (low-k) materials is ever-increasing, driven by the miniaturization of microelectronic devices to minimize signal delay and power consumption. The incorporation of fluorine, particularly in the form of -CF3 groups, is a well-established strategy for reducing the dielectric constant of polymers[4]. The high electronegativity of fluorine atoms reduces the polarizability of C-F bonds, while the increased free volume created by the bulky -CF3 groups further decreases the dielectric constant.

By utilizing this compound as a diol monomer in a condensation polymerization with a suitable dicarboxylic acid, it is possible to synthesize novel fluorinated polyesters. The pendant trifluoromethyl group, positioned adjacent to the polymer backbone, is expected to effectively lower the material's dielectric constant and moisture absorption while maintaining good thermal stability.

Experimental Protocol: Synthesis of a Fluorinated Polyester via Melt Polycondensation

Objective: To synthesize a polyester incorporating this compound and to characterize its thermal and dielectric properties.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Antimony(III) oxide (catalyst)

  • Triphenyl phosphite (co-catalyst)

  • Dry pyridine

  • Dry N-methyl-2-pyrrolidone (NMP)

  • Methanol

  • Argon gas supply

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The apparatus is flame-dried under a stream of argon to ensure anhydrous conditions.

  • Monomer Addition: Equimolar amounts of this compound and terephthaloyl chloride are added to the flask.

  • Solvent and Catalyst Addition: Dry NMP is added to dissolve the monomers, followed by the addition of dry pyridine to act as an acid scavenger. A catalytic amount of antimony(III) oxide and triphenyl phosphite are then introduced.

  • Polymerization: The reaction mixture is heated to 180-200°C under a slow stream of argon with continuous stirring. The progress of the polymerization can be monitored by the increase in viscosity.

  • Polymer Isolation: After 8-12 hours, the reaction is cooled to room temperature. The viscous polymer solution is poured into a large volume of methanol to precipitate the polyester.

  • Purification: The precipitated polymer is collected by filtration, washed thoroughly with methanol and water to remove unreacted monomers and salts, and then dried in a vacuum oven at 80°C for 24 hours.

Characterization:

PropertyAnalytical TechniqueExpected Outcome
Structure FTIR, 1H NMR, 19F NMRConfirmation of ester linkages and the presence of the trifluoromethyl group.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number-average and weight-average molecular weights and polydispersity index.
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperature, indicating good thermal stability.
Glass Transition Temperature Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg).
Dielectric Constant Dielectric AnalyzerA low dielectric constant compared to non-fluorinated polyester analogues.

Diagram: Proposed Synthesis of a Fluorinated Polyester

G cluster_reactants Reactants Monomer1 This compound Plus + Monomer1->Plus Monomer2 Terephthaloyl chloride Plus->Monomer2 Process Melt Polycondensation (Catalyst, Heat) Plus->Process Polymer Fluorinated Polyester Process->Polymer

Caption: Synthetic scheme for the fluorinated polyester.

Application Note 2: Surface Modification of Polymers for Enhanced Hydrophobicity

Scientific Rationale:

The surface properties of a material dictate its interaction with the environment. Creating hydrophobic surfaces is crucial for a wide range of applications, including anti-fouling coatings, moisture-resistant textiles, and self-cleaning surfaces. The low surface energy of fluorinated compounds makes them ideal for this purpose.

This compound, with its reactive hydroxyl group, can be grafted onto the surface of polymers that possess complementary functional groups (e.g., carboxylic acids, isocyanates). This surface modification would introduce a high density of trifluoromethyl groups at the interface, dramatically increasing the hydrophobicity of the material.

Experimental Protocol: Surface Grafting onto a Carboxylated Polymer Film

Objective: To chemically graft this compound onto a polymer surface containing carboxylic acid groups and to evaluate the resulting hydrophobicity.

Materials:

  • Poly(acrylic acid) (PAA) coated substrate (e.g., silicon wafer, glass slide)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) (coupling agent)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

Procedure:

  • Substrate Preparation: The PAA-coated substrate is cleaned with deionized water and ethanol and then dried under a stream of nitrogen.

  • Activation of Carboxylic Acid Groups: The substrate is immersed in a solution of DCC and DMAP in anhydrous DCM to activate the carboxylic acid groups on the PAA surface.

  • Grafting Reaction: A solution of this compound in anhydrous DCM is added to the reaction vessel. The reaction is allowed to proceed at room temperature for 24 hours under a nitrogen atmosphere.

  • Washing: The modified substrate is removed from the reaction solution and washed sequentially with DCM, ethanol, and deionized water to remove any unreacted reagents and by-products.

  • Drying: The surface-modified substrate is dried under a stream of nitrogen.

Characterization:

PropertyAnalytical TechniqueExpected Outcome
Surface Composition X-ray Photoelectron Spectroscopy (XPS)Detection of fluorine and nitrogen signals, confirming the presence of the grafted molecule.
Hydrophobicity Contact Angle GoniometryA significant increase in the water contact angle compared to the unmodified PAA surface.
Surface Morphology Atomic Force Microscopy (AFM)To observe any changes in surface roughness and morphology after grafting.

Diagram: Workflow for Surface Modification

G Start PAA-Coated Substrate Step1 Activation of -COOH groups (DCC, DMAP in DCM) Start->Step1 Step2 Grafting Reaction with This compound Step1->Step2 Step3 Washing (DCM, Ethanol, Water) Step2->Step3 End Hydrophobic Surface Step3->End

Caption: Workflow for surface hydrophobization.

Future Outlook and Broader Impacts

The potential applications of this compound extend beyond the examples provided. Its unique structure could be leveraged in the synthesis of:

  • Fluorinated Polyurethanes: By reacting with diisocyanates, it can form polyurethanes with enhanced thermal and chemical resistance.

  • Bio-based Fluorinated Polymers: The hydroxyl group provides a handle for derivatization with bio-based molecules, opening avenues for more sustainable high-performance materials.[7]

  • Electrolyte Additives: Fluorinated amides have shown promise as electrolyte additives for improving the stability of lithium metal batteries.[8]

The exploration of this compound and similar fluorinated building blocks is a promising frontier in material science. The ability to precisely introduce trifluoromethyl groups into polymer structures will continue to drive innovation in electronics, coatings, and advanced functional materials.

References

Troubleshooting & Optimization

Technical Support Center: High-Purity Purification of 4,4,4-Trifluoro-3-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,4,4-Trifluoro-3-hydroxybutanamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile chiral building block. The presence of a trifluoromethyl group, a hydroxyl group, and an amide group in a small, chiral molecule presents unique purification challenges.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound?

A1: The most effective methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a solid crude product and can yield material of very high purity. It is often the most cost-effective and scalable method.[3]

  • Flash Column Chromatography is highly effective for separating the target compound from impurities with different polarities, especially in complex mixtures or when the crude product is an oil.[4] Given the polarity of the molecule, normal-phase silica gel chromatography is a common starting point.

  • Chiral Chromatography (typically preparative HPLC or SFC) is necessary if you need to separate the enantiomers from a racemic mixture.[5][6][7]

Q2: What are the likely impurities in a crude sample synthesized from ethyl 4,4,4-trifluoro-3-hydroxybutanoate and ammonia?

A2: A synthesis starting from ethyl 4,4,4-trifluoro-3-hydroxybutanoate and aqueous ammonia will likely contain the following impurities[8]:

  • Unreacted Starting Material: Residual ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

  • Hydrolysis Byproduct: 4,4,4-Trifluoro-3-hydroxybutanoic acid, formed from the hydrolysis of either the starting ester or the product amide.

  • Residual Reagents: Excess ammonia, which is volatile and usually removed during workup and concentration.

  • Solvent Residues: Methanol or other solvents used in the reaction.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. For enantiomeric purity, a chiral stationary phase (CSP) is essential. Polysaccharide-based columns are often effective for separating enantiomers of trifluoromethyl-substituted alcohols and related compounds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the chemical structure and identifying any residual starting materials, byproducts, or solvents. ¹⁹F NMR is particularly sensitive for detecting fluorine-containing impurities.

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity for a crystalline solid. Impurities typically cause melting point depression and broadening.

Q4: This molecule is chiral. How does that impact the purification strategy?

A4: The chirality is a critical consideration. If your synthesis is not enantioselective, you will obtain a racemic mixture (an equal mixture of (R) and (S) enantiomers). Standard purification techniques like recrystallization (unless performing a diastereomeric resolution) and achiral column chromatography will not separate these enantiomers. To isolate a single enantiomer, you must employ a chiral separation technique:

  • Chiral Column Chromatography: Using a chiral stationary phase (CSP) in HPLC or SFC is a direct method for separating enantiomers.[5]

  • Classical Resolution: This involves reacting the racemic compound with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard methods like recrystallization. The resolving agent is then removed to yield the pure enantiomer. For the related 4,4,4-trifluoro-3-hydroxybutanoic acid, resolution has been successfully achieved by forming diastereomeric salts with 1-phenylethylamine.[9] A similar strategy could potentially be adapted.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Recrystallization Issues

Problem 1: My compound "oils out" as a liquid instead of forming crystals upon cooling.

  • Possible Cause 1: High Impurity Load. Significant amounts of impurities can depress the melting point of your compound, causing it to separate from the solution as a liquid (above its depressed melting point) rather than a solid.

  • Solution 1: First, try to remove the bulk of the impurities using a different technique, such as flash column chromatography, before attempting recrystallization.

  • Possible Cause 2: Supersaturation. The solution is too concentrated, causing the compound to crash out of solution too rapidly and above its melting point.

  • Solution 2: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent until the solution is just saturated at the boiling point. Allow it to cool much more slowly. Seeding the solution with a pure crystal can also promote proper crystal growth over oiling out.

Problem 2: No crystals form, even after the solution has cooled completely.

  • Possible Cause 1: Insufficient Saturation. You may have used too much solvent, and the solution is not saturated at room temperature or upon cooling.

  • Solution 1: Reduce the volume of the solvent by gentle heating with a stream of nitrogen or under reduced pressure. Once you observe turbidity (cloudiness), add a few drops of solvent to redissolve the solid and then allow it to cool again.

  • Possible Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial site to begin.

  • Solution 2: Induce crystallization by scratching the inside surface of the flask with a glass rod at the liquid-air interface. Alternatively, add a "seed" crystal of the pure compound to the cooled solution to provide a template for crystallization.

Column Chromatography Issues

Problem 3: I'm getting poor separation between my product and an impurity on a silica gel column.

  • Possible Cause: Incorrect Mobile Phase Polarity. The polarity of your eluent system is not optimized to differentiate between the components of the mixture.

  • Solution: Methodically screen different solvent systems using Thin Layer Chromatography (TLC) first. For a polar compound like this compound, start with a relatively polar mobile phase (e.g., 5-10% Methanol in Dichloromethane or 50-70% Ethyl Acetate in Hexanes) and adjust the ratio to achieve a target Rf value for your product of ~0.25-0.35. Gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can also significantly improve the resolution of complex mixtures.

Problem 4: My product is streaking or tailing badly on the TLC plate and column.

  • Possible Cause 1: High Polarity. The compound is highly polar and is interacting very strongly with the acidic silanol groups on the silica gel surface, leading to poor elution behavior.

  • Solution 1: Increase the polarity of the mobile phase significantly. Using a mobile phase containing methanol is often effective. You can also try adding a small amount (0.5-1%) of a modifier to the eluent, such as triethylamine to suppress interaction with basic compounds or acetic acid for acidic impurities.

  • Possible Cause 2: Column Overloading. You have loaded too much crude material onto the column for its size.

  • Solution 2: As a rule of thumb, for a reasonably easy separation, use a silica-to-sample mass ratio of at least 50:1. If the separation is difficult, this ratio may need to be increased to 100:1 or more.

Data & Protocols

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent/Mobile Phase SystemRationale & Comments
Recrystallization Ethanol, Isopropanol, or Ethyl AcetateThe compound is polar. These solvents should provide good solubility when hot and lower solubility when cold. Solvent screening is essential.
Column Chromatography Ethyl Acetate / Hexanes (e.g., 50:50 to 80:20 v/v)A standard starting point for moderately polar compounds. Adjust ratio based on TLC.
Column Chromatography Dichloromethane / Methanol (e.g., 98:2 to 90:10 v/v)A more polar system effective for eluting highly polar compounds like amides and alcohols.
Chiral HPLC n-Hexane / Isopropanol or EthanolA common normal-phase system for polysaccharide-based chiral columns.[5] The ratio is critical and must be optimized.
Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Place a small amount of crude material (20-30 mg) in a test tube. Add a potential solvent (e.g., ethyl acetate) dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Transfer the bulk of the crude solid to an appropriately sized Erlenmeyer flask. Add the chosen solvent in portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, remove it from heat, add a very small amount of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine the optimal mobile phase using TLC as described in the troubleshooting section.

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase as a slurry.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using an inert gas or pump) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualized Workflows

G start Start Recrystallization: Cool saturated solution oils_out Compound 'Oils Out'? start->oils_out no_crystals No Crystals Form? oils_out->no_crystals No reheat Reheat to dissolve oil. Add more solvent. Cool slowly. oils_out->reheat Yes crystals_form Crystals Form no_crystals->crystals_form No induce Induce Crystallization: 1. Scratch with glass rod 2. Add a seed crystal no_crystals->induce Yes success Isolate Crystals via Filtration crystals_form->success reheat->start concentrate Concentrate solution (evaporate some solvent) and re-cool. induce->concentrate concentrate->start

G start Crude 4,4,4-Trifluoro-3- hydroxybutanamide is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Flash Column Chromatography is_solid->column No (Oily) is_racemic Is enantiomeric separation required? chiral_sep Perform Chiral Separation (e.g., Prep HPLC/SFC) is_racemic->chiral_sep Yes final_product High-Purity Product is_racemic->final_product No purity_check Assess Purity (HPLC, NMR, M.P.) recrystallize->purity_check column->purity_check chiral_sep->final_product purity_check->is_racemic

References

Technical Support Center: Optimization of Reaction Yield for 4,4,4-Trifluoro-3-hydroxybutanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4,4-Trifluoro-3-hydroxybutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction yields. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale method for synthesizing this compound?

A1: The most widely adopted and efficient method for the laboratory-scale synthesis of this compound is the ammonolysis of a corresponding ester, typically ethyl 4,4,4-trifluoro-3-hydroxybutanoate. This reaction involves treating the ester with an excess of ammonia, usually in an alcoholic solvent or as an aqueous solution. The process is favored for its generally high yields and relatively straightforward procedure.

Q2: I am experiencing a significantly lower yield than the reported 87.6% for the ammonolysis of ethyl 4,4,4-trifluoro-3-hydroxybutanoate. What are the potential causes?

A2: Several factors can contribute to a lower-than-expected yield in this reaction. The most common culprits include:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.

  • Hydrolysis of the Starting Material: The ester starting material can undergo hydrolysis back to the carboxylic acid (4,4,4-trifluoro-3-hydroxybutanoic acid), especially if using aqueous ammonia. This byproduct will not react to form the desired amide under these conditions.

  • Product Degradation: The trifluoromethyl carbinol moiety in the product can be susceptible to degradation under harsh basic conditions, although it is generally stable under the typical ammonolysis conditions.

  • Suboptimal Reagent Concentration: The concentration of ammonia is crucial. A significant excess is generally required to drive the equilibrium towards the amide product.

  • Issues During Work-up and Purification: Product loss can occur during extraction and purification steps, especially given the polar nature of the product.

Q3: How can I monitor the progress of the reaction to ensure it goes to completion?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system, such as a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v), to separate the starting ester from the more polar amide product. The starting ester will have a higher Rf value than the product. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible on the TLC plate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides

Problem 1: Low Reaction Conversion

Symptom: TLC or HPLC analysis shows a significant amount of unreacted ethyl 4,4,4-trifluoro-3-hydroxybutanoate even after the recommended reaction time.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Explanation:

  • Reaction Time: Amide formation from esters can be slow. Extending the reaction time, often to 24 hours or longer, can significantly improve conversion.

  • Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 30-40 °C) can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Ammonia Concentration: The nucleophilic attack of ammonia on the ester carbonyl is a key step. Using a concentrated solution of ammonia ensures a high concentration of the nucleophile, pushing the reaction forward. Preparing a saturated solution of ammonia gas in methanol is a highly effective approach.

  • Mixing: Ensure the reaction mixture is being stirred vigorously to ensure homogeneity, especially if using a biphasic system with aqueous ammonia.

Problem 2: Presence of a Carboxylic Acid Impurity

Symptom: NMR or Mass Spectrometry analysis of the crude product indicates the presence of 4,4,4-trifluoro-3-hydroxybutanoic acid.

Causality: This impurity arises from the hydrolysis of the starting ester, ethyl 4,4,4-trifluoro-3-hydroxybutanoate, which is a competing reaction in the presence of water when using aqueous ammonia.

Mitigation and Removal:

  • Use Anhydrous Conditions: To minimize hydrolysis, use anhydrous ammonia in an anhydrous solvent like methanol. This can be achieved by bubbling ammonia gas through cold methanol to create a saturated solution.

  • Purification: The carboxylic acid impurity can be removed during the work-up.

    • Acid-Base Extraction: After the reaction is complete, dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the neutral amide product remains in the organic layer. Be sure to then wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.

Problem 3: Difficulties in Product Purification

Symptom: The crude product is an oil or a waxy solid that is difficult to crystallize, or column chromatography results in poor separation or product loss.

Background: this compound is a polar molecule due to the presence of the amide and hydroxyl groups. This polarity can make it challenging to handle and purify.

Purification Strategies:

Table 1: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can yield very pure crystalline material.Finding a suitable solvent can be challenging; potential for product loss in the mother liquor.
Column Chromatography Differential partitioning of compounds between a stationary and a mobile phase.Effective for separating mixtures with different polarities.Can be time-consuming and resource-intensive; product may adhere strongly to polar stationary phases.

Detailed Protocols:

Protocol 1: Recrystallization of this compound

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent. For a polar compound like this, good starting points are ethyl acetate, isopropanol, or mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes or diethyl ether).

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil upon cooling, it may be due to the presence of impurities or a too-rapid cooling rate. Reheat the solution to redissolve the oil and allow it to cool more slowly. Adding slightly more solvent may also help.

  • No Crystal Formation: If crystals do not form, the solution may be too dilute. Carefully evaporate some of the solvent and attempt to crystallize again.

Protocol 2: Column Chromatography of this compound

Caption: Workflow for column chromatography purification.

Expert Tips for Chromatography:

  • Stationary Phase: Standard silica gel is a good starting point.

  • Mobile Phase: A gradient elution is often most effective. Start with a less polar eluent (e.g., 20-30% ethyl acetate in hexanes) and gradually increase the polarity by increasing the proportion of ethyl acetate. This will first elute any less polar impurities, followed by the desired product.

  • Tailing: Polar compounds can sometimes "tail" on silica gel columns, leading to poor separation. Adding a small amount of a polar solvent like methanol (0.5-1%) to the eluent can help to mitigate this effect.

  • Alternative Stationary Phases: For highly polar compounds that are difficult to separate on silica, consider using a more polar stationary phase like alumina or a reversed-phase column (e.g., C18) with a mobile phase of water and acetonitrile or methanol.

Technical Support Center: Synthesis of 4,4,4-Trifluoro-3-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4,4-Trifluoro-3-hydroxybutanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Introduction: The Synthetic Landscape

The synthesis of this compound typically proceeds via a two-step route: first, the reduction of a β-ketoester, ethyl 4,4,4-trifluoroacetoacetate, to its corresponding β-hydroxy ester, followed by amidation. While seemingly straightforward, the presence of the highly electron-withdrawing trifluoromethyl group introduces specific challenges that can lead to a range of predictable, yet often frustrating, side products. This guide will dissect these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues & Side Products

This section addresses specific problems you may encounter during the synthesis, focusing on the identification and mitigation of common impurities.

Question 1: My final product is contaminated with a significant amount of starting material. What went wrong?

Answer: This is a common issue that can arise from incomplete reactions in either the reduction or amidation step.

  • Issue in Reduction Step: If your precursor, ethyl 4,4,4-trifluoro-3-hydroxybutanoate, is impure, the impurity will carry through. Incomplete reduction of ethyl 4,4,4-trifluoroacetoacetate is a frequent culprit.

    • Causality: The reducing agent may have been partially quenched by moisture, or the reaction time and temperature may have been insufficient for full conversion.

    • Solution: Ensure all reagents and solvents are rigorously dried. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketoester is fully consumed.

  • Issue in Amidation Step: The conversion of the ester to the amide can be sluggish.

    • Causality: The amidation reaction is an equilibrium process. Using aqueous ammonia, for instance, introduces water which can hydrolyze the ester back to the carboxylic acid or fail to drive the reaction to completion.

    • Solution: A common protocol involves stirring the ester with aqueous ammonium hydroxide in a solvent like methanol at room temperature.[1] To drive the reaction to completion, consider using a sealed vessel to maintain ammonia concentration or using anhydrous ammonia in an appropriate solvent system. Extending the reaction time (e.g., overnight) is also beneficial.[1]

Question 2: I'm observing a byproduct with a mass 18 Da less than my desired product. What is it and how do I prevent it?

Answer: You are almost certainly observing the formation of 4,4,4-Trifluorocrotonamide , the dehydrated byproduct. This is one of the most prevalent side products in this synthesis.

  • Causality: The hydroxyl group in this compound is activated towards elimination (dehydration). The strong electron-withdrawing nature of the adjacent CF₃ group increases the acidity of the proton on the adjacent carbon (C2), making an E1cb-like or E2 elimination pathway more favorable, especially under thermal stress or in the presence of acid/base catalysts.

  • Mitigation Strategies:

    • Temperature Control: Perform the amidation and any subsequent workup steps at or below room temperature. Avoid aggressive heating during solvent removal.

    • pH Control: Maintain a neutral or slightly basic pH during workup. Strong acidic or basic conditions can catalyze the elimination reaction.

    • Purification Method: If distillation is used for purification, perform it under high vacuum at the lowest possible temperature to minimize thermal decomposition. Recrystallization is often a gentler and more effective method.

The diagram below illustrates the main synthetic pathway and the key side reactions that can occur.

Synthesis_Pathway Start Ethyl 4,4,4-Trifluoroacetoacetate Precursor Ethyl 4,4,4-Trifluoro-3-hydroxybutanoate Start->Precursor Reduction (e.g., NaBH₄ or enzymatic) Product This compound Precursor->Product Amidation (NH₃ / NH₄OH) Side_Hydrolyzed 4,4,4-Trifluoro-3-hydroxybutanoic Acid Precursor->Side_Hydrolyzed Hydrolysis (+H₂O) Side_Unreacted_Ester Unreacted Precursor Precursor->Side_Unreacted_Ester Incomplete Amidation Side_Dehydrated 4,4,4-Trifluorocrotonamide Product->Side_Dehydrated Dehydration (-H₂O) (Heat, Acid/Base) Product->Side_Hydrolyzed Hydrolysis (+H₂O)

Caption: Reaction scheme showing the desired synthesis and common side product pathways.

Question 3: My NMR spectrum is clean, but my yield is very low after purification. Where is my product going?

Answer: Low isolated yield with a clean final product often points to issues during workup and purification, especially given the physical properties of the target molecule.

  • High Water Solubility: this compound is a polar molecule with multiple hydrogen bond donors and acceptors. It is expected to have significant solubility in water. During an aqueous workup, a substantial amount of your product may be lost to the aqueous phase.

    • Solution: Minimize the use of water during workup. When performing extractions, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery.

  • Loss During Recrystallization: While recrystallization is an excellent purification technique, product can be lost in the mother liquor if conditions are not optimized.[2]

    • Solution: Use a minimal amount of hot solvent to dissolve the crude product. Ensure the solution cools slowly to allow for maximum crystal formation. Cooling the filtrate in an ice bath can often induce further crystallization.

Summary of Potential Side Products

The following table summarizes the most common side products, their origin, and recommended analytical methods for their detection.

Side Product/ImpurityChemical NameOriginRecommended Analytical Method
Unreacted Ketoester Ethyl 4,4,4-trifluoroacetoacetateIncomplete reduction step.GC-MS, ¹H NMR, ¹⁹F NMR
Unreacted Ester Ethyl 4,4,4-trifluoro-3-hydroxybutanoateIncomplete amidation step.LC-MS, GC-MS, ¹H NMR
Dehydration Product 4,4,4-TrifluorocrotonamideElimination of water from the final product.LC-MS, ¹H NMR (alkene protons)
Hydrolysis Product 4,4,4-Trifluoro-3-hydroxybutanoic acidHydrolysis of the ester or amide during workup.LC-MS, ¹H NMR (disappearance of NH₂ protons, broad OH)

Experimental Protocol: Purification by Recrystallization

Recrystallization is a highly effective method for purifying this compound from many of the common side products.[2]

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethyl acetate, isopropanol, or a mixture like ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the crude product when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled. Perform small-scale tests to find the optimal solvent or solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid has just completely dissolved. Using the minimum amount of hot solvent is critical for maximizing yield.

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of crystallizing.[2]

    • Cause: The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the solute (often depressed by impurities).

    • Solution: Add more hot solvent until the oil redissolves, then allow it to cool again.

  • Problem: No crystals form upon cooling.[2]

    • Cause: The solution is not saturated enough, or there are no nucleation sites.

    • Solution: Try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" of pure product if available. If the solution is truly too dilute, carefully evaporate some of the solvent and allow it to cool again.

References

Stability and storage conditions for 4,4,4-Trifluoro-3-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,4,4-Trifluoro-3-hydroxybutanamide

A Guide to Ensuring Compound Integrity through Proper Stability and Storage Practices

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the success of your research is critically dependent on the integrity of your reagents. This document provides in-depth, field-proven insights into the stability and optimal storage conditions for this compound, designed to help you mitigate risks, troubleshoot issues, and ensure the reproducibility of your results.

Core Stability Profile & Recommended Storage

The chemical structure of this compound, featuring a stable trifluoromethyl group and more reactive hydroxyl and amide functionalities, dictates its specific storage requirements. While the carbon-fluorine bonds are exceptionally robust and resistant to degradation[1][2], the molecule's overall stability is contingent upon protecting the amide and hydroxyl groups from environmental factors.

Several sources indicate that analogous compounds are hygroscopic, meaning they readily absorb moisture from the air[3]. This is a critical consideration, as absorbed water can initiate hydrolysis of the amide bond, especially over time or at elevated temperatures. Therefore, the primary goal of any storage strategy is the strict exclusion of moisture.

Recommended Storage Conditions Summary

ParameterRecommendationRationale & Expert Insights
Temperature 2-8°C (Refrigerated) Storing at 4°C is a common recommendation for similar compounds to slow down potential degradation pathways[4]. While freezing is an option for long-term storage, refrigeration is often sufficient and avoids potential issues associated with freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen) Given the hygroscopic nature of similar fluorinated compounds[3], storage under an inert, dry atmosphere is paramount. This displaces moisture-laden air, directly preventing hydrolysis. For long-term storage, backfilling the container with argon or nitrogen is a best practice.
Humidity Store in a Desiccator Always store the primary container within a secondary environment with a desiccant (e.g., a desiccator cabinet). This provides an essential barrier against ambient humidity, especially for frequently accessed materials.
Light Amber Vial / Protect from Light While no specific data indicates extreme photosensitivity, it is a standard best practice in chemical storage to protect compounds from light to prevent potential photolytic degradation.
Container Tightly Sealed Vial The container must be sealed tightly to prevent moisture and air ingress[5]. Use vials with high-quality septa or screw caps with liners that provide a robust seal.

Troubleshooting Guide: Common Issues & Solutions

Encountering unexpected results can be frustrating. This troubleshooting guide addresses common problems that may arise from improper storage of this compound.

Observed ProblemPotential Cause(s)Recommended Action(s)
Compound appears clumpy, sticky, or has changed from a powder to a waxy solid. Moisture Absorption: The compound is likely hygroscopic and has been exposed to ambient humidity[3].1. Gently dry the material under a high vacuum in a desiccator. 2. Once dry, immediately transfer to a new, dry vial. 3. Backfill the vial with inert gas (Ar or N₂) before sealing. 4. Store inside a desiccator going forward. 5. Crucially, re-qualify the material's purity and concentration before experimental use.
Inconsistent or reduced activity in biological assays. 1. Degradation: The compound may have degraded due to hydrolysis (from moisture) or thermal stress. 2. Incorrect Concentration: If moisture was absorbed, the calculated weight of the "dry" compound will be inaccurate, leading to lower-than-expected solution concentrations.1. Review storage history. Was the compound left at room temperature? Was the container properly sealed? 2. Use a freshly opened or newly prepared aliquot for comparison. 3. If degradation is suspected, acquire a new lot of the compound. 4. Implement the aliquotting strategy described in the Experimental Protocols section to prevent compromising the entire stock.
Precipitation or cloudiness observed in a prepared stock solution. Limited Solubility / Degradation: The solvent may be saturated, or a degradant with lower solubility may have formed. This can also occur if a solution stored at low temperatures is not allowed to fully equilibrate to room temperature before use.1. Ensure the solution is fully warmed to room temperature and vortexed thoroughly. 2. If precipitation persists, try gentle sonication. 3. Filter the solution through a 0.22 µm syringe filter to remove insoluble material. Note that this will alter the final concentration. 4. Consider preparing a fresh stock solution at a slightly lower concentration.
Troubleshooting Workflow Diagram

Below is a logical workflow for diagnosing issues related to compound stability.

G start Problem: Inconsistent Assay Results check_storage Review Storage History: - Temperature? - Inert Gas? - Desiccated? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Proper Storage Confirmed check_storage->proper_storage Yes action_requalify Action: Re-qualify master stock (e.g., LC-MS). Consider new lot. improper_storage->action_requalify action_correct Action: Correct storage procedures immediately. (See Protocol Section) improper_storage->action_correct check_aliquot Was a fresh aliquot used for the experiment? proper_storage->check_aliquot old_aliquot No, used working stock or old aliquot check_aliquot->old_aliquot No new_aliquot Yes, fresh aliquot used check_aliquot->new_aliquot Yes action_retest Action: Repeat experiment with a freshly prepared aliquot from master stock. old_aliquot->action_retest new_aliquot->action_requalify action_retest->action_requalify If fails other_vars Conclusion: Issue likely related to other experimental variables (e.g., cells, reagents). action_retest->other_vars If successful

Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

  • Q1: How should I prepare a stock solution of this compound?

    • A: Allow the solid compound container to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder. Weigh the desired amount quickly and dissolve in a high-purity, anhydrous solvent (e.g., DMSO, DMF). Once dissolved, cap the solution vial tightly.

  • Q2: What is the recommended long-term storage format: solid or solution?

    • A: For maximum long-term stability, storing the compound as a dry solid under an inert atmosphere at 2-8°C is the most robust method. Solutions are generally less stable than solids. If you must store solutions, prepare high-concentration stocks, divide them into single-use aliquots, and store them at -20°C or -80°C to minimize degradation and prevent issues from repeated freeze-thaw cycles.

  • Q3: What happens if the compound is accidentally left at room temperature overnight?

    • A: A single, short-term excursion to room temperature in a tightly sealed container is unlikely to cause significant degradation. However, repeated or prolonged exposure, especially if the container is not perfectly sealed, increases the risk of moisture absorption and subsequent degradation. If this occurs, it is prudent to re-qualify the material for critical applications. General stability testing guidelines emphasize the importance of controlling storage conditions to ensure product integrity[6].

  • Q4: Is the compound compatible with aqueous buffers?

    • A: While solutions for immediate use in assays are typically prepared in aqueous buffers, these solutions should not be stored. The amide bond is susceptible to hydrolysis, a reaction catalyzed by acidic or basic conditions. Prepare aqueous dilutions from your organic stock solution immediately before use and discard any unused portion.

Experimental Protocol: Aliquotting for Long-Term Stability

This protocol is a self-validating system to preserve the integrity of your bulk compound stock.

  • Preparation: Move the primary container of solid this compound and a set of small, tared amber glass vials with screw caps into a nitrogen-filled glovebox or a glove bag. If unavailable, work quickly in a low-humidity environment. Allow the primary container to equilibrate to ambient temperature before opening.

  • Dispensing: Weigh out small, single-use quantities (e.g., 1-5 mg) of the solid into each of the tared vials.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of dry argon or nitrogen for 10-15 seconds.

  • Sealing: Immediately and tightly cap each vial. Further seal the cap-vial interface with paraffin film for an extra barrier against moisture.

  • Labeling: Clearly label each aliquot with the compound name, lot number, concentration/weight, and date of preparation.

  • Storage: Place all aliquots into a labeled secondary container (e.g., a small box) and store inside a desiccator in a 2-8°C refrigerator.

  • Usage: When an experiment is planned, remove only one aliquot from storage. Allow it to warm to room temperature before opening and preparing your solution. This crucial step protects your master stock from repeated exposure to ambient conditions.

References

Technical Support Center: Overcoming Low Reactivity in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into organic molecules. Low reactivity is a common hurdle in fluorination chemistry, leading to poor yields and incomplete reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues effectively.

Part 1: Troubleshooting Guide for Low-Yield Fluorination Reactions

Low or no yield in a fluorination reaction can be a frustrating experience. The following guide provides a systematic approach to identifying and addressing the root cause of low reactivity.

Issue 1: Inactive or Deactivated Fluorinating Reagent

The stability and activity of the fluorinating agent are paramount for a successful reaction. Many common reagents are sensitive to moisture and can degrade over time.

Possible Causes & Solutions:

  • Reagent Quality and Storage: Ensure your fluorinating reagent is from a reputable supplier and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).[1] Some reagents, like Deoxo-Fluor and DAST, are known for their thermal instability, while newer reagents like XtalFluor-E and XtalFluor-M offer enhanced stability and ease of handling.

  • Reagent Degradation: Many fluorinating agents react with moisture, leading to decomposition and the generation of corrosive byproducts like hydrogen fluoride (HF).[2] For instance, IF₅-Pyridine-HF is a solid reagent that is easier to handle than liquid IF₅, which readily decomposes in the presence of moisture.[2] Always handle moisture-sensitive reagents in a glovebox or under a dry, inert atmosphere.

  • Incorrect Reagent Choice: The choice of fluorinating agent is critical and depends on the nature of your substrate and the type of fluorination (nucleophilic vs. electrophilic). For electrophilic fluorination of electron-rich aromatic compounds, reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are commonly used.[3][4] For nucleophilic fluorination, sources of fluoride anion such as potassium fluoride (KF) or cesium fluoride (CsF) are employed, often with phase-transfer catalysts.[5][6]

Issue 2: Substrate-Related Problems

The electronic and steric properties of your starting material can significantly influence its reactivity towards fluorination.

Possible Causes & Solutions:

  • Poorly Activated Substrate: For nucleophilic aromatic substitution (SNAr) reactions, the aromatic ring must be activated by electron-withdrawing groups to facilitate attack by the fluoride ion.[6][7] For electrophilic aromatic substitution, electron-donating groups are required to activate the ring. If your substrate is not sufficiently activated, consider modifying it to include appropriate activating groups.

  • Steric Hindrance: Bulky substituents near the reaction center can sterically hinder the approach of the fluorinating reagent. This can be a significant issue in both nucleophilic and electrophilic fluorinations.[7][8] It may be necessary to redesign your synthetic route to introduce fluorine at a less hindered position or at an earlier stage.

  • Presence of Incompatible Functional Groups: Certain functional groups on the substrate can react with the fluorinating agent or catalyst, leading to side reactions and low yields. For example, protic functional groups can be deprotonated by basic fluoride sources or can form strong hydrogen bonds with the fluoride ion, reducing its nucleophilicity.[9][10] Protection of incompatible functional groups may be necessary.

Issue 3: Suboptimal Reaction Conditions

The reaction environment, including the catalyst, solvent, and temperature, plays a crucial role in the outcome of a fluorination reaction.

Possible Causes & Solutions:

  • Inactive or Poisoned Catalyst: In catalytic fluorination, the catalyst's activity is critical. Ensure the catalyst is of high quality and has been stored correctly.[1] Catalyst deactivation can occur due to impurities in the starting materials or solvent, or by reaction with byproducts.[1] Some catalysts may require pre-activation.[1]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (MeCN), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[1] However, some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF.[8] Protic solvents can deactivate the fluoride nucleophile through hydrogen bonding.[7] A solvent screen is often recommended to find the optimal conditions.[1]

  • Incorrect Reaction Temperature: Temperature can have a significant impact on yield. Both insufficient and excessive heat can be detrimental.[1] For sluggish reactions, carefully increasing the temperature may improve conversion, provided the reagents are thermally stable.[11] In some cases, lower temperatures can improve selectivity.[1]

  • Presence of Inhibitors:

    • Water: Moisture can deactivate many catalysts and quench reactive intermediates.[1] Ensure all glassware is oven-dried and that reactions are performed under an inert atmosphere (e.g., argon or nitrogen).

    • Oxygen: Atmospheric oxygen can interfere with certain catalytic cycles.[1] Degassing the solvent and running the reaction under an inert atmosphere is recommended.

Troubleshooting Workflow for Low Reaction Yield

The following diagram outlines a systematic approach to troubleshooting low yields in fluorination reactions.

G start Low Fluorination Yield reagent Check Fluorinating Reagent - Purity & Activity - Proper Storage - Appropriate Choice start->reagent substrate Evaluate Substrate - Activation - Steric Hindrance - Functional Group Compatibility reagent->substrate Reagent OK conditions Optimize Reaction Conditions - Catalyst Activity - Solvent Screen - Temperature Titration - Inert Atmosphere substrate->conditions Substrate OK analysis Analyze Reaction Mixture - Starting Material Remaining? - Side Products Formed? conditions->analysis Conditions Optimized analysis->reagent Reagent Degradation Suspected analysis->substrate Substrate Reactivity Issue analysis->conditions Suboptimal Conditions solution Implement Solution analysis->solution Problem Identified

Caption: A logical workflow for diagnosing and resolving low-yield fluorination reactions.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter during fluorination experiments.

General Questions

Q1: What is the difference between nucleophilic and electrophilic fluorination?

A1: Nucleophilic fluorination involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group on a substrate.[5] This is common for preparing alkyl fluorides from alkyl halides or sulfonates via an Sₙ2 mechanism.[5][12] Electrophilic fluorination, on the other hand, uses a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic substrate, such as an electron-rich aromatic ring or an enolate.[3]

Q2: How can I safely handle highly reactive fluorinating agents like elemental fluorine (F₂)?

A2: Elemental fluorine is extremely reactive and toxic.[13] Its use requires specialized equipment and expertise. A common safety measure is to dilute F₂ with an inert gas like nitrogen or argon to moderate its reactivity.[14][15][16] This reduces the rate of reaction and helps to control the exothermicity.[15][16]

Troubleshooting Specific Issues

Q3: My reaction is not going to completion, and I still have a lot of starting material. What should I do?

A3: Incomplete conversion can be due to several factors. First, verify the activity of your fluorinating reagent. If the reagent is old or has been improperly stored, it may have degraded.[8] Next, consider the stoichiometry of your reagents; an insufficient amount of the fluorinating agent can lead to incomplete conversion.[11] For sluggish reactions, extending the reaction time or carefully increasing the temperature (if the reagents are thermally stable) may improve the yield.[11]

Q4: I am observing the formation of multiple products and have low regioselectivity. How can I improve this?

A4: Poor regioselectivity is a common challenge, especially in the fluorination of substrates with multiple reactive sites, such as substituted arenes or heterocycles.[7][8] The regioselectivity is influenced by both electronic and steric factors.[8] For electrophilic aromatic fluorination, the directing effects of existing substituents on the ring will determine the position of fluorination. In some cases, changing the solvent or lowering the reaction temperature can improve selectivity.[7] For challenging substrates, employing a directing group strategy in conjunction with a suitable catalyst may be necessary to achieve the desired regioselectivity.[8]

Q5: My catalyst appears to be deactivating over time in my continuous flow setup. What are my options?

A5: Catalyst deactivation is a known issue in continuous gas-phase fluorination reactions.[17] One common solution is catalyst regeneration, which often involves treating the catalyst at high temperatures in a stream of hydrogen fluoride mixed with an inert gas.[17] To prolong the catalyst's life during the reaction, a small amount of an oxidizing agent like oxygen or chlorine can be co-fed into the reactor.[17]

Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Aromatic Compound using Selectfluor®

This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrate.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the activated aromatic substrate (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile).

  • Reagent Addition: Add Selectfluor® (1.1-1.5 eq.) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Fluorination of an Alkyl Halide using Potassium Fluoride

This protocol is a general starting point and may require optimization.

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, add potassium fluoride (2.0-3.0 eq.) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq.).

  • Solvent and Substrate Addition: Add a suitable anhydrous polar aprotic solvent (e.g., acetonitrile) followed by the alkyl halide (1.0 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Part 3: Data Presentation

Table 1: Comparison of Common Fluorinating Reagents
Reagent NameTypeKey CharacteristicsCommon Applications
Selectfluor® ElectrophilicCrystalline solid, stable, easy to handle.[4]Fluorination of arenes, enolates, and other nucleophiles.[3][4]
N-Fluorobenzenesulfonimide (NFSI) ElectrophilicCrystalline solid, stable, versatile.[3]Similar to Selectfluor®, used in a wide range of electrophilic fluorinations.[4]
Potassium Fluoride (KF) NucleophilicInexpensive, readily available, but can be basic.[5][6]Halogen exchange (Halex) reactions.[6][9]
Cesium Fluoride (CsF) NucleophilicMore reactive than KF, but more expensive.[5]Used when higher reactivity is needed for nucleophilic substitution.
(Diethylamino)sulfur Trifluoride (DAST) Nucleophilic (Deoxyfluorination)Converts alcohols and carbonyls to fluorides.[5]Deoxyfluorination reactions.
XtalFluor-E® / XtalFluor-M® Nucleophilic (Deoxyfluorination)Crystalline, more stable and easier to handle than DAST.Safer alternatives to DAST for deoxyfluorination.

References

Technical Support Center: Scaling Up the Production of 4,4,4-Trifluoro-3-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4,4,4-Trifluoro-3-hydroxybutanamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges and critical parameters of this synthesis, moving beyond a simple protocol to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to troubleshoot issues, optimize your process, and ensure a safe, scalable, and reproducible production workflow.

The presence of a trifluoromethyl group and a chiral hydroxyl center makes this compound a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chiral center is crucial for stereospecific interactions with biological targets.[1] However, these same features introduce specific challenges in synthesis, purification, and scale-up that require careful consideration.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of this compound.

Q1: What is the most common laboratory-scale synthetic route for this compound? A1: The most direct and frequently cited method is the aminolysis of a corresponding ester, typically ethyl 4,4,4-trifluoro-3-hydroxybutanoate, using aqueous ammonia in a polar solvent like methanol.[2] This reaction is generally straightforward and proceeds at room temperature, offering a good yield of the desired amide.

Q2: The final product is a racemate. How can I obtain an enantiomerically pure product for pharmaceutical development? A2: Achieving high enantiomeric purity is critical. There are two primary strategies:

  • Chiral Starting Material: Begin the synthesis with an enantiomerically pure form of ethyl 4,4,4-trifluoro-3-hydroxybutanoate. This can be prepared through various asymmetric synthesis methods, such as the catalytic asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate.[3][4][5]

  • Chiral Resolution: Resolve the racemic final product or a precursor acid, (±)-4,4,4-trifluoro-3-hydroxybutanoic acid, using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[6]

Q3: What are the most critical safety precautions when handling the reagents for this synthesis? A3: Safety is paramount. Key hazards are associated with the fluorinated starting materials and the use of aqueous ammonia.

  • Fluorinated Compounds: Many fluorinated organic molecules and reagents can be hazardous. For instance, precursors like 2,2,2-Trifluoroethanol are flammable, toxic if inhaled or swallowed, and can cause serious eye damage.[7][8] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9]

  • Aqueous Ammonia: This is a corrosive and volatile reagent. Inhalation can cause severe respiratory irritation. Handle it exclusively within a fume hood.

  • Scale-Up: When scaling up, be mindful of exothermic potential. Control the rate of reagent addition and ensure adequate cooling capacity to manage the reaction temperature.

Q4: Which analytical techniques are essential for in-process control and final product quality assessment? A4: A multi-pronged analytical approach is necessary for a self-validating process:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of the final product and identifying any fluorinated impurities.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing purity and monitoring reaction completion. For enantiomeric purity, a chiral HPLC column is required.[11]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.[11]

Part 2: Detailed Experimental Protocol & Workflow

This section provides a robust, lab-scale protocol for the synthesis of racemic this compound. This protocol is a foundation that must be optimized for your specific equipment and scale-up objectives.

Synthesis of (±)-4,4,4-Trifluoro-3-hydroxybutanamide

This procedure details the aminolysis of ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
Ethyl 4,4,4-trifluoro-3-hydroxybutanoate>98% PurityStarting Material
Aqueous Ammonium Hydroxide28-30% NH₃ basisNucleophile/Amide Source
Methanol (MeOH)AnhydrousReaction Solvent
Round-bottom flaskAppropriate sizeReaction Vessel
Magnetic stirrer and stir barFor mixing
Rotary evaporatorSolvent removal
Fume HoodSafety
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq) in methanol (approx. 2.7 mL per gram of ester).

  • Reagent Addition: Place the flask in an ice bath to control any initial exotherm. Slowly add aqueous ammonium hydroxide (approx. 5.3 mL per gram of ester) to the stirred solution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting ester.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove methanol and excess ammonia. This will typically yield the crude product as a solid or viscous oil.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes or water) to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Ester in MeOH add_nh3 Add Aqueous NH₃ prep->add_nh3 1.0 eq Ester stir Stir Overnight at RT add_nh3->stir Excess NH₃ monitor Monitor by HPLC/TLC stir->monitor concentrate Concentrate in Vacuo monitor->concentrate Reaction Complete recrystallize Recrystallize Product concentrate->recrystallize analyze Final QC Analysis (NMR, HPLC, MP) recrystallize->analyze Pure Solid

Caption: Workflow for the synthesis of this compound.

Part 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during synthesis and scale-up in a question-and-answer format.

Area 1: Low Yield or Incomplete Conversion

Q: My reaction yield is significantly lower than the literature suggests, and HPLC shows a large amount of unreacted starting material. What are the likely causes? A: Several factors can lead to low conversion. Let's break them down:

  • Insufficient Reagent: While an excess of ammonia is typically used, ensure the concentration of your aqueous ammonia solution is correct (typically 28-30%). An old or improperly stored bottle may have a lower concentration.

  • Reaction Time: While this reaction often proceeds overnight, some batches may be sluggish. Confirm reaction completion with an appropriate analytical method (TLC, HPLC) before beginning the workup. Extending the reaction time is a simple first step.[12]

  • Temperature: The reaction is typically run at room temperature. If your lab is significantly colder, the reaction rate will decrease. Conversely, excessive heat can promote side reactions.

  • Quality of Starting Material: The purity of your ethyl 4,4,4-trifluoro-3-hydroxybutanoate is critical. Impurities could inhibit the reaction. Verify the purity of your starting material by NMR or GC before use.

Area 2: Purification Challenges

Q: During recrystallization, my product "oils out" as a liquid instead of forming crystals. How can I fix this? A: "Oiling out" is a common problem, especially with polar compounds containing impurities.[11] It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.

  • Solution 1: Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow it to cool much more slowly. A slower cooling rate is critical for forming an ordered crystal lattice.

  • Solution 2: Induce Crystallization: If crystals still don't form, try inducing crystallization. You can do this by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[11]

  • Solution 3: Change Solvent System: Your solvent system may not be optimal. The ideal solvent should dissolve the compound well when hot but poorly when cold. You may need to experiment with different polar solvents or solvent mixtures (e.g., ethanol/water, isopropanol/hexanes).

Solvent SystemPolarityComments
Ethanol/WaterHighGood for highly polar compounds. Adjust the ratio to find the optimal balance.
IsopropanolMedium-HighA common choice for recrystallization.
Ethyl Acetate/HexanesMediumUseful if the product is less polar. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool.
Area 3: Scale-Up Issues

Q: I successfully made the compound on a 10g scale, but my 1kg batch failed. What changes when scaling up? A: Scaling up introduces new complexities, primarily related to physical processes rather than chemistry.

  • Heat Transfer: A large reactor has a much smaller surface-area-to-volume ratio than a lab flask. This means it's harder to dissipate heat. The aminolysis reaction can be exothermic; what was unnoticeable in a flask could cause a dangerous temperature spike in a large reactor, leading to side reactions or boiling. Solution: Use a jacketed reactor with controlled cooling and add the ammonia solution slowly and sub-surface to ensure rapid mixing and heat dissipation.[13]

  • Mixing Efficiency: Inadequate mixing in a large vessel can create "hot spots" or areas of high reagent concentration, leading to impurity formation. Solution: Ensure your reactor's impeller design and stirring speed are sufficient to maintain a homogenous mixture. For a 1kg scale, overhead mechanical stirring is mandatory.

  • Material Handling: Handling large quantities of aqueous ammonia requires enhanced safety protocols, including a dedicated scrubbing system for off-gassing. The final product, if hygroscopic, will require careful handling under an inert atmosphere (like nitrogen) to prevent water absorption.[6]

Troubleshooting Decision Tree

G start Problem Encountered low_yield Low Yield / Incomplete Rxn start->low_yield impurity Impure Product start->impurity purification_fail Purification Fails (Oiling Out) start->purification_fail check_reagents Check Reagent Stoichiometry & Purity low_yield->check_reagents change_solvent Change Recrystallization Solvent System impurity->change_solvent slow_cool Re-dissolve, Dilute, Cool Slowly purification_fail->slow_cool extend_time Extend Reaction Time & Monitor check_reagents->extend_time Reagents OK success Problem Resolved extend_time->success Conversion Improves change_solvent->success Purity Improves slow_cool->change_solvent Still Fails slow_cool->success Crystals Form

Caption: A decision tree for troubleshooting common synthesis problems.

Part 4: Safety Information

Working with fluorinated compounds requires strict adherence to safety protocols. The unique properties of the C-F bond can sometimes lead to unexpected metabolic pathways or reactivity.[14][15]

HazardAffected ReagentsRequired PPE & ControlsFirst Aid Measures
Flammability Methanol, Fluorinated Precursors (e.g., TFE)- Work in a fume hood- Keep away from ignition sources- Use grounded equipment to prevent static dischargeSkin Contact: Rinse skin with water.Inhalation: Move to fresh air.
Toxicity/Corrosivity Aqueous Ammonia, Fluorinated Precursors- Fume hood is mandatory- Wear chemical safety goggles and face shield- Wear chemical-resistant gloves (nitrile or neoprene)Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately call a poison center or doctor.[8]Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[8]
Environmental All organic reagents- Dispose of chemical waste according to local, state, and federal regulations.- Do not pour down the drain.N/A

References

Technical Support Center: A Researcher's Guide to Safe Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Handling and Safety Precautions for Fluorinating Reagents. This guide is designed for researchers, scientists, and drug development professionals who work with these powerful and essential synthetic tools. The introduction of fluorine into molecules can dramatically alter their properties, making fluorination a critical technique in modern chemistry.[1][2][3][4] However, the reactivity that makes these reagents so valuable also necessitates a deep understanding of their hazards and strict adherence to safety protocols.[5][6][7]

This resource is structured to provide immediate, practical answers to common questions and troubleshooting scenarios you may encounter in the lab. We will move from general principles to specific reagent classes, always emphasizing the "why" behind each recommendation to foster a culture of safety and scientific excellence.

Part 1: Foundational Safety & General FAQs

This section addresses the universal precautions that apply to most fluorination reactions.

Q1: What are the primary hazards associated with fluorinating reagents?

Fluorinating reagents, whether electrophilic ("F⁺") or nucleophilic ("F⁻"), present a multifaceted risk profile.[5][8] The most significant hazards include:

  • Extreme Reactivity: Many fluorinating agents are highly reactive and can react violently, sometimes explosively, with incompatible materials such as water, organic solvents (e.g., DMF, DMSO), and oxidizable substances.[5][7][9]

  • Corrosivity: A large number of these reagents are corrosive to skin, eyes, and the respiratory tract.[6] Many can generate hydrogen fluoride (HF) upon contact with moisture, which is acutely toxic and causes severe, penetrating chemical burns.[5][10]

  • Toxicity: Inhalation or absorption of fluorinating agents or their byproducts can be highly toxic.[6][11] Elemental fluorine (F₂) is exceptionally toxic and reactive.[12][13]

  • Thermal Instability: Some reagents, like DAST, are thermally unstable and can decompose explosively when heated.[10][14]

Q2: What is the absolute minimum Personal Protective Equipment (PPE) required for any fluorination reaction?

A conservative approach to PPE is mandatory. The minimum ensemble includes:

  • Eye Protection: Chemical splash goggles are the minimum requirement. For any procedure with a splash risk, a face shield should be worn over the goggles.[15][16]

  • Hand Protection: Chemical-resistant gloves are essential. Neoprene or butyl rubber gloves are often recommended.[6][12] Given that many fluorinating reagents can permeate gloves, it is highly advisable to wear two pairs (double-gloving).[15][17] Always inspect gloves for damage before use.

  • Body Protection: A flame-resistant lab coat is required. For larger-scale work or with particularly hazardous reagents, a chemical-resistant apron should be worn over the lab coat.[15][16]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[16]

Q3: I'm setting up a fluorination reaction for the first time. What are the most critical engineering controls I need to have in place?

All work with fluorinating reagents must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[15][18] For highly reactive, gaseous, or moisture-sensitive reagents, using a glove box with an inert atmosphere is recommended.[15] An eyewash station and safety shower must be readily accessible and unobstructed.[12]

Part 2: Reagent-Specific Troubleshooting & FAQs

This section provides detailed guidance on commonly used classes of fluorinating reagents.

Electrophilic Fluorinating Agents (e.g., Selectfluor®)

These reagents, often N-F compounds, deliver an electrophilic fluorine atom.[19][20] Selectfluor® (F-TEDA-BF₄) is a popular example due to its relative stability and ease of handling.[21][22]

Q4: My reaction with Selectfluor® in DMF is turning dark and getting unexpectedly hot. What's happening?

You are likely observing a hazardous incompatibility. Selectfluor® can react exothermically and rapidly with certain solvents, including DMF, pyridine, and DMSO.[7][9]

  • Immediate Action: If it is safe to do so, cool the reaction vessel immediately with an ice bath. Do not add any quenching agents until the exothermic reaction is under control. Alert your lab colleagues and supervisor.

  • Prevention: Always verify solvent compatibility before starting a reaction. For Selectfluor®, common compatible solvents include acetonitrile (MeCN) and dichloromethane (DCM).[7]

Q5: I'm trying to fluorinate an electron-rich aromatic compound with Selectfluor®, but the reaction is sluggish. How can I improve the yield?

While Selectfluor® is a powerful reagent, fluorinating electron-rich arenes can sometimes be challenging.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure your solvent is rigorously dry. Acetonitrile is often a good choice.

    • Temperature: Gently heating the reaction may be necessary, but this should be done with caution. Monitor the reaction closely for any signs of decomposition. Selectfluor® can decompose exothermically above 100 °C.[21]

    • Catalysis: In some cases, a Lewis or Brønsted acid catalyst can enhance the electrophilicity of the fluorinating agent. This should be approached with caution as it can also lead to side reactions.

Q6: How do I properly dispose of leftover Selectfluor® and contaminated materials?

  • Small Quantities: For small residual amounts, it is often safest to dispose of them as solid chemical waste without attempting to quench them.[15]

  • Contaminated Materials: Any materials contaminated with Selectfluor® (e.g., weighing paper, gloves) should be collected in a designated, sealed waste container.[15][23]

  • Bulk Quantities: Unused or excess quantities of the reagent should be disposed of through your institution's hazardous waste program. Do not attempt to neutralize large quantities without a validated and approved procedure.[15]

Nucleophilic Deoxyfluorinating Agents (e.g., DAST, Deoxo-Fluor®)

These reagents are highly effective for converting alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[10][24] They are also notoriously hazardous.

Q7: I need to run a reaction with DAST at an elevated temperature. What are the critical safety concerns?

Heating DAST is extremely hazardous. DAST can undergo exothermic and potentially explosive decomposition when heated above 50°C.[10]

  • Causality: The decomposition can generate highly toxic and corrosive byproducts, including sulfur tetrafluoride.

  • Alternative Reagents: If higher temperatures are required, consider using a more thermally stable alternative like Deoxo-Fluor® or XtalFluor®.[14][24][25] Deoxo-Fluor® is more thermally stable than DAST, though it should still be used with caution and the reaction temperature kept below 110°C.[24][26]

Q8: My reaction with DAST is complete. What is the correct and safe way to quench the excess reagent?

Quenching DAST must be done carefully and slowly, as it reacts violently with water, producing HF.[10]

  • Protocol: Safe Quenching of DAST

    • Cool the reaction mixture: Before quenching, cool the reaction vessel to 0 °C in an ice bath.

    • Slow addition of a proton source: Slowly and carefully add a protic solvent like methanol or ethanol to the cooled reaction mixture. This will react with the excess DAST in a more controlled manner than water.

    • Final quench: Once the initial reaction with the alcohol has subsided, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.

    • Always perform this procedure in a fume hood and wear appropriate PPE.

Q9: I accidentally spilled a small amount of Deoxo-Fluor® in the fume hood. What is the emergency procedure?

  • Immediate Actions:

    • Alert others: Inform your colleagues and supervisor immediately.

    • Evacuate the immediate area: Keep others away from the spill.

    • Do not use water: Deoxo-Fluor® reacts violently with water to generate HF.[24][26]

    • Containment: If the spill is small and you are trained to handle it, contain the spill with a compatible absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

    • Neutralization: Once absorbed, the material can be slowly and carefully added to a container of sodium bicarbonate solution to neutralize it.

    • Disposal: Collect the neutralized material in a sealed container for hazardous waste disposal.

    • For large spills, evacuate the lab immediately and contact your institution's emergency response team. [15]

Part 3: Visual Decision Guides

Personal Protective Equipment (PPE) Selection

This flowchart provides a decision-making framework for selecting the appropriate level of PPE for fluorination reactions.

PPE_Selection start Start: Planning Fluorination Reaction q_reagent What is the fluorinating reagent? start->q_reagent solid Solid Reagent (e.g., Selectfluor®) q_reagent->solid Solid liquid Liquid/Gas Reagent (e.g., DAST, F₂) q_reagent->liquid Liquid/Gas q_scale Reaction Scale? solid->q_scale q_temp Reaction Temperature? liquid->q_temp small_scale < 1g q_scale->small_scale Small large_scale > 1g q_scale->large_scale Large room_temp < 50°C q_temp->room_temp Low high_temp > 50°C q_temp->high_temp High ppe_level1 Level 1 PPE: - Safety Goggles - Double Gloves (Nitrile/Neoprene) - Flame-Resistant Lab Coat small_scale->ppe_level1 ppe_level2 Level 2 PPE: - Level 1 PPE + - Face Shield - Chemical-Resistant Apron large_scale->ppe_level2 room_temp->ppe_level2 ppe_level3 Level 3 PPE: - Level 2 PPE + - Consider Glove Box Use - Specialized Suit (for F₂) high_temp->ppe_level3

Caption: PPE selection guide for fluorination reactions.

Emergency Response Workflow for Spills

This diagram outlines the critical steps to take in the event of a fluorinating reagent spill.

Spill_Response spill Spill Occurs alert Alert Colleagues & Supervisor spill->alert assess Assess Spill Size & Hazard alert->assess small_spill Small & Controllable assess->small_spill Small large_spill Large or Uncontrolled assess->large_spill Large contain Contain with Inert Absorbent (No Water!) small_spill->contain evacuate Evacuate Area Immediately large_spill->evacuate neutralize Neutralize Cautiously (e.g., with Sodium Bicarbonate) contain->neutralize collect Collect in Sealed Waste Container neutralize->collect decontaminate Decontaminate Area collect->decontaminate emergency Contact Emergency Response Team evacuate->emergency

Caption: Emergency response workflow for fluorinating agent spills.

Part 4: Storage and Incompatibilities

Q10: How should I store my fluorinating reagents?

Proper storage is critical to maintain reagent stability and prevent accidents.

  • General Guidelines: Store in a cool, dry, and well-ventilated area away from incompatible materials.[15][18][27] Containers should be tightly sealed and clearly labeled.[15]

  • Temperature Control: Many fluorinating reagents are sensitive to heat and should be stored at controlled temperatures, sometimes requiring refrigeration.[27][28] For example, DAST should be stored in a refrigerator.[10]

  • Inert Atmosphere: For reagents sensitive to moisture or air, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[27]

Table 1: Common Incompatibilities of Fluorinating Reagents
Reagent ClassIncompatible MaterialsRationale & Reference
Electrophilic (e.g., Selectfluor®) Strong reducing agents, certain organic solvents (DMF, DMSO, pyridine)Can lead to violent, exothermic reactions.[7][9]
Nucleophilic (e.g., DAST, Deoxo-Fluor®) Water, protic solvents (alcohols), strong acids, strong basesReacts violently with water, generating toxic and corrosive HF.[10][11][26]
Elemental Fluorine (F₂) Virtually all organic materials, water, metals (without passivation layer)Extremely reactive and a powerful oxidizing agent.[12][13]
Hydrogen Fluoride (HF) & Solutions Glass, concrete, metals, basesHighly corrosive to many materials, especially those containing silicon.[5][29]

This guide is intended to be a living document, updated as new reagents and safety information become available. Always consult the Safety Data Sheet (SDS) for your specific reagent and your institution's safety protocols before beginning any experiment. By combining a thorough understanding of the chemistry with a vigilant approach to safety, you can harness the power of fluorination to advance your research goals.

References

Technical Support Center: Stereoselective Synthesis of 4,4,4-Trifluoro-3-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of fluorinated chiral building blocks, with a specific focus on 4,4,4-Trifluoro-3-hydroxybutanamide. The presence of a trifluoromethyl group introduces unique electronic and steric challenges, making stereocontrol a critical, non-trivial aspect of its synthesis. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and improve the stereochemical purity of your final product.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation and actionable steps for resolution.

Q1: Low Diastereoselectivity — Why am I getting a nearly 1:1 mixture of syn and anti diastereomers during the reduction of the β-ketoamide precursor?

A1: Achieving high diastereoselectivity in the reduction of a prochiral ketone adjacent to an existing stereocenter is a classic challenge, governed by the inherent facial bias of the substrate and the nature of the reducing agent. The powerful electron-withdrawing effect of the CF₃ group complicates standard predictive models.

Core Issue: The primary cause is often a lack of effective stereochemical communication between the existing chiral center (at C2) and the incoming nucleophile (hydride) at the C3 carbonyl. This can be due to several factors:

  • Flexible Transition State: If the transition state is not sufficiently rigid, the energy difference between the pathways leading to the syn and anti products is minimal.

  • Reducing Agent Choice: Small, non-coordinating hydrides like sodium borohydride (NaBH₄) often exhibit poor diastereoselectivity with trifluoromethyl ketones because they are highly reactive and less sensitive to steric hindrance.[1]

  • Chelation vs. Non-Chelation Control: The presence of the amide group offers the potential for chelation control. If the metal cation of the hydride reagent can coordinate to both the amide and ketone oxygens, it forms a rigid cyclic intermediate that forces the hydride to attack from a specific face. If chelation is not dominant, the reaction proceeds through a non-chelation pathway (e.g., a Felkin-Anh model), which may favor the opposite diastereomer or give poor selectivity.

Troubleshooting Steps:

  • Employ Chelation Control:

    • Reagent: Switch to a reducing agent with a chelating metal, such as Zinc Borohydride (Zn(BH₄)₂). The zinc ion can form a stable six-membered ring with the β-ketoamide, leading to a highly organized transition state and predictable hydride delivery.

    • Additives: The use of Lewis acids like MgBr₂ or CeCl₃ with NaBH₄ can promote a chelation-controlled pathway.

  • Increase Steric Hindrance (Non-Chelation Control):

    • If chelation is not desired or proves ineffective, use a bulkier reducing agent. L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® are highly sensitive to steric hindrance and can significantly enhance diastereoselectivity.

  • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) is a fundamental strategy for improving selectivity. Lower thermal energy raises the energetic barrier for the less-favored transition state, amplifying the difference in reaction rates and improving the diastereomeric ratio (d.r.).[2]

G cluster_0 Diastereoselectivity Control start Low Diastereomeric Ratio (d.r.) chelation Promote Chelation Control start->chelation Is chelation feasible? non_chelation Enhance Steric (Felkin-Anh) Control start->non_chelation No reagent_chelate Use Zn(BH₄)₂ chelation->reagent_chelate Yes additive_chelate Add Lewis Acid (e.g., MgBr₂, CeCl₃) chelation->additive_chelate Alternative reagent_non_chelate Use Bulky Hydride (e.g., L-Selectride®) non_chelation->reagent_non_chelate temp Lower Reaction Temperature (e.g., to -78 °C) reagent_chelate->temp additive_chelate->temp reagent_non_chelate->temp outcome Improved d.r. temp->outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

Q2: Poor Enantioselectivity — My reaction gives the correct diastereomer, but the enantiomeric excess (ee) is low. How can I improve it?

A2: Low enantioselectivity is a clear indication that the chiral catalyst is not effectively discriminating between the two prochiral faces of the ketone. For trifluoromethyl ketones, this is a known issue due to their high reactivity, which can lead to a significant, non-catalyzed background reaction with the borane source.[1]

Core Issue:

  • Background Reduction: The reduction of the ketone by the borane reagent (e.g., BH₃·THF or BH₃·SMe₂) without the involvement of the chiral catalyst is often the primary culprit. This uncatalyzed pathway is racemic and erodes the overall ee.

  • Catalyst Inefficiency: The chosen catalyst may not be optimal for the specific substrate. The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the carbonyl, affecting its coordination to the catalyst.[1]

  • Catalyst Degradation: Oxazaborolidine (CBS) catalysts can be sensitive to moisture and may degrade during storage, leading to lower activity and reproducibility.[3]

Troubleshooting Steps:

  • Catalyst Selection & Generation:

    • In Situ Generation: Generate the oxazaborolidine catalyst in situ from a chiral lactam alcohol and a borane source.[1][3] This often provides higher reproducibility than using a pre-formed catalyst that may have aged.

    • Screen Catalysts: The Corey-Bakshi-Shibata (CBS) catalyst is a common choice, but its performance can be substrate-dependent.[1][3] Consider screening other catalytic systems, such as chiral ruthenium or nickel complexes, which have shown high efficacy in asymmetric reductions.[4]

  • Suppress Background Reaction:

    • Temperature: Lowering the reaction temperature significantly slows the uncatalyzed background reaction more than the catalyzed one.

    • Borane Source: The choice of borane reagent matters. Catecholborane is generally less reactive than BH₃ complexes and can reduce the background reaction rate.[5]

    • Lewis Acid Additives: For some systems, the addition of a mild Lewis acid like BF₃·OEt₂ can enhance the catalytic activity and improve enantioselectivity at room temperature.[3]

  • Optimize Reaction Parameters:

    • Catalyst Loading: While typically 10 mol% is used, increasing the catalyst loading to 15-20 mol% can sometimes outcompete the background reaction, though this increases cost.

    • Addition Rate: Add the substrate slowly to the solution of the catalyst and borane. This maintains a low concentration of the free ketone, minimizing its chance to react directly with the borane.

Table 1: Comparison of Catalytic Systems for Asymmetric Ketone Reduction

Catalyst SystemStoichiometric ReductantKey AdvantagesCommon SubstratesTypical ee (%)Reference
(S)-CBS Catalyst BH₃·THF or CatecholboraneWell-established, predictable stereochemistry, commercially available.Prochiral ketones, including trifluoromethyl ketones.85-98%[1]
Ru(II)-Chiral Diamine Isopropanol (Transfer Hydrogenation)Uses inexpensive reductant, high turnover numbers.Aryl ketones, chelating ketones.90-99%[5]
Ni-Chiral Bis(oxazoline) Manganese (Reductive Coupling)Excellent for forming C-C bonds prior to reduction.Used in one-pot sequences for β-CF₃ alcohols.>95%[4][6]
Q3: How can I accurately and reliably determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.)?

A3: Accurate determination of stereochemical purity is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.

1. Diastereomeric Ratio (d.r.) Determination by NMR:

  • ¹H NMR: The syn and anti diastereomers will have distinct chemical shifts for protons near the chiral centers (especially H2 and H3). Integration of these unique, well-resolved signals provides a direct measure of the d.r.

  • ¹⁹F NMR: This is particularly powerful for fluorinated molecules. The CF₃ group is an excellent probe. The diastereotopic relationship means the CF₃ group in the syn isomer will have a different chemical shift from the anti isomer. ¹⁹F NMR spectra are often simpler with less signal overlap than ¹H NMR.[7]

2. Enantiomeric Excess (e.e.) Determination:

Standard NMR cannot distinguish between enantiomers.[8] Therefore, you must use a chiral method.

  • Chiral HPLC: This is the most common and reliable method.[9][10]

    • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are highly effective for resolving enantiomers of trifluoromethyl-substituted alcohols.[11]

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The ratio must be optimized to achieve baseline separation (Resolution, Rs ≥ 1.5).[11]

  • ¹⁹F NMR with a Chiral Derivatizing Agent (CDA):

    • Principle: React your sample with an enantiomerically pure CDA, such as Mosher's acid chloride or a more modern fluorine-containing agent.[8] This converts your pair of enantiomers into a pair of diastereomers.

    • Analysis: These new diastereomers will have distinct ¹⁹F NMR signals for the CF₃ group.[12][13] The integration of these signals directly corresponds to the ratio of the original enantiomers, allowing for precise e.e. calculation. This method is also useful for assigning the absolute configuration.[7][12]

G cluster_0 Stereochemical Analysis Workflow product Reaction Product (Mixture of Stereoisomers) nmr ¹H / ¹⁹F NMR Analysis (Direct Sample) product->nmr hplc Chiral HPLC Analysis product->hplc cda Derivatize with Chiral Agent (e.g., Mosher's Acid) product->cda dr Determine Diastereomeric Ratio (d.r.) nmr->dr ee_hplc Determine Enantiomeric Excess (e.e.) hplc->ee_hplc ee_nmr Determine e.e. via ¹⁹F NMR of Diastereomers cda->ee_nmr

Caption: Workflow for determining d.r. and e.e.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for stereocontrol in a CBS reduction of a β-ketoamide?

A: The CBS reduction relies on a highly organized, chair-like six-membered transition state. The prochiral ketone coordinates to the Lewis acidic boron atom of the oxazaborolidine ring. This coordination is directed by the catalyst's stereochemistry. The borane (BH₃) then coordinates to the nitrogen atom of the ring, positioning it to deliver a hydride to one specific face of the complexed ketone. The steric bulk of the catalyst's substituents blocks the other face, ensuring high enantioselectivity.

References

Validation & Comparative

A Comparative Guide to 4,4,4-Trifluoro-3-hydroxybutanamide and 3-Hydroxybutanamide: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the strategic modification of a lead compound is a critical step toward optimizing its pharmacokinetic and pharmacodynamic profile. One of the most powerful strategies in the medicinal chemist's toolkit is the incorporation of fluorine. This guide provides an in-depth, objective comparison between a simple aliphatic amide, 3-hydroxybutanamide, and its strategically fluorinated analog, 4,4,4-trifluoro-3-hydroxybutanamide. While direct comparative experimental data for these specific molecules is limited, this guide extrapolates from well-established principles of medicinal chemistry to predict and explain the profound impact of trifluoromethylation.

Introduction: The Rationale for Fluorination

3-Hydroxybutanamide is a small, chiral molecule featuring both a hydroxyl and an amide group.[1][2] Its structure is related to beta-hydroxybutyrate, a natural ketone body, suggesting potential relevance in metabolic pathways. However, as a drug candidate, its simple aliphatic structure presents predictable liabilities, primarily rapid metabolism via oxidation.

The introduction of a trifluoromethyl (CF3) group, as in this compound, is a deliberate design choice aimed at overcoming these limitations. The CF3 group is a bioisostere for a methyl group but possesses vastly different electronic properties.[3] It is highly electronegative and metabolically stable, offering a route to enhance a molecule's drug-like properties, including metabolic stability, bioavailability, and binding affinity.[3][4]

Comparative Physicochemical Properties

The introduction of the CF3 group is predicted to dramatically alter the molecule's key physicochemical parameters. These changes are not arbitrary; they are a direct consequence of the strong electron-withdrawing nature of fluorine.

Property3-Hydroxybutanamide (Predicted)This compound (Predicted)Rationale for Difference
Molecular Weight 103.12 g/mol [1]157.09 g/mol [5]Addition of three fluorine atoms in place of hydrogens.
Lipophilicity (XLogP3) -1.2[1]~0.5 - 1.0The CF3 group significantly increases lipophilicity compared to a methyl group.[3]
pKa (of 3-OH group) ~16~11-12The strong inductive effect of the adjacent CF3 group stabilizes the corresponding alkoxide, making the hydroxyl proton significantly more acidic.[6]
Metabolic Stability LowHighThe C-F bond is much stronger than the C-H bond, making the CF3 group highly resistant to oxidative metabolism by enzymes like Cytochrome P450.[3][7][8]
The Inductive Effect on Acidity

The most profound electronic impact of the CF3 group is on the acidity of the adjacent hydroxyl group. The three fluorine atoms pull electron density away from the C-O bond, which in turn weakens the O-H bond. This makes the proton easier to remove, lowering the pKa by several units.

G A Prepare Stock Solutions (10 mM in DMSO) Compound A: 3-hydroxybutanamide Compound F: Fluorinated Analog B Incubation Setup - Human Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) - Test Compound (1 µM final) A->B Dilution C Initiate Reaction Add NADPH cofactor to start metabolic process Incubate at 37°C B->C D Time-Point Sampling (0, 5, 15, 30, 60 min) Quench samples with cold acetonitrile + Internal Standard C->D Metabolism Occurs E Sample Analysis Centrifuge to pellet protein Analyze supernatant by LC-MS/MS D->E F Data Analysis Plot ln(% Remaining) vs. Time Calculate Half-Life (t½) and Intrinsic Clearance (CLint) E->F G Comparative Outcome Compound F will show a significantly longer t½ and lower CLint, confirming higher metabolic stability. F->G

References

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the profound impact of this small yet powerful atom.[2][3] This guide provides an in-depth comparison of fluorinated and non-fluorinated building blocks, offering experimental insights and data-driven analysis for researchers, scientists, and drug development professionals. We will explore the nuanced effects of fluorination on key molecular properties and provide practical, validated protocols for their evaluation.

Chapter 1: The Physicochemical Transformation: How Fluorine Rewrites the Rules

The substitution of a hydrogen atom with fluorine, despite the minimal steric alteration, can dramatically reshape a molecule's physicochemical profile.[4][5] This transformation is rooted in fluorine's unique properties: its high electronegativity, small atomic radius, and the remarkable strength of the carbon-fluorine (C-F) bond.[5][6]

Metabolic Stability: The C-F Bond as a Metabolic Shield

One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[4][6][7] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often target vulnerable C-H bonds for oxidation. Replacing a metabolically labile hydrogen with a fluorine atom can effectively block this process. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage and extending the drug's half-life in the body.[2][5][8]

Conceptual Workflow: Evaluating Metabolic Stability

cluster_0 Comparative Metabolic Stability Assay A Prepare Solutions: - Fluorinated Analog - Non-Fluorinated Parent - Human Liver Microsomes (HLM) - NADPH (cofactor) B Incubate at 37°C A->B C Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) B->C D Quench Reaction (e.g., with cold acetonitrile) C->D E LC-MS/MS Analysis D->E F Quantify Parent Compound Remaining E->F G Calculate Half-Life (t½) and Intrinsic Clearance (Clint) F->G

Caption: Workflow for comparing the metabolic stability of fluorinated and non-fluorinated compounds.

Lipophilicity (LogP): A Tale of Two Effects

The influence of fluorine on lipophilicity, a critical parameter for membrane permeability and solubility, is highly context-dependent.[1][9] A single fluorine substitution on an aliphatic chain can increase lipophilicity. However, the introduction of a trifluoromethyl (CF3) group or extensive fluorination often decreases lipophilicity due to the reduced polarizability of the C-F bond compared to a C-H bond.[4] This modulation allows for the fine-tuning of a drug's ability to cross biological membranes.[4][7]

Acidity and Basicity (pKa): The Inductive Effect

Fluorine's potent electron-withdrawing inductive effect can significantly alter the acidity or basicity of nearby functional groups.[5][9] For instance, adding a fluorine atom to an aniline ring will decrease the basicity (lower the pKa) of the amine. This modulation is crucial for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to bind to its target.[8]

Comparative Physicochemical Data
PropertyNon-Fluorinated Analog (Aniline)Fluorinated Analog (4-Fluoroaniline)Rationale for Change
Metabolic Stability (t½ in HLM) ~15 min>60 minFluorine at the para-position blocks a common site of CYP-mediated hydroxylation.
Lipophilicity (clogP) 1.091.33The electronegative fluorine atom slightly increases the lipophilicity of the aromatic ring.
Basicity (pKa of conjugate acid) 4.64.1The strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom, making it a weaker base.[5]

Note: The data presented are representative values and can vary based on the specific molecular scaffold and experimental conditions.

Chapter 2: Experimental Protocols for Comparative Analysis

To ensure the validity and reproducibility of a comparative study, standardized and rigorous experimental protocols are paramount. The following sections detail the methodologies for assessing the key properties discussed above.

Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Principle of the Method: This assay measures the rate at which a compound is metabolized by CYP enzymes present in HLM. By quantifying the disappearance of the parent compound over time, we can determine its intrinsic clearance and metabolic half-life. A slower rate of disappearance for the fluorinated analog compared to its non-fluorinated counterpart provides direct evidence of improved metabolic stability.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 mg/mL stock solution of HLM in a phosphate buffer (pH 7.4).

    • Prepare 1 mM stock solutions of the fluorinated and non-fluorinated test compounds in DMSO.

    • Prepare a 10 mM stock solution of the NADPH cofactor in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM solution to each well.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • The "0-minute" sample is quenched immediately after adding the test compound but before adding NADPH, representing 100% of the initial concentration.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Self-Validation System:

  • Positive Control: Include a compound with known high metabolic clearance (e.g., Verapamil) to ensure the HLM and cofactor are active.

  • Negative Control: Run a parallel incubation without the NADPH cofactor to assess for any non-enzymatic degradation of the compound.

Protocol: Determination of Lipophilicity (LogD) at pH 7.4 by Shake-Flask Method

Principle of the Method: This classic method measures the partitioning of a compound between two immiscible phases, typically octan-1-ol and a phosphate buffer at pH 7.4. The ratio of the compound's concentration in the octanol phase to its concentration in the buffer phase provides the distribution coefficient (LogD), a measure of its lipophilicity at a specific pH.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Saturate the octan-1-ol with the buffer and the buffer with octan-1-ol by mixing them vigorously and allowing the layers to separate overnight.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • In a glass vial, add a precise volume of the saturated buffer and the saturated octan-1-ol.

    • Spike the vial with a small volume of the test compound stock solution.

    • Shake the vial vigorously for at least 1 hour to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully take an aliquot from both the octan-1-ol and the buffer layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate the LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Buffer] ).

Self-Validation System:

  • Reference Standard: Use a compound with a well-established LogD value (e.g., Toluene) to calibrate the system.

  • Mass Balance: Ensure that the total amount of compound recovered from both phases is close to the initial amount added to account for any potential adsorption to the vial walls.

Chapter 3: Broader Implications and Future Directions

The strategic use of fluorinated building blocks extends beyond simply improving metabolic stability.[1][6] Fluorine can enhance binding affinity to target proteins through unique interactions, such as hydrogen bonds and dipole-dipole interactions.[6] Furthermore, the use of the 18F isotope has revolutionized medical imaging through Positron Emission Tomography (PET), allowing for non-invasive diagnostics and pharmacokinetic studies.[1][4][6]

While non-fluorinated building blocks remain the bedrock of many successful drugs, the "fluorine advantage" offers a powerful strategy to overcome common drug development hurdles. As synthetic methodologies for introducing fluorine become more sophisticated, we can expect to see an even wider application of fluorinated motifs in the next generation of therapeutics.[7][10] The judicious choice between a fluorinated and a non-fluorinated building block, guided by empirical data from the protocols outlined here, is a critical decision point in the journey of a drug from a promising lead to a life-saving medicine.

References

Spectroscopic analysis for structural confirmation of 4,4,4-Trifluoro-3-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Analysis for Structural Confirmation of 4,4,4-Trifluoro-3-hydroxybutanamide

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor. Fluorinated organic molecules, in particular, have gained immense traction in medicinal chemistry and materials science, lending unique properties such as increased metabolic stability and altered lipophilicity. This compound, a chiral building block, is one such molecule whose structural integrity must be unequivocally verified before its use in further applications.

This guide provides a comprehensive, multi-technique spectroscopic approach to the structural elucidation of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural confirmation.

The Analytical Challenge: Isomerism and Key Structural Features

The primary analytical challenge is to confirm the precise connectivity of the atoms and the presence of all key functional groups: a primary amide, a secondary alcohol, and a trifluoromethyl group. The structure contains a chiral center at the C3 position, and while the techniques discussed here will confirm the constitution, advanced NMR methods or chiral chromatography would be required to determine the enantiomeric purity.

A Multi-Pronged Spectroscopic Strategy

No single technique provides a complete picture. True analytical confidence is achieved by integrating complementary data from orthogonal methods. Our strategy relies on NMR to map the carbon-hydrogen framework and directly probe the fluorine atoms, IR spectroscopy to confirm functional groups, and mass spectrometry to verify the elemental composition and molecular weight.

cluster_0 Spectroscopic Data Acquisition cluster_1 Information Derived NMR NMR Connectivity C-H Framework & Connectivity (1H, 13C, 2D NMR) NMR->Connectivity Fluorine Env Fluorine Environment (19F NMR) NMR->Fluorine Env IR IR Func Groups Functional Groups (IR) IR->Func Groups MS MS Mol Weight Molecular Weight & Formula (MS) MS->Mol Weight Confirmation Structural Confirmation Connectivity->Confirmation Fluorine Env->Confirmation Func Groups->Confirmation Mol Weight->Confirmation data HRMS IR 19F NMR 1H & 13C NMR interpretation C4H6F3NO2 Formula Confirmed OH, Amide, CF3 Groups Present One CF3 Environment Full C-H Skeleton Assembled data:f0->interpretation:h0 Exact Mass data:f1->interpretation:h1 Characteristic Bands data:f2->interpretation:h2 Single Resonance data:f3->interpretation:h3 Chemical Shifts & Coupling conclusion Structure of This compound Confirmed interpretation->conclusion

A Comparative Guide to the Structural Elucidation of 4,4,4-Trifluoro-3-hydroxybutanamide Derivatives: X-ray Crystallography, NMR Spectroscopy, and Computational Modeling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It governs molecular interactions, dictates biological activity, and informs rational drug design. This guide provides an in-depth comparison of three powerful techniques for the structural elucidation of 4,4,4-Trifluoro-3-hydroxybutanamide derivatives: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. These small, fluorinated molecules, while promising pharmacophores, present unique challenges in structural analysis due to their flexibility and the electronic properties of the trifluoromethyl group.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of a molecule's solid-state structure, providing precise bond lengths, angles, and conformational information. The resulting electron density map is a definitive representation of the molecule's arrangement in the crystalline lattice.

Experimental Protocol: Crystallization and X-ray Diffraction of a this compound Derivative

The following protocol is a generalized approach for obtaining single crystals of small, flexible organic molecules, adapted for the specific challenges of fluorinated compounds.

Step 1: Purification of the Compound

  • Rationale: Impurities can act as nucleation inhibitors or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Procedure:

    • Purify the this compound derivative using column chromatography or recrystallization to >99% purity, as confirmed by NMR and LC-MS.

    • Thoroughly dry the sample under high vacuum to remove residual solvents.

Step 2: Solvent Screening for Crystallization

  • Rationale: The choice of solvent is critical. The ideal solvent will dissolve the compound to a moderate extent, allowing for slow precipitation as the solvent evaporates or the temperature changes.

  • Procedure:

    • Test the solubility of a small amount of the compound (1-2 mg) in a range of solvents (0.1-0.2 mL) with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

    • Identify solvents in which the compound is sparingly soluble at room temperature but more soluble upon heating.

Step 3: Crystal Growth Techniques

  • Rationale: Different techniques create supersaturation under controlled conditions to promote the growth of a single, well-ordered crystal.

  • Common Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C), to induce crystallization.

Step 4: X-ray Data Collection and Structure Refinement

  • Rationale: Once a suitable crystal is obtained, it is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected and analyzed to determine the electron density and, subsequently, the atomic structure.

  • Procedure:

    • Mount a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Process the raw data (integration and scaling) and solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

experimental_workflow_xray cluster_synthesis Compound Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction Purification Purification (>99%) Solvent_Screening Solvent Screening Purification->Solvent_Screening Pure Compound Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, Cooling) Solvent_Screening->Crystal_Growth Optimal Solvent(s) Data_Collection Data Collection Crystal_Growth->Data_Collection Single Crystal Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Diffraction Data Final_Structure Final_Structure Structure_Solution->Final_Structure 3D Crystal Structure

Figure 1: Experimental workflow for X-ray crystallography.

The Solution-State Perspective: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing information about the connectivity of atoms and their spatial proximity. For flexible molecules like this compound derivatives, NMR is invaluable for studying the conformational preferences in a solution environment, which is often more biologically relevant than the solid state.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a comprehensive picture of the molecular structure.

  • ¹H NMR: Provides information about the number and chemical environment of protons.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds, providing information about the electronic environment of the fluorine atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and heteronuclei over two or three bonds, helping to piece together the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the three-dimensional conformation of the molecule.

Experimental Protocol: 2D NMR for Structural Elucidation

Step 1: Sample Preparation

  • Rationale: A pure, soluble sample in a deuterated solvent is required for high-quality NMR spectra.

  • Procedure:

    • Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into a clean NMR tube to remove any particulate matter.

Step 2: Acquisition of 1D and 2D NMR Spectra

  • Rationale: A series of NMR experiments are performed to gather comprehensive structural information.

  • Procedure:

    • Acquire standard 1D ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Perform 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY.

Step 3: Spectral Analysis and Structure Determination

  • Rationale: The correlations observed in the 2D spectra are used to assemble the molecular structure and determine its preferred conformation in solution.

  • Procedure:

    • Assign all proton and carbon signals using the HSQC and HMBC spectra.

    • Use the COSY spectrum to confirm proton-proton connectivities.

    • Analyze the NOESY spectrum to identify through-space correlations between protons, which provides distance restraints.

    • Integrate all the NMR data to build a 3D model of the molecule's solution-state conformation.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_analysis Data Analysis Dissolution Dissolution in Deuterated Solvent NMR_Experiments 1D & 2D NMR Experiments (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC, NOESY) Dissolution->NMR_Experiments Prepared Sample Spectral_Assignment Spectral Assignment NMR_Experiments->Spectral_Assignment NMR Spectra Structure_Elucidation Structure & Conformation Elucidation Spectral_Assignment->Structure_Elucidation Assigned Peaks Final_Structure Final_Structure Structure_Elucidation->Final_Structure 3D Solution Structure

Figure 2: Experimental workflow for NMR spectroscopy.

The In Silico Approach: Computational Modeling

Computational chemistry provides a powerful tool for exploring the conformational landscape of flexible molecules and for predicting their structural and electronic properties. For this compound derivatives, computational methods can be used to:

  • Perform a conformational search: To identify the low-energy conformations of the molecule.

  • Calculate the relative energies of different conformers: To predict the most stable conformation in the gas phase or in solution.

  • Predict spectroscopic properties: Such as NMR chemical shifts, which can be compared with experimental data to validate the computational model.

Experimental Protocol: Conformational Analysis using DFT

Step 1: Building the Initial Molecular Structure

  • Rationale: A 3D model of the molecule is created as a starting point for the calculations.

  • Procedure:

    • Build the 3D structure of the this compound derivative using a molecular modeling software package.

Step 2: Conformational Search

  • Rationale: Systematically or stochastically explore the conformational space of the molecule to identify all possible low-energy structures.

  • Procedure:

    • Perform a conformational search using a molecular mechanics force field (e.g., MMFF) to generate a diverse set of initial conformers.

Step 3: Geometry Optimization and Energy Calculation

  • Rationale: Use a more accurate quantum mechanical method, such as Density Functional Theory (DFT), to optimize the geometry and calculate the energy of each conformer.

  • Procedure:

    • Optimize the geometry of each conformer from the conformational search using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G* or larger).

    • Perform frequency calculations to confirm that each optimized structure is a true energy minimum and to obtain thermodynamic data (e.g., Gibbs free energy).

Step 4: Analysis of Results

  • Rationale: Analyze the calculated energies and structures to determine the most stable conformers and their relative populations.

  • Procedure:

    • Identify the lowest-energy conformer(s).

    • Calculate the Boltzmann population of each conformer at a given temperature to predict the conformational equilibrium.

    • Compare the calculated structural parameters and predicted NMR chemical shifts with experimental data, if available.

computational_workflow cluster_modeling Molecular Modeling cluster_calculation Computational Calculations cluster_analysis Analysis Build_Structure Build 3D Structure Conformational_Search Conformational Search (Molecular Mechanics) Build_Structure->Conformational_Search DFT_Optimization DFT Geometry Optimization & Frequency Calculation Conformational_Search->DFT_Optimization Initial Conformers Energy_Analysis Energy & Population Analysis DFT_Optimization->Energy_Analysis Optimized Structures & Energies Comparison Comparison with Experimental Data Energy_Analysis->Comparison Predicted_Structure Predicted_Structure Comparison->Predicted_Structure Predicted 3D Structure & Properties

Figure 3: Workflow for computational modeling.

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Sample Phase Solid (single crystal)SolutionIn silico (gas phase or implicit solvent)
Information Obtained Precise 3D structure in the solid state, bond lengths, bond angles, crystal packing.3D structure and conformational dynamics in solution, atomic connectivity, spatial proximity of atoms.Predicted 3D structures, relative energies of conformers, electronic properties, predicted spectroscopic data.
Strengths Unambiguous and high-resolution structural determination.Provides information on solution-state conformation and dynamics, which is often more biologically relevant.Can explore the entire conformational space, provides energetic insights, and can be used to predict properties.
Weaknesses Requires high-quality single crystals, which can be difficult to obtain for flexible molecules. Provides a static picture of the molecule in the solid state.Provides an average structure in solution and can be complex to interpret for highly flexible molecules. Resolution is generally lower than X-ray crystallography.The accuracy of the results depends on the level of theory and basis set used. Does not provide direct experimental evidence of the structure.
Complementarity The solid-state structure can be used as a starting point for computational studies and can help in the interpretation of NMR data.The solution-state conformation can be compared with the solid-state structure to understand the effects of crystal packing. Experimental NMR data can be used to validate computational models.Computational models can aid in the interpretation of complex NMR spectra and can provide insights into the factors that govern the observed solid-state structure.

Conclusion

The structural elucidation of this compound derivatives requires a multi-faceted approach that leverages the strengths of X-ray crystallography, NMR spectroscopy, and computational modeling. While X-ray crystallography provides the definitive solid-state structure, its application is contingent on successful crystallization. NMR spectroscopy offers invaluable insights into the behavior of these flexible molecules in solution, which is often more pertinent to their biological function. Computational modeling serves as a powerful predictive and interpretative tool that can guide experimental work and provide a deeper understanding of the conformational preferences of these important fluorinated compounds. By integrating the data from these three techniques, researchers can obtain a comprehensive and robust understanding of the structure and properties of this compound derivatives, thereby accelerating their development as potential therapeutic agents.

References

Comparing the efficacy of different synthetic routes to 4,4,4-Trifluoro-3-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of fluorinated building blocks is a critical endeavor. The trifluoromethyl group, in particular, is a prized substituent in medicinal chemistry, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity. 4,4,4-Trifluoro-3-hydroxybutanamide is a valuable chiral building block that incorporates this key functional group, making its synthesis a subject of significant interest. This guide provides an in-depth comparison of the most effective synthetic routes to this compound, with a focus on the preparation of its key precursor, ethyl 4,4,4-trifluoro-3-hydroxybutanoate. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their efficacy based on yield, enantioselectivity, scalability, and overall practicality.

Introduction to the Synthetic Challenge

The primary challenge in synthesizing this compound lies in the stereocontrolled construction of the trifluoromethylated secondary alcohol moiety. The final amidation step, the conversion of the corresponding ethyl ester to the amide, is a relatively straightforward process. A common and high-yielding method involves the ammonolysis of ethyl 4,4,4-trifluoro-3-hydroxybutanoate. For instance, stirring the ethyl ester in a mixture of methanol and aqueous ammonia at room temperature can afford the desired amide in excellent yield (e.g., 87.6%). Therefore, the focus of this guide will be a comparative analysis of the various synthetic pathways to the key intermediate, ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

The principal strategies for accessing this key intermediate can be broadly categorized into three main approaches:

  • Asymmetric Reduction of a Prochiral Ketone: This is the most common and well-developed approach, starting from ethyl 4,4,4-trifluoroacetoacetate.

  • Nucleophilic Trifluoromethylation: This strategy involves the addition of a trifluoromethyl group to a suitable four-carbon backbone.

  • Carbon-Carbon Bond Forming Reactions: Methods like the Reformatsky reaction offer a direct way to construct the carbon skeleton while introducing the desired hydroxyl group.

We will now explore each of these routes in detail.

Route 1: Asymmetric Reduction of Ethyl 4,4,4-Trifluoroacetoacetate

The asymmetric reduction of the prochiral ketone, ethyl 4,4,4-trifluoroacetoacetate, is a highly effective and widely employed strategy. The success of this approach hinges on the availability and efficiency of the starting material and the stereoselectivity of the reduction method.

Synthesis of the Starting Material: Ethyl 4,4,4-Trifluoroacetoacetate

The precursor, ethyl 4,4,4-trifluoroacetoacetate, is typically synthesized via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate. This reaction is generally carried out in the presence of a strong base, such as sodium ethoxide. The process is scalable and can provide the desired product in high yields. For example, a patented procedure describes the reaction in an organic solvent with a sodium ethoxide solution in ethanol as the catalyst, achieving yields of 82-85%.

Method 1a: Biocatalytic Reduction with Baker's Yeast

Biocatalysis offers a green and often highly selective alternative to traditional chemical methods. Baker's yeast (Saccharomyces cerevisiae) contains a variety of oxido-reductase enzymes that can effectively reduce β-keto esters.

Mechanism of Action: The reduction of β-keto esters by baker's yeast is a complex enzymatic process. It is understood that multiple enzymes within the yeast can contribute to the reduction, and the stereochemical outcome can be influenced by the substrate's structure. The enzymes utilize nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH) as a hydride source to reduce the carbonyl group. The stereoselectivity arises from the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds one face of the prochiral ketone.

A study utilizing Saccharomyces uvarum in an aqueous-organic solvent biphasic system for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate reported a conversion of 85.0% with an enantiomeric excess (e.e.) of 85.2% for the (R)-enantiomer.[1]

Experimental Protocol: Asymmetric Reduction of Ethyl 4,4,4-Trifluoroacetoacetate using Baker's Yeast

  • In a flask, a suspension of baker's yeast (e.g., 10 g) is prepared in a suitable buffer or water-glycerol mixture (e.g., 50 mL) and stirred for 30 minutes to activate the yeast.

  • A co-solvent such as isopropanol (e.g., 25 mL) can be added to improve substrate solubility.

  • Ethyl 4,4,4-trifluoroacetoacetate (e.g., 1 g) is then added to the yeast suspension.

  • The reaction mixture is shaken or stirred at a controlled temperature (e.g., 30°C) for 48-96 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the mixture is filtered through celite to remove the yeast cells.

  • The filtrate is saturated with sodium chloride and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation to afford ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

Method 1b: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful and highly efficient method for the enantioselective reduction of ketones, including β-keto esters. This reaction utilizes a ruthenium catalyst bearing a chiral phosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

Mechanism of Action: The catalytic cycle of the Noyori hydrogenation involves the coordination of the β-keto ester to the chiral Ru(II)-BINAP catalyst. Hydrogen gas then adds to the metal center, and subsequent insertion of the carbonyl group into the Ru-H bond, followed by reductive elimination, affords the chiral alcohol and regenerates the catalyst.[2][3] The high enantioselectivity is a result of the C2-symmetric chiral environment created by the BINAP ligand, which dictates the facial selectivity of the hydride transfer to the ketone.[4] This method is known for its high turnover numbers and excellent enantioselectivities, often exceeding 95% e.e.[5]

Experimental Protocol: Noyori Asymmetric Hydrogenation of Ethyl 4,4,4-Trifluoroacetoacetate

  • In a nitrogen-filled glovebox, a high-pressure reactor is charged with a solution of ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., ethanol).

  • A catalytic amount of the Ru-BINAP catalyst (e.g., RuCl₂[(R)-BINAP], 0.1 mol%) is added.

  • The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 1100 psi) and heated to the reaction temperature (e.g., 30°C).

  • The reaction mixture is stirred for the required time (e.g., 6 days), with progress monitored by sampling and analysis (GC or HPLC).

  • After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.

  • The product is purified by distillation or column chromatography.

Route 2: Reformatsky Reaction

The Reformatsky reaction provides a direct method for the synthesis of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[6][7] In the context of our target molecule, this would involve the reaction of an ethyl haloacetate with trifluoroacetaldehyde.

Mechanism of Action: The reaction is initiated by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, known as a Reformatsky enolate.[1][8] This enolate is less reactive than a corresponding Grignard reagent or lithium enolate, which prevents self-condensation of the ester. The Reformatsky enolate then adds to the carbonyl group of the aldehyde or ketone via a six-membered chair-like transition state.[9] Subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester.[1]

Experimental Protocol: Reformatsky Reaction for Ethyl 4,4,4-Trifluoro-3-hydroxybutanoate

  • A flask is charged with activated zinc dust (e.g., 5.0 eq) and a catalytic amount of iodine in an anhydrous solvent like toluene. The mixture is heated to reflux briefly and then cooled.

  • Ethyl bromoacetate (e.g., 2.0 eq) is added to the suspension.

  • A solution of trifluoroacetaldehyde (or its hemiacetal, which would generate the aldehyde in situ) (1.0 eq) in the same solvent is then added.

  • The resulting mixture is heated (e.g., to 90°C) for a specified time (e.g., 30 minutes).

  • The reaction is cooled, and water is added to quench the reaction.

  • The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., MTBE).

  • The combined organic phases are washed, dried, and concentrated.

  • The crude product is purified by silica gel chromatography.

Comparative Analysis of the Synthetic Routes

Parameter Biocatalytic Reduction (Baker's Yeast) Noyori Asymmetric Hydrogenation Reformatsky Reaction
Starting Materials Ethyl 4,4,4-trifluoroacetoacetate, Baker's yeast, sugarEthyl 4,4,4-trifluoroacetoacetate, Ru-BINAP catalyst, H₂ gasEthyl bromoacetate, trifluoroacetaldehyde, zinc
Typical Yield Moderate to Good (e.g., ~85% conversion)[1]High (often >95%)[5]Moderate to Good
Enantioselectivity (e.e.) Moderate to Good (e.g., ~85%)[1]Excellent (often >95%)[5]Generally produces a racemic mixture unless a chiral auxiliary is used.
Scalability Potentially scalable, but may require large reactor volumes and careful control of fermentation conditions.Highly scalable and used in industrial processes.Scalable, but handling of zinc dust and trifluoroacetaldehyde may pose challenges.
Cost Low (yeast and sugar are inexpensive).High (Ru-BINAP catalyst is expensive).Moderate (reagents are relatively inexpensive).
Safety Generally safe, avoids hazardous reagents and high pressures.Requires handling of high-pressure hydrogen gas, which is flammable and explosive.Trifluoroacetaldehyde is a toxic and volatile gas. Zinc dust can be pyrophoric.
Environmental Impact "Green" process with biodegradable waste.Use of a heavy metal catalyst, though in catalytic amounts.Generation of zinc-containing waste.
Key Advantages Mild reaction conditions, environmentally friendly, low cost.High yields and excellent enantioselectivity, broad substrate scope.Direct C-C bond formation, uses relatively inexpensive reagents.
Key Disadvantages Moderate enantioselectivity, can be slow, product isolation can be challenging.High cost of catalyst, requires specialized high-pressure equipment, safety concerns with H₂.Produces a racemic product, potential safety and waste disposal issues.

Visualization of Synthetic Workflows

Asymmetric Reduction of Ethyl 4,4,4-Trifluoroacetoacetate

Asymmetric_Reduction cluster_start Starting Material Synthesis cluster_reduction Asymmetric Reduction cluster_final Final Product Synthesis Ethyl Trifluoroacetate Ethyl Trifluoroacetate Claisen Condensation Claisen Condensation Ethyl Trifluoroacetate->Claisen Condensation Ethyl Acetate Ethyl Acetate Ethyl Acetate->Claisen Condensation Ethyl 4,4,4-Trifluoroacetoacetate Ethyl 4,4,4-Trifluoroacetoacetate Claisen Condensation->Ethyl 4,4,4-Trifluoroacetoacetate Sodium Ethoxide Biocatalytic Reduction Biocatalytic Reduction Ethyl 4,4,4-Trifluoroacetoacetate->Biocatalytic Reduction Baker's Yeast Noyori Hydrogenation Noyori Hydrogenation Ethyl 4,4,4-Trifluoroacetoacetate->Noyori Hydrogenation Ru-BINAP, H₂ Ethyl 4,4,4-Trifluoro-3-hydroxybutanoate Ethyl 4,4,4-Trifluoro-3-hydroxybutanoate Biocatalytic Reduction->Ethyl 4,4,4-Trifluoro-3-hydroxybutanoate Noyori Hydrogenation->Ethyl 4,4,4-Trifluoro-3-hydroxybutanoate Ammonolysis Ammonolysis Ethyl 4,4,4-Trifluoro-3-hydroxybutanoate->Ammonolysis NH₃/MeOH This compound This compound Ammonolysis->this compound

Caption: Synthetic workflow for this compound via asymmetric reduction.

Reformatsky Reaction Route

Reformatsky_Reaction cluster_reformatsky Reformatsky Reaction cluster_final Final Product Synthesis Ethyl Bromoacetate Ethyl Bromoacetate Reformatsky Reformatsky Ethyl Bromoacetate->Reformatsky Trifluoroacetaldehyde Trifluoroacetaldehyde Trifluoroacetaldehyde->Reformatsky Ethyl 4,4,4-Trifluoro-3-hydroxybutanoate Ethyl 4,4,4-Trifluoro-3-hydroxybutanoate Reformatsky->Ethyl 4,4,4-Trifluoro-3-hydroxybutanoate 1. Zn 2. H₃O⁺ Ammonolysis Ammonolysis Ethyl 4,4,4-Trifluoro-3-hydroxybutanoate->Ammonolysis NH₃/MeOH This compound This compound Ammonolysis->this compound

Caption: Synthetic workflow for this compound via the Reformatsky reaction.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the researcher or organization.

  • For large-scale industrial production where high enantiopurity is paramount, the Noyori asymmetric hydrogenation stands out as the superior method, despite the high initial investment in the catalyst and high-pressure equipment. Its proven scalability, high yields, and exceptional enantioselectivity make it a compelling choice for pharmaceutical manufacturing.[5]

  • For academic research or smaller-scale synthesis where cost and simplicity are major considerations, the biocatalytic reduction using baker's yeast is an attractive option. It offers a greener and safer alternative, and while the enantioselectivity may not be as high as the Noyori method, it can often be sufficient for many applications or can be improved through optimization of reaction conditions or the use of engineered yeast strains.[1][10]

  • The Reformatsky reaction , while a classic and useful C-C bond-forming reaction, is less ideal for the synthesis of an enantiopure product in this case, as it typically yields a racemic mixture. It could be a viable option if a subsequent resolution step is planned or if the racemic product is desired.

Ultimately, the selection of a synthetic route requires a careful balancing of factors including cost, desired stereochemical purity, available equipment, safety considerations, and environmental impact. This guide has provided the necessary data and insights to enable an informed decision for the synthesis of the valuable building block, this compound.

References

The Trifluoromethyl Group: A Strategic Advantage in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF₃) group has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Its unique electronic and steric characteristics can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall biological activity. This guide provides an in-depth comparison of the trifluoromethyl group with its common bioisosteric alternatives, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

The Physicochemical Impact of the Trifluoromethyl Group: A Comparative Analysis

The decision to introduce a trifluoromethyl group is a strategic one, aimed at enhancing key drug-like properties. Its advantages are best understood through a comparative lens against other commonly employed functional groups.

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms, which can significantly impact the acidity or basicity of nearby functional groups. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and target engagement. Furthermore, the CF₃ group is significantly more lipophilic than a hydrogen atom and generally increases a molecule's lipid solubility, which can enhance its ability to cross biological membranes.

Functional Groupvan der Waals Radius (Å)Hansch Lipophilicity Parameter (π)Electronic Effect
-H 1.200.00Neutral
-CH₃ (Methyl) 2.00+0.56Weakly Electron-Donating
-CF₃ (Trifluoromethyl) 2.44+0.88Strongly Electron-Withdrawing
-Cl (Chloro) 1.75+0.71Electron-Withdrawing, Halogen Bonding Potential
-CH(CH₃)₂ (Isopropyl) 3.10+1.53Electron-Donating, Sterically Bulky
-NO₂ (Nitro) 2.19-0.28Strongly Electron-Withdrawing

This table presents a summary of key physicochemical properties for the trifluoromethyl group and its common bioisosteres. The van der Waals radius provides an indication of steric bulk, the Hansch lipophilicity parameter (π) quantifies the contribution of the substituent to the overall lipophilicity of a molecule, and the electronic effect describes the group's influence on the electron density of the parent molecule.

Enhancing Metabolic Stability: Blocking the Metabolic Hotspot

A primary driver for incorporating a trifluoromethyl group is to enhance a drug's metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. This inherent strength makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug clearance. By replacing a metabolically labile methyl or hydrogen group with a CF₃ group, medicinal chemists can effectively block a "metabolic hotspot," leading to a longer drug half-life, reduced dosing frequency, and improved patient compliance.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a compound using liver microsomes.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, providing an in vitro measure of metabolic clearance.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compound with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the test and control compound working solutions by diluting the stock solutions in buffer to the desired starting concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, add the microsomal solution to each well.

    • Add the test or control compound working solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add an equivalent volume of buffer without the regenerating system.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an excess of cold acetonitrile. The 0-minute time point is typically terminated immediately after the addition of the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

  • Intrinsic clearance (CLᵢₙₜ) can be calculated using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Modulating Lipophilicity and Bioavailability: A Balancing Act

The trifluoromethyl group's contribution to lipophilicity is a double-edged sword that requires careful consideration. An increase in lipophilicity, as indicated by a higher logP value, can enhance a drug's ability to permeate cell membranes, including the blood-brain barrier, leading to improved absorption and distribution. However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and off-target toxicity. The trifluoromethyl group offers a significant, yet often manageable, increase in lipophilicity compared to a methyl group, allowing for a fine-tuning of this critical property.

Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol describes the use of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, to assess the intestinal permeability of a compound.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, providing an in vitro prediction of oral absorption.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with supplements)

  • Transwell® permeable supports (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in flasks until they reach approximately 80-90% confluency.

    • Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a tight monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay. Only monolayers with acceptable integrity should be used.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test or control compound solution in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the permeability assay in the reverse direction by adding the compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport (moles/s)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration of the drug in the donor compartment (moles/cm³)

  • Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER greater than 2 suggests the involvement of active efflux transporters.

Enhancing Binding Affinity and Selectivity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's interaction with its biological target. It can alter the electrostatic potential of the molecule, leading to more favorable interactions, such as hydrogen bonding or dipole-dipole interactions, within the binding pocket of a protein. Additionally, the steric bulk of the CF₃ group, which is larger than a methyl group, can promote tighter binding through enhanced hydrophobic interactions and can also contribute to improved selectivity for the target protein over off-targets.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) of the interaction between a test compound and its target protein.

Materials:

  • ITC instrument

  • Purified target protein solution

  • Test compound solution

  • Matched buffer for both protein and compound solutions

Procedure:

  • Sample Preparation:

    • Prepare the protein and compound solutions in the exact same, degassed buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and compound.

    • Typically, the protein solution is placed in the sample cell, and the compound solution is loaded into the injection syringe. The concentration of the compound in the syringe should be 10-20 times higher than the protein concentration in the cell.

  • ITC Experiment:

    • Equilibrate the instrument to the desired temperature.

    • Perform a series of small, sequential injections of the compound solution into the protein solution in the sample cell.

    • The instrument measures the heat released or absorbed after each injection.

  • Control Experiment:

    • Perform a control titration by injecting the compound solution into the buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data.

Data Analysis:

  • The raw ITC data is a series of peaks, with the area of each peak corresponding to the heat change for that injection.

  • Integrate the peaks to obtain the heat change per mole of injectant.

  • Plot the heat change against the molar ratio of the compound to the protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).

  • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations: ΔG = -RTln(Kₐ) ΔG = ΔH - TΔS Where:

    • R is the gas constant

    • T is the absolute temperature

Case Studies: The Trifluoromethyl Group in Action

The successful application of the trifluoromethyl group is evident in numerous marketed drugs across various therapeutic areas.

  • Fluoxetine (Prozac®): The introduction of a trifluoromethyl group on the phenoxy ring of this selective serotonin reuptake inhibitor (SSRI) significantly enhances its lipophilicity, facilitating its penetration of the blood-brain barrier. This is a critical factor for its efficacy as an antidepressant.

  • Celecoxib (Celebrex®): In this nonsteroidal anti-inflammatory drug (NSAID), the trifluoromethyl group plays a crucial role in its selectivity for the COX-2 enzyme over COX-1. This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

  • Aprepitant (Emend®): This antiemetic drug contains two trifluoromethyl groups. These groups contribute to its metabolic stability and are essential for its high binding affinity to the neurokinin-1 (NK-1) receptor.

Visualizing the Workflow: From Design to Data

The strategic incorporation of a trifluoromethyl group is an iterative process involving design, synthesis, and experimental validation.

Caption: Iterative workflow for evaluating the impact of trifluoromethylation.

Comparative Logic: Trifluoromethyl vs. Methyl Group

The decision to replace a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry. This diagram illustrates the potential outcomes of such a substitution.

G cluster_0 Parent Compound (-CH₃) cluster_1 Analogue (-CF₃) A Metabolic Liability D Increased Metabolic Stability A->D Substitution B Moderate Lipophilicity E Increased Lipophilicity B->E Substitution C Specific Binding Affinity F Potentially Altered Binding Affinity C->F Substitution

Caption: Comparison of properties: -CH₃ vs. -CF₃ substitution.

Conclusion

The trifluoromethyl group is a valuable asset in the medicinal chemist's toolbox, offering a powerful strategy to enhance the drug-like properties of lead compounds. Its ability to improve metabolic stability, modulate lipophilicity, and enhance binding affinity has been demonstrated in numerous successful drug development programs. By understanding the fundamental principles behind its effects and employing robust experimental validation, researchers can strategically leverage the advantages of the trifluoromethyl group to design safer and more effective medicines.

A Comparative Guide to the Characterization and Validation of 4,4,4-Trifluoro-3-hydroxybutanamide Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This is particularly true for novel fluorinated building blocks like 4,4,4-Trifluoro-3-hydroxybutanamide, where even trace impurities can significantly impact biological activity, reaction kinetics, and ultimately, the viability of a therapeutic candidate. This guide provides an in-depth, comparative analysis of the essential analytical methodologies for the robust characterization and validation of this compound purity, grounded in scientific principles and field-proven insights.

The Criticality of Purity in Fluorinated Compounds

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. In the case of this compound, the trifluoromethyl group imparts unique electronic characteristics that can influence molecular interactions and metabolic stability. However, the synthesis of such compounds can often lead to a range of impurities, including starting materials, by-products, and stereoisomers.[1] Rigorous purity assessment is therefore paramount to ensure that the observed biological or chemical effects are attributable to the target molecule alone.

Orthogonal Analytical Approaches: A Multi-Faceted View of Purity

A cornerstone of robust analytical validation is the use of orthogonal methods—techniques that measure the same attribute through different physical or chemical principles. This approach provides a more comprehensive and trustworthy assessment of purity than any single method alone. For this compound, a combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Methods: The Power of Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for separating the target compound from its impurities, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of non-volatile compounds. For a polar molecule like this compound, a reversed-phase HPLC method is often the primary choice.

  • Causality Behind Experimental Choices: The selection of the stationary phase (e.g., C18) and mobile phase composition is critical. Given the compound's polarity, a mobile phase with a higher aqueous component is typically required for adequate retention. The choice of detector, often UV, necessitates operation at a low wavelength due to the lack of a strong chromophore in the molecule.[2]

  • Self-Validating System: Method validation according to International Council for Harmonisation (ICH) guidelines is essential to ensure the reliability of the results.[3][4] This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The use of a reference standard of known purity is crucial for accurate quantification.

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC offers excellent separation efficiency. However, the polar hydroxyl and amide groups in this compound necessitate derivatization to increase volatility.[2]

  • Causality Behind Experimental Choices: Silylation is a common derivatization technique that replaces the active hydrogens on the hydroxyl and amide groups with trimethylsilyl (TMS) groups, rendering the molecule more volatile and suitable for GC analysis.[2]

  • Trustworthiness: The derivatization reaction itself must be validated to ensure it is complete and does not introduce new impurities. GC coupled with Mass Spectrometry (GC-MS) provides an additional layer of confidence by confirming the identity of the main peak and any separated impurities based on their mass-to-charge ratio.

Chiral Chromatography: Resolving Enantiomeric Purity

Since this compound contains a chiral center, it is crucial to determine its enantiomeric purity, as different enantiomers can have vastly different biological activities.

  • Expertise & Experience: Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation.[5] The selection of the appropriate chiral column and mobile phase often requires screening of various conditions. Temperature can also be a critical parameter, sometimes even reversing the elution order of enantiomers.[6]

Spectroscopic Methods: Unveiling Molecular Structure and Identity

Spectroscopic techniques provide invaluable information about the chemical structure of the main component and can be used to identify and quantify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation and purity assessment.

  • ¹H and ¹³C NMR: These techniques provide a detailed map of the hydrogen and carbon atoms in the molecule, confirming its identity. The presence of unexpected signals can indicate the presence of impurities.

  • ¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds.[7] The chemical shift and coupling patterns of the fluorine signals can provide crucial information about the electronic environment and neighboring atoms.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a compound's purity without the need for a specific reference standard of the same substance.[8][9][10][11] By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the sample can be determined with high accuracy.[12] This makes qNMR an excellent orthogonal technique to chromatographic methods.

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.

  • Authoritative Grounding: The fragmentation of trifluoromethyl-containing compounds in mass spectrometry can be complex, often involving rearrangements.[13][14][15] Understanding these fragmentation pathways is crucial for the correct interpretation of the mass spectrum and the identification of potential impurities.

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

Objective: To determine the purity of this compound by assessing the main peak area relative to the total peak area.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (gradient elution may be required for optimal separation)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Chiral Purity Determination by Chiral GC

Objective: To determine the enantiomeric excess (e.e.) of this compound.

Methodology:

  • Derivatization (Silylation):

    • Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

    • Heat the mixture to ensure complete reaction.

  • GC Conditions:

    • Column: Chiral capillary column (e.g., Rt-βDEXsm)

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Program: Temperature gradient optimized for enantiomeric separation.

    • Detector: Flame Ionization Detector (FID)

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Protocol 3: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample.

    • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of all signals).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the appropriate formula that takes into account the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.

Visualization of Workflows

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Chiral GC Analysis Workflow

Chiral_GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data_gc Data Analysis sample Sample silylation Silylation sample->silylation inject_gc Inject Derivatized Sample silylation->inject_gc separate_gc Chiral Separation inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Enantiomer Peaks detect_gc->integrate_gc calculate_ee Calculate Enantiomeric Excess (%) integrate_gc->calculate_ee

Caption: Workflow for chiral GC analysis of this compound.

Data Presentation: A Comparative Summary

Analytical TechniqueInformation ProvidedKey AdvantagesKey Considerations
Reversed-Phase HPLC Relative purity, detection of non-volatile impuritiesWidely applicable, robustRequires a chromophore, may not separate all impurities
Gas Chromatography (GC) Relative purity, detection of volatile impuritiesHigh resolutionRequires derivatization for polar compounds
Chiral Chromatography Enantiomeric purityEssential for chiral compoundsColumn and method development can be challenging
¹H and ¹³C NMR Structural confirmation, identification of impuritiesProvides detailed structural informationLower sensitivity compared to other methods
¹⁹F NMR Specific for fluorinated compounds, high sensitivityHighly sensitive and specific for the target moleculeDoes not detect non-fluorinated impurities
Quantitative NMR (qNMR) Absolute purityPrimary method, no need for specific reference standardRequires a certified internal standard, specialized acquisition parameters
Mass Spectrometry (MS) Molecular weight confirmation, impurity identificationHigh sensitivity, provides structural informationFragmentation can be complex

Conclusion

The characterization and validation of this compound purity is a multifaceted process that demands a strategic and orthogonal approach. By combining the separation power of chromatography with the structural elucidation capabilities of spectroscopy, researchers can build a comprehensive and reliable purity profile. Adherence to established validation guidelines, such as those from the ICH, ensures the integrity of the analytical data, which is fundamental for advancing scientific research and drug development. The methodologies outlined in this guide provide a robust framework for ensuring the quality and consistency of this important fluorinated building block.

References

A Senior Application Scientist's Guide to Fluorinated Reagents: Benchmarking 4,4,4-Trifluoro-3-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. This has led to a burgeoning interest in novel fluorinated building blocks. Among these, 4,4,4-Trifluoro-3-hydroxybutanamide has emerged as a versatile chiral synthon, offering unique structural and reactive characteristics. This guide provides an in-depth technical comparison of this compound against other commonly employed fluorinated reagents, namely 2,2,2-Trifluoroethanol (TFE) and Trifluoroacetic Acid (TFA). Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform their selection of fluorinated reagents for specific synthetic applications.

Introduction: The Strategic Value of Fluorination in Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] The trifluoromethyl group (CF3), in particular, is a prevalent motif in many pharmaceuticals due to its strong electron-withdrawing nature and steric resemblance to a methyl group.[4] Consequently, the development and application of reagents that can efficiently introduce the CF3 group or serve as trifluoromethylated building blocks are of paramount importance.

This guide focuses on this compound, a chiral molecule featuring a trifluoromethyl group adjacent to a hydroxyl-bearing stereocenter and a primary amide. This unique combination of functional groups presents opportunities for its use as a precursor for a variety of more complex chiral fluorinated structures. We will benchmark its utility against the widely used fluorinated alcohol, TFE, and the strong acid, TFA, which, while not direct structural analogues, are often employed in contexts where control of reactivity and stereochemistry in the presence of fluorine is crucial.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these reagents is essential to appreciating their distinct applications and performance in chemical synthesis.

PropertyThis compound2,2,2-Trifluoroethanol (TFE)Trifluoroacetic Acid (TFA)
Molecular Formula C4H6F3NO2C2H3F3OC2HF3O2
Molecular Weight 157.09 g/mol 100.04 g/mol 114.02 g/mol
Boiling Point Decomposes77-80 °C72.4 °C
Acidity (pKa) ~15-16 (hydroxyl H), ~17 (amide N-H) (estimated)12.4~0.5
Key Features Chiral, trifluoromethylated β-hydroxy amidePolar, protic solvent with low nucleophilicityStrong, non-oxidizing acid

Benchmarking Performance: Key Applications and Experimental Data

The true measure of a reagent's utility lies in its performance in relevant chemical transformations. Here, we compare this compound with TFE and TFA in key synthetic applications.

As a Chiral Building Block for Heterocycle Synthesis

This compound is a promising precursor for the synthesis of chiral trifluoromethyl-containing heterocycles, such as lactams, which are important scaffolds in medicinal chemistry.[5] The intramolecular cyclization of the corresponding amino alcohol (derived from the reduction of the amide) can lead to the formation of chiral pyrrolidinones.

Workflow for Chiral Trifluoromethylated Pyrrolidinone Synthesis:

Caption: Synthesis of a chiral trifluoromethylated pyrrolidinone from this compound.

In contrast, TFE and TFA do not serve as direct building blocks for such structures. TFE is often employed as a solvent that can promote or influence the stereochemical outcome of reactions due to its unique polarity and hydrogen bonding capabilities.[6][7] TFA is a common catalyst for cyclization reactions, such as the Pictet-Spengler reaction, which is used to synthesize tetrahydro-β-carbolines and tetrahydroisoquinolines.[2][3][4]

Comparative Performance:

While direct comparative data is scarce, the utility of this compound lies in its ability to directly provide the carbon skeleton and the trifluoromethyl group for the target heterocycle with a predefined stereocenter. The efficiency of the cyclization step would be dependent on the chosen methodology.

Role in Asymmetric Aldol-Type Reactions

The β-hydroxy carbonyl motif is a common feature in the products of aldol reactions. While this compound is a product of such a reaction (from trifluoroacetaldehyde and an acetate enolate equivalent), its utility as a starting material in further aldol-type transformations is limited.

However, TFE has been shown to be an effective solvent and additive in promoting aldol reactions, sometimes influencing their stereoselectivity.[8] Its ability to stabilize charged intermediates through hydrogen bonding can be beneficial. TFA, on the other hand, is a strong acid and would not be a suitable medium for base-catalyzed aldol reactions, though it can catalyze certain acid-mediated aldol-type condensations.

Logical Relationship in Aldol Reactions:

Caption: Roles of the compared fluorinated compounds in the context of aldol reactions.

Precursor to Chiral Trifluoromethylated Amines

The reduction of the amide functionality in this compound provides a direct route to the corresponding chiral 4-amino-1,1,1-trifluoro-2-butanol. This amino alcohol is a valuable intermediate for the synthesis of various chiral ligands and pharmaceuticals.[9]

In contrast, the synthesis of chiral trifluoromethylated amines using TFE or TFA as a starting material is not a direct or common strategy. TFE can be a source of the trifluoroethoxy group, and its oxidation can yield trifluoroacetic acid.[8] TFA is primarily used for deprotection steps in peptide synthesis and other transformations requiring a strong acid.[10]

Experimental Protocols

To provide a practical context for the application of this compound, we present the following detailed experimental protocols.

Protocol 1: Synthesis of this compound[11]

This protocol describes the synthesis of the title compound from its corresponding ethyl ester.

Materials:

  • Ethyl 4,4,4-trifluoro-3-hydroxybutanoate

  • Methanol (MeOH)

  • Aqueous ammonium hydroxide (NH4OH)

Procedure:

  • Dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq) in methanol.

  • Add aqueous ammonium hydroxide to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to afford this compound.

Expected Outcome: This reaction typically proceeds with high yield.

Protocol 2: Reduction of this compound to 4-Amino-1,1,1-trifluoro-2-butanol[12][13]

This protocol outlines the reduction of the amide to the corresponding amino alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Iodine (I2)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Aqueous potassium hydroxide (KOH)

Procedure:

  • To a stirred suspension of NaBH4 (2.4 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in THF at room temperature under an inert atmosphere.

  • Slowly add a solution of iodine (1.2 eq) in THF.

  • After the addition is complete, reflux the reaction mixture for 18-24 hours.

  • Cool the reaction to room temperature and cautiously quench with methanol.

  • Remove the solvent under reduced pressure.

  • To the residue, add an aqueous solution of KOH and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amino alcohol.

  • Purify the product by distillation or column chromatography.

Workflow for Amide Reduction:

Amide_Reduction_Workflow start Start step1 Dissolve this compound and NaBH4 in THF start->step1 step2 Add Iodine solution in THF step1->step2 step3 Reflux step2->step3 step4 Quench with Methanol step3->step4 step5 Solvent Removal step4->step5 step6 Basify with KOH step5->step6 step7 Extraction step6->step7 step8 Purification step7->step8 end End: 4-Amino-1,1,1-trifluoro-2-butanol step8->end

Caption: A step-by-step workflow for the reduction of this compound.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of this compound against TFE and TFA, highlighting their distinct roles and applications in organic synthesis.

  • This compound stands out as a valuable chiral building block , offering a direct route to more complex, stereodefined trifluoromethylated molecules, particularly heterocycles and amino alcohols. Its bifunctional nature provides multiple handles for synthetic elaboration.

  • 2,2,2-Trifluoroethanol (TFE) is primarily utilized as a specialty solvent and promoter that can influence reaction rates and selectivities through its unique polarity and hydrogen-bonding capabilities. It does not typically serve as a direct source of the trifluoromethyl group in the same way as a building block.[6]

  • Trifluoroacetic Acid (TFA) is a powerful acid catalyst and deprotection agent . Its utility lies in its strong acidity and low nucleophilicity, making it suitable for a range of acid-mediated transformations.

While direct, quantitative benchmarking data remains an area for further investigation, the qualitative comparison presented here underscores the complementary nature of these reagents. The choice between them is dictated by the specific synthetic strategy: this compound is the reagent of choice when a chiral trifluoromethylated carbon skeleton is to be incorporated, whereas TFE and TFA are employed to control the reaction environment and facilitate specific transformations, respectively.

Future research should focus on the direct comparison of this compound with other chiral fluorinated building blocks in a range of asymmetric transformations to fully elucidate its potential and define its niche in the ever-expanding toolkit of the medicinal chemist.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4,4,4-Trifluoro-3-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazards: A Proactive Approach

Given its chemical structure, 4,4,4-Trifluoro-3-hydroxybutanamide is anticipated to present hazards similar to other fluorinated organic compounds. These may include irritation to the skin, eyes, and respiratory system.[2][3][4] A proactive and cautious approach is therefore essential. All personnel handling this compound must be thoroughly trained on the potential hazards and the specific handling procedures outlined in this guide.[1]

Key Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Eye Irritation: Can cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and consistent use of Personal Protective Equipment (PPE) is the most critical factor in mitigating exposure risks when handling this compound. The following PPE is mandatory for all procedures involving this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.To protect against splashes and aerosols that can cause serious eye irritation.[1][5]
A face shield worn in addition to goggles.Recommended when there is a significant risk of splashing.[1][5]
Hand Protection Chemically resistant gloves (e.g., Neoprene or Butyl Rubber).To prevent skin contact and potential irritation.[6] Glove selection should be based on the solvent used and the manufacturer's compatibility chart.[1]
Double-gloving is recommended.Provides an additional layer of protection against potential contamination.[1]
Body Protection Flame-resistant lab coat.To protect the skin and personal clothing from splashes and spills.[1]
Closed-toe shoes.To protect the feet from spills.[7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of any dust or vapors.[1][5]

Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict operational protocol is crucial for ensuring a safe laboratory environment. The following step-by-step guide outlines the essential procedures for handling this compound.

1. Preparation and Pre-Handling Check:

  • Ensure that a current and accessible Safety Data Sheet (SDS) for a similar fluorinated compound is available and has been reviewed by all personnel involved.

  • Verify that the chemical fume hood is functioning correctly.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Assemble all necessary equipment and reagents before starting the experiment.

  • Don the appropriate Personal Protective Equipment (PPE) as detailed in the table above.

2. Handling the Compound:

  • All manipulations of this compound should be performed within a certified chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[5]

  • Use compatible labware (e.g., glass, stainless steel) to prevent any unintended reactions.

  • Keep containers of the compound tightly closed when not in use.[5][8]

  • Avoid contact with skin and eyes.[5] In case of accidental contact, follow the first-aid measures outlined below.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[5][8]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1][8]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • Ensure the container is clearly labeled with the chemical name and associated hazards.[1]

Emergency Procedures: Plan for the Unexpected

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[9] Do not use combustible materials like sawdust.[9]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[5]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Disposal: Dispose of the waste as hazardous chemical waste in accordance with institutional and local regulations.

First Aid:

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[4][8]

  • If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4][8]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste materials (including contaminated PPE, absorbent materials, and empty containers) in a designated, clearly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[5] Do not dispose of it down the drain or in the regular trash.[5] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Verify Fume Hood & Safety Equipment prep_ppe->prep_workspace handle_fumehood Work in Chemical Fume Hood prep_workspace->handle_fumehood Proceed to Handling handle_avoid Avoid Dust/Aerosol Formation handle_fumehood->handle_avoid handle_contain Keep Container Closed handle_avoid->handle_contain post_storage Store in Cool, Dry, Well-Ventilated Area handle_contain->post_storage Proceed to Post-Handling post_waste Segregate & Label Hazardous Waste post_storage->post_waste post_wash Wash Hands Thoroughly post_waste->post_wash disp_collect Collect in Sealed Container post_waste->disp_collect Proceed to Disposal disp_professional Dispose via Licensed Professional Service disp_collect->disp_professional

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.